molecular formula C10H14N4O11P2 B1660946 Inosine Diphosphate CAS No. 86-04-4

Inosine Diphosphate

Número de catálogo: B1660946
Número CAS: 86-04-4
Peso molecular: 428.19 g/mol
Clave InChI: JPXZQMKKFWMMGK-KQYNXXCUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IDP is a purine ribonucleoside 5'-diphosphate having inosine as the nucleobase. It has a role as a fundamental metabolite. It is a purine ribonucleoside 5'-diphosphate and an inosine phosphate. It is a conjugate acid of an IDP(3-).
Inosine diphosphate has been reported in Arabidopsis thaliana and Homo sapiens with data available.
An inosine nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.

Propiedades

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZQMKKFWMMGK-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235329
Record name Inosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-04-4
Record name IDP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-(trihydrogen diphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINE DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F15JU6D39T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of Inosine Diphosphate in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the multifaceted role of inosine diphosphate (IDP) in purine metabolism has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of IDP's metabolic functions, its emerging role in cellular signaling, and detailed experimental methodologies for its study.

This compound, a purine ribonucleoside diphosphate, occupies a central position in the intricate network of purine metabolism. While often overshadowed by its more abundant counterparts, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), IDP plays a crucial role in maintaining the balance of the purine nucleotide pool and has been identified as a key player in regulating gene expression.

Metabolic Fate of this compound

IDP is primarily situated at a metabolic crossroads, subject to phosphorylation and dephosphorylation reactions that dictate its cellular fate. The primary enzymatic reactions involving IDP are:

  • Phosphorylation to Inosine Triphosphate (ITP): Nucleoside diphosphate kinases (NDPKs), such as NM23-H2, catalyze the transfer of a phosphate group from a nucleoside triphosphate (typically ATP) to IDP, yielding ITP and a nucleoside diphosphate. This reversible reaction is essential for maintaining the intracellular pool of inosine nucleotides.[1]

  • Hydrolysis to Inosine Monophosphate (IMP): Ectonucleoside triphosphate diphosphohydrolases (ENTPDs), specifically ENTPD8, are capable of hydrolyzing the terminal phosphate of IDP to produce inosine monophosphate (IMP), the central precursor for the synthesis of adenine and guanine nucleotides.[2]

These transformations are integral to the purine salvage pathway, which allows the cell to recycle purine bases and nucleosides, thereby conserving energy.

IDP as a Signaling Molecule: The NM23-H2/c-MYC Axis

Recent research has unveiled a novel signaling role for IDP, positioning it as a modulator of the c-MYC oncogene, a critical regulator of cell growth and proliferation. This regulatory function is mediated through its interaction with NM23-H2, a protein with both NDPK and transcriptional regulatory activities.

The promoter region of the c-MYC gene contains a G-quadruplex structure that typically represses its transcription. NM23-H2 can bind to and unfold this G-quadruplex, thereby activating c-MYC expression.[3][4][5] IDP acts as a "molecular decoy," binding to the nucleotide-binding pocket of NM23-H2. This interaction prevents NM23-H2 from engaging with the c-MYC promoter's G-quadruplex, thus inhibiting its unfolding and consequently downregulating c-MYC transcription. This discovery has opened new avenues for therapeutic intervention in cancers characterized by c-MYC overexpression.

Quantitative Data on Purine Nucleotides

Precise quantification of intracellular nucleotide pools is critical for understanding cellular metabolism and disease states. The following table summarizes representative concentrations of key purine nucleotides in human cells, highlighting the relatively lower abundance of inosine nucleotides compared to their adenine and guanine counterparts.

NucleotideCell TypeConcentration (pmol/10^6 cells)Reference
ATPPBMCs>2000
GTPPBMCs200-500
ITPPBMCs<50
IMPHeLa Cells~1-3 (depending on purine availability)

Note: Specific intracellular concentrations of IDP are not widely reported and can vary significantly based on cell type, metabolic state, and analytical method.

Experimental Protocols

1. Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of intracellular IDP.

a. Sample Preparation (from cultured cells):

  • Harvest approximately 1 x 107 cells by centrifugation.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1 mL of cold 60% methanol.

  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine) and an acidic modifier (e.g., 15 mM acetic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is typically used to elute the nucleotides.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for IDP (and an appropriate internal standard) must be optimized. For IDP, a precursor ion of m/z 427.0 could be fragmented to product ions such as m/z 159.0 (pyrophosphate) and m/z 135.0 (hypoxanthine).

2. Enzymatic Assay for Nucleoside Diphosphate Kinase (NDPK) Activity with IDP

This coupled enzymatic assay measures the production of ITP from IDP.

a. Principle: The reaction involves the NDPK-catalyzed phosphorylation of IDP by ATP to form ITP and ADP. The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system, where the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.

b. Assay Components:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)

  • ATP

  • IDP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NDPK enzyme source (cell lysate or purified enzyme)

c. Procedure:

  • Prepare a reaction mixture containing all components except the NDPK source.

  • Initiate the reaction by adding the NDPK-containing sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the NDPK activity.

Signaling Pathways and Workflows

Metabolic Pathway of this compound

IDP_Metabolism IMP Inosine Monophosphate (IMP) IDP This compound (IDP) IDP->IMP ITP Inosine Triphosphate (ITP) IDP->ITP Nucleoside Diphosphate Kinase (NDPK) ATP -> ADP

Caption: Metabolic interconversions of this compound (IDP).

Signaling Pathway of IDP in c-MYC Regulation

IDP_Signaling G4_folded G-Quadruplex (Folded) (Repressive) G4_unfolded Unfolded Promoter (Active) Transcription c-MYC Transcription G4_unfolded->Transcription Leads to NM23_H2 NM23-H2 (NDPK) NM23_H2->G4_folded Binds and Unfolds IDP This compound (IDP) IDP->NM23_H2 Binds as Decoy

Caption: IDP-mediated regulation of c-MYC transcription.

This guide consolidates current knowledge on the critical functions of this compound, providing a valuable resource for the scientific community to further explore its roles in health and disease.

References

An In-depth Guide to the Inosine Diphosphate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of inosine diphosphate (IDP), a critical intermediate in purine metabolism. The document details the core de novo and salvage pathways leading to the synthesis of inosine monophosphate (IMP), the direct precursor to IDP, and its subsequent phosphorylation. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.

Core Biosynthesis Pathways

Purine nucleotides, essential for DNA/RNA synthesis and cellular metabolism, are produced through two primary routes: the de novo synthesis pathway and the salvage pathway.[1] this compound (IDP) is formed via the phosphorylation of inosine monophosphate (IMP), a central product of both pathways.

De Novo Synthesis of Inosine Monophosphate (IMP)

The de novo pathway builds the purine ring from basic precursors like amino acids, CO2, and one-carbon units.[2] The process begins with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and culminates in the synthesis of IMP after a ten-step enzymatic cascade.[3] IMP is the first compound in the pathway with a complete purine ring system and serves as the precursor to all other purine nucleotides.[4][5]

de_novo_purine_synthesis De Novo Purine Biosynthesis Pathway to IMP PRPP Ribose-5-Phosphate → PRPP PRA 5-Phosphoribosylamine (PRA) PRPP->PRA Amidophosphoribosyl transferase (Committed Step) GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR SAICAR Succinylaminoimidazole-carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR AICAR Aminoimidazole-carboxamide Ribonucleotide (AICAR) SAICAR->AICAR FAICAR Formylaminoimidazole-carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR Fumarate_out Fumarate AICAR->Fumarate_out IMP Inosine Monophosphate (IMP) FAICAR->IMP H2O_out H2O IMP->H2O_out Glutamine_in Glutamine Glutamine_in->PRA Glycine_in Glycine + ATP Glycine_in->GAR Formyl_THF1 Formyl-THF Formyl_THF1->FGAR Glutamine_in2 Glutamine + ATP Glutamine_in2->FGAM ATP_in ATP ATP_in->AIR CO2_in CO2 CO2_in->CAIR Aspartate_in Aspartate + ATP Aspartate_in->SAICAR Formyl_THF2 Formyl-THF Formyl_THF2->FAICAR

Diagram 1: The De Novo Purine Biosynthesis Pathway.
Purine Salvage Pathway

The salvage pathway is an energy-efficient alternative that recycles purine bases (hypoxanthine, guanine, adenine) and nucleosides formed during the degradation of DNA and RNA. The key enzyme, Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the conversion of hypoxanthine and PRPP directly to IMP. This pathway is crucial in tissues like the brain, which have limited de novo synthesis capabilities.

salvage_pathway Purine Salvage Pathway DNA_RNA DNA / RNA Degradation Hypoxanthine Hypoxanthine DNA_RNA->Hypoxanthine Guanine Guanine DNA_RNA->Guanine Adenine Adenine DNA_RNA->Adenine HGPRT HGPRT Hypoxanthine->HGPRT Guanine->HGPRT APRT APRT Adenine->APRT PRPP PRPP PRPP->HGPRT PPi PRPP->APRT PPi IMP IMP GMP GMP AMP AMP HGPRT->IMP HGPRT->GMP APRT->AMP

Diagram 2: The Purine Salvage Pathway.
Formation of IDP from IMP

IMP is a critical branch point, leading to the synthesis of either adenosine monophosphate (AMP) or guanosine monophosphate (GMP). Subsequently, these nucleoside monophosphates (NMPs), including IMP itself, are phosphorylated to their diphosphate (NDP) and triphosphate (NTP) forms by specific kinases. This compound (IDP) is formed by the phosphorylation of IMP, a reaction catalyzed by nucleoside monophosphate kinases (NMPKs), which utilize ATP as the primary phosphate donor.

phosphorylation_pathway Phosphorylation of Nucleoside Monophosphates cluster_mono Monophosphates cluster_di Diphosphates cluster_tri Triphosphates IMP IMP AMP AMP IDP IDP IMP->IDP ATP -> ADP GMP GMP ADP ADP AMP->ADP ATP -> ADP GDP GDP GMP->GDP ATP -> ADP ITP ITP IDP->ITP ATP -> ADP ATP ATP ADP->ATP ATP -> ADP GTP GTP GDP->GTP ATP -> ADP NMPK Nucleoside Monophosphate Kinase (NMPK) NDPK Nucleoside Diphosphate Kinase (NDPK)

Diagram 3: Phosphorylation Cascade to IDP and other NDPs.

Quantitative Data

The concentrations of nucleotide pools and the kinetic properties of the enzymes involved are tightly regulated to meet cellular demands. Below is a summary of relevant quantitative data from various studies.

Table 1: Intracellular Nucleotide Concentrations in Various Cell Types

NucleotideConcentration in Human Platelets (μmol / 10¹¹ platelets)Concentration in HeLa Cells (Relative Abundance)
IMP Not Reported~3-fold higher in purine-depleted cells
AMP 0.32 (± 0.14)Slightly higher in purine-depleted cells
ADP 2.48 (± 0.67)Similar between purine-rich/depleted cells
ATP 3.78 (± 0.68)Similar between purine-rich/depleted cells
GMP Not ReportedSlightly higher in purine-depleted cells
GDP 0.38 (± 0.07)Similar between purine-rich/depleted cells
GTP 0.45 (± 0.07)Similar between purine-rich/depleted cells

Table 2: Enzyme Activity Data for IMP Dehydrogenase (IMPDH)

Cell Line/TissueConditionIMPDH Activity (pmol IMP metabolized/10⁷ cells/min)Reference
HL-60 (Myeloid Leukemia) Uninduced5.2 - 5.7
HL-60 (Myeloid Leukemia) Induced MaturationActivity fell by 51% to 80%
Normal Neutrophils/Monocytes Purified from blood< 1.5

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the IDP biosynthesis pathway and the effects of potential inhibitors.

Protocol: Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity

IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP). This protocol measures the increase in NADH, which can be monitored spectrophotometrically.

Principle: The production of NADH is directly proportional to IMPDH activity and can be measured by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human IMPDH enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate 1: Inosine Monophosphate (IMP) solution

  • Substrate 2: NAD⁺ solution

  • Test inhibitor compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Reaction Buffer, NAD⁺ (final concentration ~1 mM), and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the IMPDH enzyme to the mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the IMP substrate (final concentration ~200 µM).

  • Measure Absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.

experimental_workflow Workflow for IMPDH IC50 Determination prep_plate Prepare 96-well plate with Buffer, NAD+, and Inhibitor dilutions add_enzyme Add IMPDH enzyme to each well prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_substrate Initiate reaction by adding IMP substrate pre_incubate->add_substrate measure_abs Measure Absorbance at 340 nm kinetically for 30 min add_substrate->measure_abs calc_velocity Calculate initial velocity (V₀) for each concentration measure_abs->calc_velocity calc_inhibition Calculate % Inhibition vs. Control calc_velocity->calc_inhibition plot_ic50 Plot % Inhibition vs. [Inhibitor] and determine IC50 calc_inhibition->plot_ic50

Diagram 4: Experimental Workflow for an Enzyme Inhibition Assay.
Protocol: Quantification of Nucleotide Pools by HPLC

High-Pressure Liquid Chromatography (HPLC) is a robust method for separating and quantifying intracellular nucleotide pools.

Principle: Cell extracts are prepared and injected into an HPLC system. Nucleotides are separated based on their charge and hydrophobicity using an ion-pair reverse-phase column and detected by UV absorbance.

Materials:

  • Cell culture plates

  • Cold 0.6 M Perchloric Acid (PCA)

  • Potassium Carbonate (K₂CO₃) for neutralization

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 100 mM KH₂PO₄, 4 mM Tetrabutylammonium hydrogen sulfate (pH 6.0)

  • Mobile Phase B: Methanol

  • Nucleotide standards (IMP, IDP, ATP, ADP, etc.)

Procedure:

  • Cell Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Add cold 0.6 M PCA to the plate to lyse the cells and precipitate proteins.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant (acid-soluble extract) to a new tube.

    • Neutralize the extract by adding K₂CO₃ until the pH is between 6.0 and 7.0. The formation of KClO₄ precipitate will occur.

    • Centrifuge again to remove the precipitate.

  • HPLC Analysis:

    • Filter the final supernatant through a 0.22 µm filter.

    • Inject the sample into the HPLC system.

    • Run a gradient elution, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the nucleotides.

    • Monitor the eluent at 254 nm.

  • Quantification:

    • Identify nucleotide peaks by comparing their retention times to those of known standards.

    • Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of the nucleotide standards.

References

An In-depth Technical Guide to the Enzymes Involved in Inosine Diphosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine diphosphate (IDP) is a crucial intermediate in purine metabolism, serving as the direct precursor for inosine triphosphate (ITP). While the pathways leading to its precursor, inosine monophosphate (IMP), and its subsequent conversion to ITP are well-documented, the specific enzymatic step converting IMP to IDP is less clearly defined in all organisms. This guide provides a comprehensive overview of the enzymes implicated in IDP synthesis, their regulation, and detailed methodologies for their study. A central theme is the likely role of nucleoside monophosphate kinases with broad substrate specificities in catalyzing this phosphorylation step.

Core Enzymes in the IDP Synthesis Pathway

The synthesis of IDP primarily proceeds through the phosphorylation of IMP. While a dedicated "IMP kinase" has not been definitively identified in many species, evidence suggests that other well-characterized nucleoside monophosphate kinases can perform this function. The subsequent phosphorylation of IDP to ITP is catalyzed by nucleoside diphosphate kinase.

The Elusive "IMP Kinase": A Role for Promiscuous Nucleoside Monophosphate Kinases

The direct phosphorylation of IMP to IDP is a critical yet often ambiguously attributed step. Research suggests that this reaction may be catalyzed by enzymes with broader substrate specificities, such as Adenylate Kinase and Guanylate Kinase.

  • Adenylate Kinase (AK): Several isoforms of adenylate kinase exist, with varying substrate specificities[1][2][3]. While its primary role is to maintain the homeostasis of adenine nucleotides, some isoforms have been shown to phosphorylate other nucleoside monophosphates[1]. The catalytic efficiency of AK with IMP as a substrate is not as high as with AMP, but it is considered a potential contributor to IDP synthesis, particularly when IMP concentrations are elevated.

  • Guanylate Kinase (GK): This enzyme is essential for the phosphorylation of GMP to GDP[4]. Similar to adenylate kinase, guanylate kinase may exhibit relaxed substrate specificity and phosphorylate IMP, although this is not its primary metabolic function.

Nucleoside Diphosphate Kinase (NDPK)

Once IDP is formed, it is readily phosphorylated to ITP by Nucleoside Diphosphate Kinase (NDPK), also known as NDP kinase. NDPK is a ubiquitous enzyme with broad substrate specificity, responsible for the synthesis of most non-adenosine nucleoside triphosphates. It catalyzes the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.

Quantitative Data on Enzyme Kinetics

EnzymeSubstrate(s)Product(s)KmVmaxSource(s)
Adenylate Kinase 1 (Human) AMP, ATP2 ADP~30-50 µM (AMP), ~20-40 µM (ATP)Varies
Guanylate Kinase (Human) GMP, ATPGDP, ADP~6-10 µM (GMP), ~100 µM (ATP)Varies
Nucleoside Diphosphate Kinase (Human) NDPs, NTPsNTPs, NDPsBroad specificityHigh

Note: The kinetic values can vary significantly depending on the specific isoform, organism, and experimental conditions. The data for IMP as a substrate for AK and GK is notably absent and represents a key area for future research.

Signaling Pathways and Regulation

The synthesis of purine nucleotides, including IDP, is tightly regulated to meet cellular demands for growth, proliferation, and energy metabolism. The mTORC1 signaling pathway has been identified as a key regulator that senses cellular purine levels.

When purine levels are low, mTORC1 signaling is inhibited, leading to a decrease in protein synthesis and other anabolic processes. Conversely, the restoration of purine levels reactivates mTORC1. This indicates a feedback mechanism where the availability of purine nucleotides, including intermediates like IMP and IDP, directly influences a central metabolic regulator.

cluster_0 Cellular State cluster_1 Signaling Cascade High Purine Levels High Purine Levels mTORC1 mTORC1 High Purine Levels->mTORC1 Activates Low Purine Levels Low Purine Levels Low Purine Levels->mTORC1 Inhibits Anabolic Processes Anabolic Processes mTORC1->Anabolic Processes Promotes Catabolic Processes Catabolic Processes mTORC1->Catabolic Processes Inhibits

Caption: Regulation of mTORC1 by cellular purine levels.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IMP Phosphorylation

This protocol is designed to measure the phosphorylation of IMP to IDP by a candidate kinase (e.g., purified Adenylate Kinase or Guanylate Kinase) using a radioactive assay.

Materials:

  • Purified candidate kinase (e.g., recombinant human Adenylate Kinase 1)

  • Inosine 5'-monophosphate (IMP) sodium salt

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)

  • Phosphorimager and cassettes

  • Liquid scintillation counter

Methodology:

  • Reaction Setup: Prepare a master mix containing kinase reaction buffer, varying concentrations of IMP (e.g., 0-1 mM), and a fixed concentration of the candidate kinase.

  • Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. The total reaction volume should be small (e.g., 20 µL).

  • Incubation: Incubate the reactions at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 0.5 M EDTA.

  • TLC Analysis: Spot a small aliquot (e.g., 2 µL) of each reaction onto a TLC plate.

  • Chromatography: Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Visualization and Quantification: Dry the TLC plate and expose it to a phosphorimager screen. The spots corresponding to unreacted [γ-³²P]ATP and the product [³²P]IDP will be separated. Quantify the intensity of the spots to determine the amount of product formed.

  • Data Analysis: Calculate the initial reaction velocity for each IMP concentration and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

cluster_workflow Experimental Workflow: IMP Phosphorylation Assay A 1. Reaction Setup (Kinase, IMP, Buffer) B 2. Initiation (Add [γ-³²P]ATP) A->B C 3. Incubation (37°C) B->C D 4. Termination (Add EDTA) C->D E 5. TLC Analysis (Spot on plate) D->E F 6. Quantification (Phosphorimaging) E->F

Caption: Workflow for in vitro IMP phosphorylation assay.

Protocol 2: Measurement of IDP Levels in Cell Lysates by HPLC

This protocol outlines a method to quantify intracellular IDP concentrations.

Materials:

  • Cell culture and harvesting reagents

  • Perchloric acid (PCA) or other suitable extraction solvent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Anion-exchange HPLC column (e.g., a strong anion exchange column)

  • Mobile phase buffers (e.g., a gradient of ammonium phosphate buffers)

  • IDP standard

Methodology:

  • Cell Culture and Harvesting: Grow cells to the desired confluency. Quickly wash the cells with ice-cold PBS and then harvest them.

  • Metabolite Extraction: Lyse the cells and extract metabolites using a cold extraction solvent like 0.4 M PCA.

  • Neutralization: Neutralize the PCA extract with a solution like 2 M K₂CO₃. Centrifuge to remove the precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the anion-exchange column.

    • Elute the nucleotides using a gradient of the mobile phase buffers.

    • Monitor the absorbance at 254 nm.

  • Quantification:

    • Run an IDP standard to determine its retention time.

    • Identify the IDP peak in the cell extract chromatogram based on the retention time.

    • Quantify the amount of IDP by comparing the peak area to a standard curve generated with known concentrations of the IDP standard.

Conclusion

The synthesis of this compound is a pivotal step in purine metabolism, yet the specific enzymes responsible for the direct phosphorylation of IMP to IDP are not as clearly defined as other steps in the pathway. The available evidence points towards a role for nucleoside monophosphate kinases with broad substrate specificities, such as adenylate and guanylate kinases. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the kinetics and regulation of this important metabolic conversion. A deeper understanding of the enzymes involved in IDP synthesis will be invaluable for researchers in metabolic diseases and for professionals in drug development targeting purine metabolism.

References

An In-depth Technical Guide to the Degradation Products of Inosine Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of inosine diphosphate (IDP), its metabolic products, and the key enzymes involved. The information is intended for researchers, scientists, and professionals in drug development who are interested in purine metabolism and its implications in various physiological and pathological processes.

Introduction to this compound and Purine Metabolism

This compound (IDP) is a purine nucleotide that plays a role as a fundamental metabolite.[1] Its degradation is an integral part of the broader purine catabolism pathway, which is essential for the recycling of purine bases and the removal of nitrogenous waste. The degradation of purine nucleotides, including IDP, culminates in the production of uric acid, a key antioxidant and a molecule implicated in conditions such as gout.[2][3][4]

The this compound Degradation Pathway

The degradation of IDP begins with its conversion to inosine monophosphate (IMP). While the specific enzyme catalyzing the direct hydrolysis of IDP to IMP is not extensively documented in readily available literature, this conversion is a logical and necessary first step to enter the well-established purine degradation pathway. This conversion would be mediated by a phosphatase capable of removing the terminal phosphate group.

Once IMP is formed, its degradation proceeds through a series of well-characterized enzymatic steps:

  • IMP to Inosine: Inosine monophosphate is dephosphorylated by 5'-nucleotidase to yield inosine.[5]

  • Inosine to Hypoxanthine: The glycosidic bond in inosine is cleaved by purine nucleoside phosphorylase (PNP) , releasing the purine base hypoxanthine and ribose-1-phosphate.

  • Hypoxanthine to Xanthine: Hypoxanthine is then oxidized to xanthine by the enzyme xanthine oxidase .

  • Xanthine to Uric Acid: In the final step of this pathway in humans, xanthine oxidase catalyzes the oxidation of xanthine to uric acid.

This pathway is a crucial component of cellular homeostasis and is tightly regulated.

Signaling Pathway Diagram

Inosine_Diphosphate_Degradation IDP This compound (IDP) IMP Inosine Monophosphate (IMP) IDP->IMP Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Enzyme1 Nucleoside Diphosphate Kinase (NDPK) or other Phosphatases Enzyme2 5'-Nucleotidase Enzyme3 Purine Nucleoside Phosphorylase (PNP) Enzyme4 Xanthine Oxidase (XO) HPLC_Workflow start Sample Collection (Tissue, Serum, Cells) deproteinization Deproteinization (e.g., with perchloric acid) start->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 neutralization Neutralization (e.g., with potassium carbonate) centrifugation1->neutralization centrifugation2 Centrifugation neutralization->centrifugation2 filtration Filtration (0.22 µm filter) centrifugation2->filtration hplc HPLC Analysis (Reversed-phase column) filtration->hplc detection Detection (UV and/or Electrochemical) hplc->detection quantification Data Analysis and Quantification detection->quantification end Results quantification->end PNP_Assay_Workflow start Prepare Reagents (Assay Buffer, Inosine, PNP) reaction_setup Set up Reaction Mixture (Buffer, Inosine) start->reaction_setup enzyme_addition Add PNP Enzyme reaction_setup->enzyme_addition incubation Incubate at RT enzyme_addition->incubation measurement Measure Hypoxanthine Production (e.g., coupled assay with XO) incubation->measurement calculation Calculate PNP Activity measurement->calculation end Results (U/mg protein) calculation->end

References

Inosine Diphosphate in Cellular Homeostasis and Its Implications for Signaling Cascades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, purine nucleotides such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are well-established as primary signaling molecules. However, the roles of other purine derivatives, including inosine diphosphate (IDP), are less direct but critically important for maintaining cellular integrity and preventing aberrant signaling. This technical guide provides a comprehensive overview of the current understanding of IDP's role, not as a classical signaling molecule, but as a key metabolite whose concentration is tightly regulated to prevent cellular dysfunction. The accumulation of IDP and its precursor, inosine triphosphate (ITP), due to enzymatic deficiencies can lead to significant cellular stress, DNA damage, and has been implicated in various disease states. This guide will delve into the metabolic pathways governing IDP levels, the enzymes involved, the consequences of their dysfunction, and the experimental approaches to study these processes.

The Central Role of Inosine Nucleotides in Cellular Metabolism

Inosine nucleotides are intermediates in purine metabolism. Inosine monophosphate (IMP) is a precursor for the synthesis of both AMP and GMP.[1][2] Inosine triphosphate (ITP) can be formed through the deamination of ATP.[3] The cellular concentration of non-canonical nucleotides like ITP and IDP is kept extremely low by the action of "house-cleaning" enzymes to prevent their incorporation into DNA and RNA, which can lead to mutations and cellular dysfunction.[4][5]

Key Enzymes Regulating this compound Levels

Two primary enzymes are responsible for controlling the levels of inosine nucleotides:

  • Inosine Triphosphate Pyrophosphatase (ITPase): Encoded by the ITPA gene, this enzyme hydrolyzes ITP and deoxyinosine triphosphate (dITP) to their corresponding monophosphates (IMP and dIMP) and pyrophosphate. A deficiency in ITPase leads to an accumulation of ITP in the cell.

  • NUDT16 (Nudix Hydrolase 16): This enzyme is a (deoxy)inosine diphosphatase, which hydrolyzes IDP and deoxythis compound (dIDP) to IMP and dIMP, respectively. It also exhibits activity towards ITP and dITP. Deficiency in NUDT16 results in the accumulation of single-strand breaks in nuclear DNA and can cause cell cycle arrest.

Data Presentation: Enzymatic Kinetics

The following table summarizes the kinetic parameters of the key enzymes involved in IDP metabolism. This data is crucial for understanding the efficiency and substrate specificity of these enzymes.

EnzymeSubstrateK_m_ (µM)k_cat_ (s-1)k_cat_/K_m_ (M-1s-1)Reference
Human NUDT16 IDP0.8 ± 0.11.8 ± 0.12.2 x 10^6
dIDP1.0 ± 0.11.9 ± 0.11.9 x 10^6
ITP2.5 ± 0.21.5 ± 0.16.0 x 10^5
Human ITPase ITP185803.2 x 10^7
dITP253601.4 x 10^7

Signaling Implications of Dysregulated IDP Metabolism

While IDP itself is not a direct signaling molecule that binds to specific receptors to initiate a cascade, its accumulation due to deficiencies in ITPase or NUDT16 has significant indirect consequences on cellular signaling, primarily through the induction of cellular stress and DNA damage responses.

  • DNA Damage and Cell Cycle Arrest: The accumulation of dITP and its potential incorporation into DNA is a major source of genomic instability. NUDT16 deficiency, leading to increased levels of (d)IDP and subsequently (d)ITP, results in an accumulation of single-strand DNA breaks and S-phase arrest. This triggers DNA damage response pathways, involving kinases like ATM and ATR, which can lead to apoptosis if the damage is irreparable.

  • Cellular Stress and Disease: Complete ITPase deficiency is associated with severe multisystem disorders and infantile dilated cardiomyopathy, highlighting the critical role of preventing ITP accumulation. Polymorphisms in the ITPA gene that lead to reduced enzyme activity are linked to adverse drug reactions to purine analogs like azathioprine.

Experimental Protocols

Assay for NUDT16 (Inosine Diphosphatase) Activity

This protocol describes a method to measure the enzymatic activity of NUDT16 by quantifying the amount of inorganic phosphate released from the hydrolysis of IDP.

Materials:

  • Recombinant human NUDT16 protein

  • Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

  • Substrate: this compound (IDP)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a specific concentration of IDP (e.g., 10 µM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of recombinant NUDT16 protein to the reaction mixture.

  • Incubate the reaction at 37°C for a specific time period (e.g., 15 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

  • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

  • Determine the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of protein).

Gene Knockdown of NUDT16 in Cell Culture

This protocol outlines the use of siRNA to reduce the expression of NUDT16 in a human cell line (e.g., HeLa) to study the cellular consequences.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting NUDT16 and a non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM reduced-serum medium

  • Western blotting reagents or qRT-PCR reagents for validation

Procedure:

  • Seed HeLa cells in a 6-well plate and grow to 50-70% confluency.

  • On the day of transfection, dilute the NUDT16 siRNA or control siRNA in Opti-MEM.

  • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

  • Combine the diluted siRNA and Lipofectamine solutions and incubate at room temperature for 5 minutes to allow complex formation.

  • Add the siRNA-lipid complexes to the cells in fresh culture medium.

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and validate the knockdown efficiency by measuring NUDT16 protein levels using Western blotting or mRNA levels using qRT-PCR.

  • The cells with reduced NUDT16 expression can then be used for downstream assays, such as cell cycle analysis (by flow cytometry) or DNA damage assessment (e.g., comet assay or staining for γH2AX).

Mandatory Visualizations

Metabolic Pathway of Inosine Nucleotide Homeostasis

Inosine_Metabolism cluster_0 Cellular Environment cluster_1 Enzymatic Regulation cluster_2 Downstream Consequences of Dysregulation ATP ATP ITP ITP ATP->ITP Deamination IDP IDP ITP->IDP Hydrolysis IMP IMP ITP->IMP Hydrolysis DNA_Damage DNA Damage ITP->DNA_Damage Incorporation of dITP Cell_Stress Cellular Stress IDP->IMP Hydrolysis IMP_NUDT16 IMP_NUDT16 IDP->IMP_NUDT16 Hydrolysis IDP->Cell_Stress Accumulation ITPA ITPase ITPA->ITP ITPA->IMP ITP_IMP_edge ITP_IMP_edge NUDT16 NUDT16 NUDT16->IDP NUDT16->IMP_NUDT16 IMP IDP_IMP_edge IDP_IMP_edge Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Stress->Apoptosis

Caption: Metabolic pathways of inosine nucleotide regulation and consequences of dysregulation.

Experimental Workflow for Studying NUDT16 Function

NUDT16_Workflow cluster_0 Gene Knockdown cluster_1 Phenotypic Analysis cluster_2 Biochemical Analysis cluster_3 Data Interpretation start HeLa Cells transfection siRNA Transfection (NUDT16 vs. Control) start->transfection validation Validation of Knockdown (Western Blot / qRT-PCR) transfection->validation cell_cycle Cell Cycle Analysis (Flow Cytometry) validation->cell_cycle dna_damage DNA Damage Assessment (Comet Assay / γH2AX staining) validation->dna_damage apoptosis Apoptosis Assay (Annexin V Staining) validation->apoptosis conclusion Elucidation of NUDT16 Function cell_cycle->conclusion dna_damage->conclusion apoptosis->conclusion enzyme_assay NUDT16 Activity Assay (Malachite Green) enzyme_assay->conclusion recombinant_protein Recombinant NUDT16 recombinant_protein->enzyme_assay

Caption: Experimental workflow for investigating the cellular function of NUDT16.

Conclusion and Future Directions

This compound, while not a classical signaling molecule, occupies a critical juncture in purine metabolism. The stringent regulation of its cellular concentration by enzymes such as NUDT16 is paramount for maintaining genomic stability and overall cellular health. Research into the consequences of elevated IDP and ITP levels has provided significant insights into the mechanisms of DNA damage and cellular stress responses, which are fundamental to understanding various pathological conditions.

For drug development professionals, the enzymes ITPase and NUDT16 represent potential therapeutic targets. Modulating their activity could be a strategy in specific contexts, such as sensitizing cancer cells to DNA-damaging agents or mitigating the toxic effects of certain drugs. Future research should focus on elucidating the full spectrum of cellular processes affected by dysregulated inosine nucleotide metabolism and exploring the potential for therapeutic intervention in this pathway. A deeper understanding of the interplay between these "house-cleaning" pathways and canonical signaling networks will undoubtedly open new avenues for therapeutic innovation.

References

The Unseen Engine: An In-depth Technical Guide to the Discovery and History of Inosine Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive exploration into the pivotal, yet often overlooked, molecule, inosine diphosphate (IDP), this technical guide illuminates its discovery, intricate metabolic roles, and the experimental foundations of our understanding. Tailored for researchers, scientists, and professionals in drug development, this document provides a deep dive into the core biochemistry of IDP, complete with detailed experimental methodologies, quantitative data, and pathway visualizations.

This compound (IDP) stands as a crucial intermediate in the intricate web of purine metabolism, a fundamental process essential for all life. While its more famous counterparts, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), have long been in the scientific spotlight, IDP plays a vital, albeit less celebrated, role in maintaining cellular nucleotide pools and participating in key enzymatic reactions. This guide traces the historical journey of its discovery, embedded within the broader exploration of nucleotide biochemistry, and presents the technical details of the experimental work that has defined our knowledge of this important molecule.

A Historical Perspective: Piecing Together the Purine Puzzle

The discovery of this compound was not a singular event but rather a gradual unraveling of the complex pathways of purine metabolism. Early research in the mid-20th century, spearheaded by pioneers like Arthur Kornberg, laid the groundwork for understanding how nucleotides are synthesized and interconverted. While Kornberg's Nobel Prize-winning work focused on the enzymatic synthesis of DNA and RNA, his investigations into the formation of nucleotide precursors were instrumental.[1][2][3][4] The identification of inosine monophosphate (IMP) as a central branch point in purine biosynthesis was a critical breakthrough.[5] Subsequently, the existence of di- and triphosphorylated forms of inosine was inferred and later confirmed through meticulous enzymatic and analytical studies.

The development of techniques like paper chromatography and ion-exchange chromatography in the 1950s and 1960s provided the first tools to separate and identify the various purine nucleotides, including the less abundant inosine derivatives. These early methods, though rudimentary by today's standards, were crucial in establishing the presence of IDP as a metabolic intermediate.

The Central Role of IDP in Purine Metabolism

This compound is primarily formed through two key enzymatic pathways:

  • Phosphorylation of Inosine Monophosphate (IMP): The enzyme guanylate kinase (GK) can catalyze the phosphorylation of IMP to IDP, although its primary substrate is GMP.

  • Dephosphorylation of Inosine Triphosphate (ITP): Nucleoside diphosphate kinases (NDPKs) can reversibly transfer a phosphate group from ITP to form IDP, and conversely, phosphorylate IDP to ITP. Ectonucleoside triphosphate diphosphohydrolases can also hydrolyze ITP to IDP.

IDP itself is a substrate for further phosphorylation to ITP by NDPKs, a crucial step in the synthesis of GTP. It also participates in the purine salvage pathway, which recycles purine bases to conserve energy.

Quantitative Insights into IDP Biochemistry

To provide a clear and comparative overview, the following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₁₁P₂--INVALID-LINK--
Molecular Weight 428.186 g/mol --INVALID-LINK--
pKa (Strongest Acidic) ~1.0Predicted
pKa (Strongest Basic) ~2.5Predicted

Table 2: Kinetic Parameters of Enzymes Involved in IDP Metabolism

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
Nucleoside Diphosphate Kinase (Yeast) IDP~30 (for ADP, as a proxy)Not ReportedNot Reported
Guanylate Kinase (E. coli) IDPNot ReportedNot ReportedNot Reported
ITPase (Human) ITP (product is IMP, not IDP)Not ReportedNot ReportedNot Reported

Table 3: Cellular Concentrations of this compound

Cell TypeConcentration (µM)ConditionSource
Mammalian Cells (General) Low, typically not reportedBasal
E. coli Variable, dependent on growth phase

Note: The intracellular concentration of IDP is generally low and often not explicitly quantified in metabolomic studies, as it is a transient intermediate.

Experimental Cornerstones: Methodologies for Studying IDP

Our understanding of this compound has been built upon a foundation of key experimental techniques. The following sections detail the protocols for the synthesis, purification, and quantification of IDP, as well as the assays used to measure the activity of enzymes that metabolize it.

Enzymatic Synthesis of this compound

A common method for the enzymatic synthesis of IDP involves the phosphorylation of inosine monophosphate (IMP) using a kinase.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP).

    • Add IMP to a final concentration of 1-5 mM.

    • Add a suitable kinase, such as a commercially available nucleoside monophosphate kinase or a purified guanylate kinase. The exact amount of enzyme will need to be optimized.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 0.6 M) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Neutralization and Removal of Precipitate:

    • If acid is used, neutralize the mixture with a base (e.g., KOH).

    • Centrifuge to remove the precipitated protein and potassium perchlorate.

  • Analysis:

    • Analyze the supernatant for the presence of IDP using HPLC.

Purification of this compound by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating nucleotides based on their charge.

Protocol:

  • Column Preparation:

    • Pack a column with a strong anion exchange resin (e.g., DEAE-Sephadex or a modern equivalent).

    • Equilibrate the column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Load the crude IDP synthesis mixture (after neutralization and centrifugation) onto the column.

  • Washing:

    • Wash the column with the starting buffer to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Mononucleotides (IMP) will elute first, followed by diphosphates (IDP), and then triphosphates.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze each for the presence of IDP using UV spectrophotometry (at 249 nm) and/or HPLC.

  • Desalting:

    • Pool the fractions containing pure IDP and desalt using a suitable method, such as size-exclusion chromatography or dialysis.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of nucleotides.

Protocol:

  • Sample Preparation:

    • Extract nucleotides from cells or tissues using a suitable method, such as perchloric acid or methanol extraction.

    • Neutralize and centrifuge the extracts to remove precipitates.

  • Chromatographic System:

    • Use a reverse-phase C18 column.

    • Employ an ion-pairing reagent in the mobile phase (e.g., tetrabutylammonium phosphate) to enhance the retention of the negatively charged nucleotides.

  • Mobile Phase and Gradient:

    • Mobile Phase A: A buffered aqueous solution with the ion-pairing reagent (e.g., 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 6.0).

    • Mobile Phase B: Mobile Phase A with an organic modifier (e.g., 20% methanol).

    • Run a gradient from a low to a high percentage of Mobile Phase B to elute the nucleotides.

  • Detection:

    • Detect the eluting nucleotides using a UV detector at 249 nm.

  • Quantification:

    • Quantify the amount of IDP by comparing the peak area to that of a known standard.

Assay for Nucleoside Diphosphate Kinase (NDPK) Activity with IDP

The activity of NDPK can be measured by coupling the reaction to other enzymatic reactions that produce a spectrophotometrically detectable product.

Protocol:

  • Coupled Enzyme System:

    • The production of ITP from IDP and a phosphate donor (e.g., ATP) is coupled to a reaction that consumes ATP, which can be monitored. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH).

    • Add IDP as the substrate.

    • Add ATP as the phosphate donor.

    • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

    • Initiate the reaction by adding the NDPK enzyme solution.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ADP production, and thus to the NDPK activity with IDP.

Visualizing the Network: Pathways and Workflows

To better understand the context in which IDP functions, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_interconversion Nucleotide Interconversion cluster_salvage Salvage Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IDP This compound (IDP) IMP->IDP Guanylate Kinase (minor) AMP AMP IMP->AMP Adenylosuccinate Synthetase, Adenylosuccinate Lyase GMP GMP IMP->GMP IMPDH, GMP Synthetase ITP Inosine Triphosphate (ITP) IDP->ITP NDPK ITP->IDP NDPK, ENTPDase Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT

Caption: Overview of this compound's position in purine metabolism.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Cell_Culture Cell Culture / Tissue Extraction Nucleotide Extraction (e.g., Perchloric Acid) Cell_Culture->Extraction Neutralization Neutralization & Centrifugation Extraction->Neutralization Injection Inject Sample Neutralization->Injection Column Reverse-Phase C18 Column (with Ion-Pairing Reagent) Injection->Column Detection UV Detection (249 nm) Column->Detection Quantification Quantification vs. Standard Detection->Quantification

Caption: Experimental workflow for the quantification of IDP by HPLC.

The Signaling Dimension: An Emerging Role for Inosine Nucleotides

While the metabolic role of IDP is well-established, its direct involvement in cellular signaling is an area of active investigation. Inosine itself has been shown to have immunomodulatory and neuroprotective effects. Recent studies suggest that inosine nucleotides, including IDP, may also act as signaling molecules, although the specific pathways are still being elucidated. The interconversion between ITP, IDP, and IMP can influence the pools of other critical nucleotides like ATP and GTP, thereby indirectly affecting a myriad of signaling cascades that are dependent on these energy sources and signaling molecules.

Signaling_Hypothesis cluster_purine_pool Purine Nucleotide Pool cluster_signaling Cellular Signaling ITP ITP IDP IDP ITP->IDP IDP->ITP IMP IMP IDP->IMP ATP ATP IDP->ATP Modulates ATP pool GTP GTP IDP->GTP Modulates GTP pool IMP->ATP IMP->GTP Kinase_Cascades Kinase Cascades ATP->Kinase_Cascades GPCR G-Protein Coupled Receptors GTP->GPCR Gene_Expression Gene Expression Kinase_Cascades->Gene_Expression

Caption: Hypothesized indirect role of IDP in cellular signaling.

Conclusion and Future Directions

This compound, though often overshadowed by its more abundant purine relatives, is a molecule of fundamental importance in cellular metabolism. Its discovery was an integral part of the larger narrative of understanding nucleotide biochemistry. While much is known about its role as a metabolic intermediate, the precise kinetics of its interactions with various enzymes and its potential direct roles in cellular signaling remain fertile ground for future research. This technical guide provides a solid foundation for researchers and drug development professionals seeking to delve deeper into the world of this essential, yet underappreciated, nucleotide. The detailed methodologies and compiled quantitative data offer a practical resource for further experimental investigation into the multifaceted world of this compound.

References

Inosine diphosphate structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Inosine Diphosphate: Structure, Properties, and Experimental Analysis

Introduction

This compound (IDP) is a purine ribonucleoside 5'-diphosphate that plays a crucial role as a fundamental metabolite in cellular energy metabolism and purine salvage pathways.[][2] It is composed of a hypoxanthine base attached to a ribose sugar, which is in turn esterified with a pyrophosphate group at the 5' position.[2][3] This guide provides a detailed overview of the structure, chemical properties, and common experimental protocols for the analysis of IDP, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is structurally comprised of three key components: the purine base hypoxanthine, a ribofuranose sugar ring, and a diphosphate moiety attached to the 5' carbon of the ribose.

Chemical Identifiers:

  • IUPAC Name: [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate[2]

  • Synonyms: IDP, Inosine 5'-diphosphate, Riboxin, Inosine 5'-pyrophosphate

  • CAS Number: 86-04-4

Inosine_Diphosphate_Structure cluster_ribose Ribose cluster_hypoxanthine Hypoxanthine cluster_diphosphate Diphosphate C1_ribose C1' C2_ribose C2' C1_ribose->C2_ribose N9 N9 C1_ribose->N9 C3_ribose C3' C2_ribose->C3_ribose OH2 OH2 C2_ribose->OH2 OH C4_ribose C4' C3_ribose->C4_ribose OH3 OH3 C3_ribose->OH3 OH O4_ribose O C4_ribose->O4_ribose C5_ribose C5_ribose C4_ribose->C5_ribose CH2 O4_ribose->C1_ribose O5 O C5_ribose->O5 C8 C8 N9->C8 N7 N7 C8->N7 C5 C5 N7->C5 C6 C6 C5->C6 C4 C4 C5->C4 N1 N1 C6->N1 O6 O6 C6->O6 =O C2 C2 N1->C2 H1 H1 N1->H1 -H N3 N3 C2->N3 N3->C4 C4->N9 P1 P2 P1->P2 O1 O1 P1->O1 =O OH_P1 OH_P1 P1->OH_P1 -OH O5->P1 O2 O2 P2->O2 =O OH_P2 OH_P2 P2->OH_P2 -OH Purine_Metabolism ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP IMP Inosine Monophosphate (IMP) AMP->IMP ITP ITP IDP This compound (IDP) ITP->IDP Phosphatases IDP->IMP Phosphatases Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine IMP->Hypoxanthine Degradation Inosine->Hypoxanthine PNP DeNovo De Novo Synthesis DeNovo->IMP 10 steps HPLC_Workflow Sample Biological Sample Deproteinization Deproteinization (e.g., Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reconstitution Dry & Reconstitute Supernatant->Reconstitution Injection HPLC Injection Reconstitution->Injection Column C18 Column (IP-RPC) Injection->Column Detection PDA Detector (250 nm) Column->Detection Analysis Data Analysis (Quantification) Detection->Analysis

References

An In-depth Technical Guide to the Intracellular Concentration of Inosine Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Intracellular Inosine Diphosphate Analysis

This compound (IDP) is a purine ribonucleoside diphosphate that plays a crucial, albeit often overlooked, role in cellular metabolism. As an intermediate in the purine salvage pathway, it is situated at a key metabolic crossroads. The accurate quantification of intracellular IDP concentrations is paramount for understanding the energetic state of the cell, dissecting the intricacies of purine metabolism, and identifying potential therapeutic targets in various disease states, including cancer and metabolic disorders. This guide provides a comprehensive overview of the current knowledge on intracellular IDP concentrations, detailed experimental protocols for its measurement, and its role in metabolic signaling pathways.

Quantitative Data on Intracellular this compound Concentrations

The precise intracellular concentration of this compound (IDP) is not as extensively documented as that of major nucleotides like ATP and GTP. Its concentration can vary significantly depending on the cell type, metabolic state, and the analytical methods employed for its detection. The following table summarizes the available quantitative data for intracellular IDP and related purine nucleotides to provide a comparative context. It is important to note that many metabolomics studies that include IDP in their analytical panels do not report absolute concentrations in the main text, making direct data scarce.

Cell Type/OrganismThis compound (IDP)Inosine Monophosphate (IMP)Inosine Triphosphate (ITP)Adenosine Diphosphate (ADP)Guanosine Diphosphate (GDP)Data PresentationAnalytical Method
Escherichia coli K12 Not explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedStandard mixture concentrations for calibration included IDP, IMP, and ITP.HPLC-MS in HILIC Mode
HeLa Cells (Human Cervical Cancer) Not explicitly quantified~3-fold increase in purine-depleted mediaNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedRelative quantificationLC-Orbitrap MS
Human Erythrocytes Not explicitly quantifiedAccumulates during storageNot explicitly quantifiedAccumulates during storageNot explicitly quantifiedQualitative and relative changesNot specified
Pig Erythrocytes Not explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedCalculated that 40 nM extracellular inosine is sufficient for energy.[1]Not specified
Mouse Hippocampus Not explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedNot explicitly quantifiedRelative changes observed with antidepressant treatment.Metabolomics and Proteomics

Note: The lack of specific intracellular IDP concentration values in readily available literature highlights a significant knowledge gap and an opportunity for future research. The data presented for related nucleotides are intended to provide a general context for the purine nucleotide pool.

Experimental Protocols for the Quantification of Intracellular this compound

The accurate measurement of intracellular IDP requires meticulous attention to sample preparation and the use of sensitive analytical techniques. The following sections detail the critical steps involved in a typical workflow.

Quenching of Cellular Metabolism

To obtain a snapshot of the intracellular metabolome at a specific moment, it is imperative to halt all enzymatic activity instantly. This process, known as quenching, prevents the rapid turnover of nucleotides like IDP.

  • Objective: To instantaneously stop all metabolic activity within the cells.

  • Critical Considerations: The quenching solution should be ice-cold and should not cause cell lysis or leakage of intracellular metabolites.

  • Recommended Protocol:

    • For adherent cells: Aspirate the culture medium and rapidly wash the cells with an ice-cold isotonic solution (e.g., phosphate-buffered saline or 0.9% NaCl). Immediately add a quenching solution, such as 60% methanol pre-chilled to -40°C or liquid nitrogen.

    • For suspension cells: Rapidly centrifuge the cell culture at a low temperature. Discard the supernatant and resuspend the cell pellet in an ice-cold quenching solution.

    • Alternatively, cells can be quickly filtered and the filter with the cells immediately submerged in the quenching solution.

Extraction of Intracellular Metabolites

Following quenching, the intracellular metabolites must be efficiently extracted from the cellular matrix.

  • Objective: To lyse the cells and solubilize the intracellular metabolites.

  • Critical Considerations: The extraction solvent should be compatible with the downstream analytical method and should effectively precipitate proteins and other macromolecules.

  • Recommended Protocol:

    • After quenching, add a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water. The exact ratio can be optimized depending on the specific cell type and the range of metabolites being analyzed.

    • Mechanically disrupt the cells through methods such as sonication or bead beating while keeping the samples on ice to ensure complete lysis and extraction.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance metabolites like IDP.

  • Objective: To separate IDP from other cellular components and accurately measure its concentration.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used with an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve the retention of highly polar nucleotides. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be employed.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of nucleotides.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. The specific precursor-to-product ion transitions for IDP need to be determined using a pure standard.

  • Quantification:

    • Absolute quantification is achieved by generating a calibration curve using a series of known concentrations of an IDP standard.

    • The use of a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled IDP) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Enzymatic Assay (Alternative Method)

While less common for specific IDP quantification, enzymatic assays can be developed.

  • Principle: A specific enzyme that utilizes IDP as a substrate is used in a coupled reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).

  • Challenges: The primary challenge is the specificity of the enzyme. Many enzymes involved in nucleotide metabolism can act on multiple substrates. For instance, nucleoside diphosphate kinases, which can convert IDP to ITP, also act on other nucleoside diphosphates.[2] Assays for the related inosine monophosphate (IMP) have been developed and could potentially be adapted.[3][4]

Signaling Pathways and Logical Relationships

Purine Metabolism

This compound is a key intermediate in the purine salvage pathway. This pathway recycles purine bases and nucleosides that are formed during the degradation of DNA and RNA. The central role of IDP is illustrated in the following diagram.

Purine_Metabolism IMP Inosine Monophosphate (IMP) IDP This compound (IDP) IMP->IDP IMPK AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS/ADSL GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH/GMPS Inosine Inosine IMP->Inosine 5'-Nucleotidase IDP->IMP ITP Inosine Triphosphate (ITP) IDP->ITP NDPK ITP->IDP ADP Adenosine Diphosphate (ADP) AMP->ADP AK ADP->IDP NDPK (reverse) ATP Adenosine Triphosphate (ATP) ADP->ATP OxPhos/ Glycolysis ATP->ITP NDPK (reverse) ATP->ADP GDP Guanosine Diphosphate (GDP) GMP->GDP GK GTP Guanosine Triphosphate (GTP) GDP->GTP NDPK GTP->GDP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Inosine->Hypoxanthine De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->IMP

Caption: Overview of this compound's role in purine metabolism.

Description of the Pathway:

  • Formation from IMP: Inosine Monophosphate (IMP) is a central precursor in purine metabolism, arising from both de novo synthesis and the salvage of hypoxanthine.[5] IMP can be phosphorylated to IDP by inosine monophosphate kinase (IMPK).

  • Conversion to ITP: IDP is subsequently phosphorylated to Inosine Triphosphate (ITP) by nucleoside diphosphate kinases (NDPKs).

  • Interconversion with other Nucleotides: NDPKs can also catalyze the transfer of a phosphate group from ATP to IDP, forming ITP and ADP. This reaction is reversible.

  • Role in Salvage: IDP is part of the pathway that allows cells to reutilize purine bases, which is energetically more favorable than de novo synthesis.

  • Conversion to Adenine and Guanine Nucleotides: IMP, the precursor to IDP, is the branch point for the synthesis of both adenosine and guanosine nucleotides. IMP is converted to AMP via adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL), and to GMP via IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS).

Experimental Workflow for Intracellular IDP Quantification

The following diagram outlines the logical flow of an experiment designed to measure the intracellular concentration of IDP.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_quantification Quantification Cell_Culture Cell Culture Quenching Metabolic Quenching (-40°C Methanol or Liquid N2) Cell_Culture->Quenching Extraction Metabolite Extraction (Cold Organic Solvent) Quenching->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Concentration_Calculation Calculation of Intracellular IDP Concentration Data_Processing->Concentration_Calculation Calibration_Curve Calibration Curve with IDP Standard Calibration_Curve->Data_Processing Internal_Standard Internal Standard (Optional but Recommended) Internal_Standard->Supernatant_Collection Spike-in

Caption: A generalized experimental workflow for quantifying intracellular IDP.

Conclusion and Future Directions

The study of intracellular this compound provides a window into the nuanced regulation of cellular bioenergetics and purine metabolism. While robust methodologies for its quantification exist, a significant gap in the literature remains regarding its absolute intracellular concentrations across a wide range of cell types and physiological conditions. Future research should focus on systematically quantifying the entire nucleotide pool, including IDP, in various biological models. Such data will be invaluable for researchers in basic science and drug development, potentially uncovering novel biomarkers and therapeutic targets for a host of human diseases. The protocols and pathways detailed in this guide provide a solid foundation for initiating and advancing these critical investigations.

References

The Pivotal Role of Inosine Nucleotides in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate web of cellular metabolism, purine nucleotides are fundamental building blocks for nucleic acid synthesis, energy transfer, and cellular signaling. While inosine monophosphate (IMP) is widely recognized as the central precursor in the de novo synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the role of inosine diphosphate (IDP) is more nuanced, yet critical for maintaining the balance of the nucleotide pool. This technical guide provides an in-depth exploration of IDP's position within the purine metabolic network, its enzymatic interconversions, and its relevance as a component of pathways that are significant targets in drug development. We will delve into the key enzymes that govern the fate of inosine nucleotides, present quantitative data on metabolite concentrations and enzyme kinetics, detail experimental protocols for enzymatic assays, and visualize the core pathways to offer a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: The Centrality of Inosine Monophosphate (IMP)

The de novo synthesis of purine nucleotides culminates in the formation of inosine monophosphate (IMP). This molecule represents a critical branch point, from which the cell can synthesize either AMP or GMP, depending on its metabolic needs.[1][2] The pathways leading from IMP to these essential nucleotides are tightly regulated and are of significant interest in the context of various pathologies, including cancer and infectious diseases.

While IMP is the direct precursor, this compound (IDP) and inosine triphosphate (ITP) are integral to the broader purine metabolism network. IDP's primary role is not as a direct precursor in the de novo pathway to AMP and GMP, but rather as a substrate and product of nucleoside diphosphate kinases (NDPKs), which are responsible for maintaining the equilibrium between nucleoside diphosphates and triphosphates.[3]

Biochemical Pathways Involving Inosine Nucleotides

The Fate of Inosine Monophosphate (IMP)

IMP stands at a metabolic crossroads, with its fate determined by the activity of two key enzymes:

  • Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the first of two steps in the conversion of IMP to AMP. It utilizes GTP as an energy source to ligate aspartate to IMP, forming adenylosuccinate.[4]

  • Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo synthesis of GMP. It mediates the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).

These pathways are crucial for providing the necessary building blocks for DNA and RNA synthesis.

The Role of this compound (IDP)

IDP is primarily involved in the phosphorylation cascade of inosine nucleotides. The enzyme Nucleoside Diphosphate Kinase (NDPK) plays a central role in this process. NDPK catalyzes the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (NTP), typically ATP, to a nucleoside diphosphate (NDP), such as IDP.

The general reaction is: NTP + IDP ⇌ NDP + ITP

This reaction ensures that the cellular pool of inosine triphosphate (ITP) can be replenished from IDP, and vice versa, thus contributing to the overall homeostasis of purine nucleotides.

Inosine_Diphosphate_Metabolism IMP Inosine Monophosphate (IMP) IDP This compound (IDP) IMP->IDP NMP Kinase AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase IDP->IMP ITP Inosine Triphosphate (ITP) IDP->ITP NDP Kinase ITP->IDP ATP ATP ATP->IDP ATP as Phosphate Donor ADP ADP NTP NTP NTP->IDP Other NTPs as Phosphate Donors NDP NDP

Quantitative Data

A clear understanding of the cellular environment requires quantitative data on metabolite concentrations and enzyme kinetics.

Intracellular Purine Nucleotide Concentrations

The following table summarizes the static cellular levels of various purine nucleotides in HeLa cells under purine-rich and purine-depleted conditions. This data highlights the relative abundance of these key metabolites.

NucleotideConcentration in Purine-Rich Medium (nmol/10^6 cells)Concentration in Purine-Depleted Medium (nmol/10^6 cells)
IMP 0.010 ± 0.0020.028 ± 0.004
AMP 0.23 ± 0.040.27 ± 0.05
ADP 1.19 ± 0.181.38 ± 0.21
ATP 2.33 ± 0.352.74 ± 0.41
GMP 0.027 ± 0.0050.035 ± 0.006
GDP 0.18 ± 0.030.21 ± 0.04
GTP 0.45 ± 0.070.53 ± 0.08

Data are presented as mean ± S.D.

Kinetic Parameters of Key Enzymes

The kinetic parameters of the enzymes that metabolize inosine nucleotides are crucial for understanding their efficiency and for the design of inhibitors.

EnzymeSubstrate(s)KmVmaxOrganism/Source
Adenylosuccinate Synthetase (AdSS) IMP0.02 mM1.35 x 10^-3 mM/minE. coli
GTP0.023 mM1.35 x 10^-3 mM/minE. coli
Aspartate0.3 mM1.35 x 10^-3 mM/minE. coli
IMP Dehydrogenase (IMPDH2) IMP250 µM (fixed NAD+)-Human
NAD+100 µM (fixed IMP)-Human
Nucleoside Diphosphate Kinase (NDPK) ATP0.20 - 0.38 mM-Human Platelets
dTDP0.21 - 0.29 mM-Human Platelets
ADP0.024 mM-Human Platelets
GTP0.12 mM-Human Platelets

Note: Vmax values are often reported in various units and can be highly dependent on the specific activity of the enzyme preparation, hence they are not always directly comparable across different studies.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for assaying the key enzymes discussed.

Assay for Nucleoside Diphosphate Kinase (NDPK) Activity

This protocol utilizes a coupled enzyme system to spectrophotometrically measure the production of ADP, which is indicative of NDPK activity.

Principle: NDPK catalyzes the transfer of a phosphate from a nucleoside triphosphate (e.g., ATP) to a nucleoside diphosphate (e.g., thymidine 5'-diphosphate, TDP), producing a new nucleoside triphosphate (TTP) and ADP. The produced ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • 100 mM Triethanolamine buffer, pH 7.6

  • 21 mM Thymidine 5'-diphosphate (TDP)

  • 33 mM Adenosine 5'-triphosphate (ATP)

  • 12 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • 500 mM MgCl2 and 2000 mM KCl solution

  • 33 mM Phospho(enol)pyruvate (PEP)

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) mixed enzyme solution

  • NDPK enzyme solution (0.5 - 1.0 unit/mL)

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, TDP, ATP, NADH, MgCl2/KCl solution, and PEP.

  • Add the PK/LDH enzyme solution.

  • Initiate the reaction by adding the NDPK enzyme solution.

  • Immediately mix and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

NDPK_Assay_Workflow start Start reagents Prepare Reaction Mixture: Buffer, TDP, ATP, NADH, MgCl2/KCl, PEP start->reagents add_pk_ldh Add Pyruvate Kinase/ Lactate Dehydrogenase (PK/LDH) reagents->add_pk_ldh initiate Initiate Reaction: Add NDPK Enzyme Solution add_pk_ldh->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate Rate of NADH Oxidation measure->calculate end End calculate->end

Assay for IMP Dehydrogenase (IMPDH) Activity

This is a direct spectrophotometric assay that measures the production of NADH.

Principle: IMPDH catalyzes the oxidation of IMP to XMP, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • Purified IMPDH enzyme

Procedure:

  • In a 96-well plate or cuvette, add the assay buffer.

  • Add the IMP solution to a final concentration of, for example, 250 µM.

  • Add the NAD+ solution to a final concentration of, for example, 100-500 µM.

  • If testing inhibitors, add the compound at various concentrations. Pre-incubate for 5-10 minutes.

  • Initiate the reaction by adding the purified IMPDH enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear phase of the reaction.

Assay for Adenylosuccinate Synthetase (AdSS) Activity

This assay can be performed by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate by adenylosuccinate lyase in a coupled reaction. However, a more direct approach is to measure the production of GDP, a product of the AdSS reaction. A common method is a coupled enzyme assay.

Principle: AdSS converts IMP, aspartate, and GTP to adenylosuccinate, GDP, and Pi. The production of GDP can be coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system in reverse. In the presence of excess ATP and pyruvate, LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. PK then uses the pyruvate and ATP to regenerate PEP, consuming ATP. The rate of NADH formation, monitored at 340 nm, is proportional to the rate of GDP production. Correction: A more straightforward coupled assay measures the consumption of GTP. A decrease in GTP can be monitored by HPLC, or a coupled assay can be designed to measure the production of GDP.

A more direct spectrophotometric assay for the reverse reaction catalyzed by the coupling enzyme, adenylosuccinate lyase, can be used.

Principle: Adenylosuccinate lyase, the second enzyme in the pathway from IMP to AMP, catalyzes the conversion of adenylosuccinate to AMP and fumarate. The formation of fumarate results in an increase in absorbance at 240 nm. While this assays the lyase, it is often used in conjunction with AdSS studies.

Reagents (for Adenylosuccinate Lyase):

  • 50 mM Potassium Phosphate Buffer, pH 7.0, with 1 mM EDTA

  • 1.72 mM Adenylosuccinic Acid (ASA)

  • Adenylosuccinate Lyase Enzyme Solution

Procedure (for Adenylosuccinate Lyase):

  • Equilibrate the buffer and ASA solution in a cuvette at 25°C.

  • Monitor the absorbance at 280 nm until stable. Correction: The original protocol monitors the decrease in absorbance at 280nm as adenylosuccinate is consumed.

  • Initiate the reaction by adding the enzyme solution.

  • Record the decrease in absorbance at 280 nm for approximately 5 minutes.

  • Calculate the rate from the linear portion of the curve.

Relevance to Drug Development

The central role of purine biosynthesis in cell proliferation makes the enzymes of this pathway attractive targets for therapeutic intervention, particularly in oncology, immunology, and infectious diseases.

Targeting IMP Dehydrogenase (IMPDH)

IMPDH is a well-established target for immunosuppressive and anticancer drugs. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for guanine nucleotides, making them particularly sensitive to IMPDH inhibition.

  • Mycophenolic Acid (MPA) and its prodrug Mycophenolate Mofetil (MMF) are potent, non-competitive inhibitors of IMPDH. They are widely used as immunosuppressants to prevent organ transplant rejection.

  • Ribavirin , an antiviral drug, is converted to its monophosphate form in the cell, which then inhibits IMPDH, contributing to its antiviral activity.

  • Mizoribine is another IMPDH inhibitor used as an immunosuppressant.

Targeting Adenylosuccinate Synthetase (AdSS)

ADSS is also a promising target for drug development, particularly in cancers that have a deficiency in the purine salvage pathway enzyme methylthioadenosine phosphorylase (MTAP). These cancer cells become more reliant on the de novo purine synthesis pathway, making them more susceptible to AdSS inhibitors.

  • 6-Thioinosine 5'-phosphate , a metabolite of the anticancer drug 6-mercaptopurine, is an inhibitor of both AdSS and adenylosuccinate lyase.

  • Various small molecule inhibitors of AdSS are currently in preclinical development for cancer therapy.

Drug_Targeting_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ IMPDH Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP ADSS AMP Adenosine Monophosphate (AMP) DNA_RNA DNA and RNA Synthesis Cell Proliferation AMP->DNA_RNA GMP Guanosine Monophosphate (GMP) GMP->DNA_RNA XMP->GMP Glutamine, ATP GMPS Adenylosuccinate->AMP ADSL ADSS Adenylosuccinate Synthetase (ADSS) ADSL Adenylosuccinate Lyase (ADSL) IMPDH IMP Dehydrogenase (IMPDH) GMPS GMP Synthetase (GMPS) Inhibitor_ADSS 6-Thioinosine 5'-phosphate (from 6-Mercaptopurine) Inhibitor_ADSS->ADSS Inhibitor_IMPDH Mycophenolic Acid Ribavirin Monophosphate Mizoribine Inhibitor_IMPDH->IMPDH

Conclusion

While this compound is not the direct branching point for the synthesis of adenine and guanine nucleotides, it is an essential component of the purine nucleotide pool, maintained in equilibrium with ITP through the action of nucleoside diphosphate kinases. The central precursor, inosine monophosphate, and the enzymes that catalyze its conversion to AMP and GMP—adenylosuccinate synthetase and IMP dehydrogenase—are of paramount importance in cellular metabolism. The reliance of rapidly proliferating cells on the de novo purine biosynthesis pathway has made these enzymes critical targets for the development of a range of therapeutics, from immunosuppressants to anticancer agents. A thorough understanding of the biochemical pathways, enzyme kinetics, and regulatory mechanisms governing inosine nucleotide metabolism is therefore indispensable for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for further investigation into this vital area of cellular biochemistry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Inosine Diphosphate (IDP) in Cellular Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosine diphosphate (IDP) is a purine nucleotide that plays a role in cellular metabolism and signaling. As an intermediate in the purine nucleotide cycle, its levels can reflect the energetic state of the cell and the activity of specific metabolic pathways. Accurate measurement of intracellular IDP concentrations is crucial for understanding its physiological and pathological roles, particularly in fields such as immunology, oncology, and pharmacology.

This document provides detailed protocols for the quantification of IDP in cultured cells using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its sensitivity and specificity.

Principle of Detection

The primary methods for accurate IDP quantification involve the chromatographic separation of cellular nucleotides followed by sensitive detection.

  • High-Performance Liquid Chromatography (HPLC): This technique separates molecules based on their physicochemical properties as they pass through a column. For nucleotides, ion-pairing reversed-phase or anion-exchange chromatography is commonly used. Detection is typically achieved using an ultraviolet (UV) detector, as purine bases have a characteristic absorbance maximum around 254-260 nm.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity compared to HPLC-UV.[3] After chromatographic separation, the analyte is ionized and fragmented. Specific fragment ions are then detected, allowing for highly selective quantification even in complex biological matrices.[4][5] This is the recommended method for low-abundance analytes like IDP.

Key Methodologies and Protocols

Cell Culture and Harvesting
  • Cell Culture: Plate cells at a desired density and culture under standard conditions. For suspension cells, aim for a concentration that allows for easy harvesting. For adherent cells, grow to a confluence of 80-90%. A typical starting number is approximately 1 x 107 cells per sample.

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of a cell scraper and ice-cold extraction solution (see section 3.2).

    • Scrape the cells and transfer the resulting cell suspension to a microcentrifuge tube.

  • Harvesting Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the final cell pellet in the chosen extraction solution.

Nucleotide Extraction from Cells

Proper extraction is critical to quench metabolic activity and preserve nucleotide integrity. Temperature must be controlled throughout the process to prevent degradation.

Protocol: Cold Methanol-Acetonitrile Extraction

This method is effective for extracting a broad range of polar metabolites, including nucleotides.

  • Preparation: Prepare an extraction solution of 40:40:20 methanol:acetonitrile:water, and cool it to -20°C.

  • Quenching and Lysis:

    • For a cell pellet from ~107 cells, add 1 mL of the ice-cold extraction solution.

    • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

  • Incubation: Incubate the samples at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotides, to a new, clean tube. Avoid disturbing the pellet.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS-grade water or a buffer compatible with the subsequent chromatographic analysis. The sample is now ready for analysis or storage at -80°C.

G cluster_0 Cell Harvesting & Lysis cluster_1 Purification cluster_2 Final Preparation Harvest Harvest & Wash Cells Lyse Add Cold Extraction Solution (Methanol/Acetonitrile/Water) Harvest->Lyse Vortex Vortex to Lyse & Precipitate Protein Lyse->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge at 15,000 x g Incubate->Centrifuge Separate Debris Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract (Vacuum Concentrator) Collect->Dry Isolate Metabolites Reconstitute Reconstitute in LC-MS Grade Water Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Cellular Nucleotide Extraction.
LC-MS/MS Quantification of IDP

This protocol provides a general framework. Specific parameters such as column type, gradient, and mass transitions must be optimized for the instrument in use.

Materials:

  • LC Column: A reversed-phase C18 column suitable for polar analytes (e.g., ion-pairing or HILIC).

  • Mobile Phase A: Water with an appropriate additive (e.g., 10 mM tributylamine and 15 mM acetic acid for ion-pairing).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Protocol:

  • Standard Curve Preparation: Prepare a series of IDP standards of known concentrations in the same buffer used to reconstitute the samples. This is essential for absolute quantification.

  • LC Separation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 5-10 µL of the reconstituted sample or standard.

    • Run a gradient to separate the nucleotides. For example, a linear gradient from 5% B to 95% B over 10-15 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Optimize the MRM transitions for IDP. This involves selecting a specific precursor ion (the molecular weight of IDP) and a characteristic product ion generated upon fragmentation.

    • Monitor the specific precursor -> product ion transition for IDP.

  • Data Analysis:

    • Integrate the peak area for the IDP transition in both the standards and the samples.

    • Construct a standard curve by plotting peak area against concentration for the standards.

    • Determine the concentration of IDP in the samples by interpolating their peak areas on the standard curve.

    • Normalize the final concentration to the initial cell number or total protein content of the extract.

G Sample Reconstituted Cell Extract LC HPLC System Column (e.g., C18) Mobile Phase Gradient Sample->LC:port Injection MS Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Precursor Ion Selection) Collision Cell (Fragmentation) Quadrupole 3 (Product Ion Selection) Detector LC:port2->MS Elution & Ionization Data Data Acquisition System Chromatogram Peak Integration Quantification MS->Data Signal

Caption: Logical Flow of LC-MS/MS Analysis.

Data Presentation

Quantitative performance data for LC-MS/MS-based nucleotide analysis is crucial for validating the method. The following tables summarize typical performance characteristics based on published methods.

Table 1: Linearity and Range of Quantification for Purine Nucleotides

Analyte Linear Range (pmol/sample) Correlation Coefficient (r²)
Adenosine (from ATP/AMP) 10 - 2000 > 0.99
Guanosine (from GTP/GMP) 1.0 - 200 > 0.99

| Inosine (from ITP/IMP/IDP) | 0.25 - 50 | > 0.99 |

Table 2: Precision and Accuracy of the LC-MS/MS Method

Analyte Quality Control Level Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (% Deviation)
Inosine Low (0.75 pmol) 5.5% 8.2% 2.5%
Medium (15 pmol) 4.1% 6.5% -1.8%
High (40 pmol) 3.2% 5.9% -3.1%

Data adapted from a validated method for quantifying adenosine, guanosine, and inosine nucleotides in human cells.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No IDP Signal Inefficient extraction or degradation.Ensure extraction solution is ice-cold and work quickly. Keep samples on ice at all times. Verify the efficiency of the vacuum concentrator.
Low cell number.Increase the number of cells used for extraction.
Poor ionization in MS.Optimize MS source parameters (e.g., voltages, gas flows) for IDP in negative ion mode.
High Variability Between Replicates Inconsistent cell counting or harvesting.Use a consistent method for cell counting (e.g., automated cell counter) and ensure complete cell lysis.
Pipetting errors during extraction or standard preparation.Use calibrated pipettes and perform careful, consistent pipetting.
Poor Peak Shape in Chromatography Column degradation or contamination.Flush the column or replace it if necessary. Filter all samples before injection.
Incompatible reconstitution solvent.Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.

References

Application Notes and Protocols for Inosine Diphosphate (IDP) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of this assay is based on the enzymatic activity of Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). Pyruvate Kinase has been shown to utilize IDP as a substrate, converting it to Inosine Triphosphate (ITP) in the presence of phosphoenolpyruvate (PEP). The pyruvate produced in this reaction is then used by Lactate Dehydrogenase to oxidize NADH to NAD+. The corresponding decrease in NADH absorbance at 340 nm is directly proportional to the amount of IDP present in the sample.[1]

Assay Principle

The coupled-enzyme assay for IDP involves two sequential reactions:

  • Pyruvate Kinase (PK) Reaction: In the presence of phosphoenolpyruvate (PEP), Pyruvate Kinase catalyzes the transfer of a phosphate group to IDP, generating Inosine Triphosphate (ITP) and pyruvate.

    • IDP + PEP --Pyruvate Kinase--> ITP + Pyruvate

  • Lactate Dehydrogenase (LDH) Reaction: The pyruvate generated in the first reaction is then reduced to lactate by Lactate Dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

    • Pyruvate + NADH + H+ --Lactate Dehydrogenase--> Lactate + NAD+

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm. This rate is proportional to the concentration of IDP in the sample, allowing for quantitative determination.

Signaling Pathway and Experimental Workflow

cluster_0 IDP Assay Principle cluster_1 Detection Reaction IDP Inosine Diphosphate (IDP) PK Pyruvate Kinase IDP->PK PEP Phosphoenolpyruvate (PEP) PEP->PK ITP Inosine Triphosphate (ITP) Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH PK->ITP produces PK->Pyruvate produces NADH NADH (Absorbance at 340 nm) NADH->LDH NAD NAD+ (No Absorbance at 340 nm) Lactate Lactate LDH->NAD produces (Signal Decrease) LDH->Lactate produces

Figure 1: Coupled enzymatic reaction for IDP detection.

start Start: Prepare Reagents prep_standards Prepare IDP Standards start->prep_standards prep_samples Prepare Samples start->prep_samples prep_reaction_mix Prepare Reaction Mixture (PEP, NADH, LDH, PK) start->prep_reaction_mix add_to_plate Add Standards and Samples to 96-well Plate prep_standards->add_to_plate prep_samples->add_to_plate add_reaction_mix Add Reaction Mixture to all wells prep_reaction_mix->add_reaction_mix add_to_plate->add_reaction_mix incubate Incubate at Room Temperature add_reaction_mix->incubate read_absorbance Measure Absorbance at 340 nm (Kinetic Reading) incubate->read_absorbance analyze Analyze Data: Calculate Rate of NADH Decrease read_absorbance->analyze end End: Determine IDP Concentration analyze->end

Figure 2: Experimental workflow for the IDP assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
Inosine 5'-diphosphate sodium saltSigma-AldrichI4500
Pyruvate Kinase (PK) from rabbit muscleSigma-AldrichP9136
L-Lactic Dehydrogenase (LDH) from rabbit muscleSigma-AldrichL2500
Phospho(enol)pyruvic acid monopotassium saltSigma-AldrichP7127
β-Nicotinamide adenine dinucleotide, reduced form (NADH)Sigma-AldrichN8129
Tris-HClSigma-AldrichT5941
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Potassium Chloride (KCl)Sigma-AldrichP9333
96-well UV-transparent microplateCorning3635

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5):

    • Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

    • Prepare a 1 M stock solution of KCl.

    • Prepare a 1 M stock solution of MgCl₂.

    • To prepare 100 mL of Assay Buffer, mix 5 mL of 1 M Tris-HCl, 10 mL of 1 M KCl, 0.5 mL of 1 M MgCl₂, and bring the final volume to 100 mL with deionized water. Adjust the pH to 7.5 if necessary.

  • IDP Standard Stock Solution (10 mM):

    • Dissolve the appropriate amount of Inosine 5'-diphosphate sodium salt in deionized water to make a 10 mM stock solution. Aliquot and store at -20°C.

  • IDP Standards (0 - 100 µM):

    • Prepare a series of dilutions of the IDP Standard Stock Solution in Assay Buffer to create standards with final concentrations ranging from 0 µM to 100 µM. A typical standard curve might include 0, 10, 20, 40, 60, 80, and 100 µM IDP.

  • Reaction Mixture:

    • Prepare a fresh reaction mixture before each experiment. For each well, the final concentrations should be:

      • 0.5 mM Phosphoenolpyruvate (PEP)

      • 0.2 mM NADH

      • 10 units/mL Lactate Dehydrogenase (LDH)

      • 5 units/mL Pyruvate Kinase (PK)

    • Calculate the required volume of each component for the total number of wells. It is recommended to prepare a slight excess.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of each IDP standard and sample into separate wells of a 96-well UV-transparent microplate.

    • Include a blank control containing 50 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 50 µL of the freshly prepared Reaction Mixture to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at room temperature.

Data Analysis
  • Calculate the Rate of Reaction (ΔA₃₄₀/min):

    • For each well, determine the rate of decrease in absorbance at 340 nm (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

  • Generate a Standard Curve:

    • Subtract the rate of the blank control from the rates of the IDP standards.

    • Plot the corrected rates (ΔA₃₄₀/min) for the IDP standards against their corresponding concentrations (µM).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Determine Sample IDP Concentration:

    • Subtract the rate of the blank control from the rates of the unknown samples.

    • Use the equation from the standard curve to calculate the concentration of IDP in each sample.

Data Presentation

Table 1: Typical IDP Standard Curve Data

IDP Concentration (µM)Average Rate (ΔA₃₄₀/min)Corrected Rate (ΔA₃₄₀/min)
0 (Blank)0.0020.000
100.0150.013
200.0280.026
400.0530.051
600.0770.075
800.1010.099
1000.1240.122

Table 2: Sample Data and Calculated IDP Concentration

Sample IDAverage Rate (ΔA₃₄₀/min)Corrected Rate (ΔA₃₄₀/min)Calculated IDP Conc. (µM)
Sample A0.0650.06351.6
Sample B0.0320.03024.6

Note: The values presented in the tables are for illustrative purposes only. Actual results may vary.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background signal in blankContamination of reagents with IDP or pyruvate.Use fresh, high-purity reagents. Prepare fresh buffers.
Low signal or no change in absorbanceInactive enzymes (PK or LDH). Incorrect reagent concentrations.Check the activity of the enzymes. Ensure all reagents are added at the correct concentrations. Prepare fresh reaction mixture.
Non-linear standard curveSubstrate depletion. Incorrect standard dilutions.Ensure the kinetic read is taken from the initial linear phase. Re-prepare standard dilutions carefully.
High variability between replicatesPipetting errors. Incomplete mixing.Use calibrated pipettes. Ensure thorough mixing of reagents in the wells.

Conclusion

This document provides a comprehensive protocol for the quantification of this compound using a coupled-enzyme assay with Pyruvate Kinase and Lactate Dehydrogenase. This method offers a reliable and sensitive alternative in the absence of a dedicated commercial kit, enabling researchers to accurately measure IDP concentrations for a variety of applications in basic research and drug development. Careful adherence to the protocol and proper data analysis will ensure reproducible and accurate results.

References

Application Note: Quantification of Inosine Diphosphate (IDP) by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of inosine diphosphate (IDP) in biological samples using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation. Furthermore, this document illustrates the role of related nucleotides in purinergic signaling pathways and provides a clear workflow for the analytical procedure.

Introduction

This compound (IDP) is a purine nucleotide that plays a role in various cellular processes. While less abundant than its adenosine and guanosine counterparts, the accurate quantification of IDP is crucial for studying cellular metabolism, bioenergetics, and specific enzymatic reactions. Ion-pair reversed-phase HPLC is a powerful technique for the separation and quantification of polar and ionic compounds like nucleotides.[1] This method utilizes a hydrophobic stationary phase and an aqueous-organic mobile phase containing an ion-pairing agent.[2] The ion-pairing reagent, a large counter-ion, associates with the charged analyte (IDP), effectively neutralizing its charge and allowing for its retention and separation on the reversed-phase column.[2]

Experimental Protocols

Sample Preparation (Cellular Extracts)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium hydroxide (KOH), 2 M, ice-cold

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • 0.45 µm syringe filters

Procedure:

  • Extraction: Homogenize cell or tissue samples in 1 mL of ice-cold 0.6 M PCA per 100 mg of sample.

  • Precipitation: Keep the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 2 M KOH dropwise until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

  • Precipitate Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Samples are now ready for HPLC analysis. If not analyzed immediately, store at -80°C.

HPLC Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate Monobasic, 4 mM Tetrabutylammonium Hydrogen Sulfate, pH 6.0
Mobile Phase B 70% Mobile Phase A, 30% Methanol
Gradient Isocratic or a shallow gradient depending on the complexity of the sample
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Note: The separation of inosine nucleotides (IMP, IDP, and ITP) is achieved with the elution order being IMP, followed by IDP, and then ITP.[3][4]

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of an optimized IP-RP-HPLC method for nucleotide quantification. These values are representative and should be determined for each specific assay.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (µM)Correlation Coefficient (r²)LOD (µM)LOQ (µM)
IDP0.5 - 100> 0.9990.150.5

Table 2: Precision and Accuracy

AnalyteConcentration (µM)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
IDP1< 5%< 7%95 - 105%
10< 3%< 5%98 - 102%
50< 2%< 4%99 - 101%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Homogenization in PCA sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Neutralization with KOH sp3->sp4 sp5 Precipitate Removal sp4->sp5 sp6 Filtration sp5->sp6 hplc1 Injection into HPLC sp6->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 da1 Chromatogram Integration hplc3->da1 da2 Quantification using Calibration Curve da1->da2

Caption: Workflow for IDP quantification.

Purinergic Signaling Pathway

Extracellular nucleotides like ATP and ADP play a significant role in cell-to-cell communication through purinergic signaling. This pathway is initiated by the release of ATP, which is then sequentially hydrolyzed to ADP, AMP, and finally adenosine. ADP, a close analog of IDP, is a key agonist for P2Y receptors, a class of G protein-coupled receptors (GPCRs). The activation of P2Y receptors, such as P2Y12, triggers downstream signaling cascades that modulate various cellular functions.

purinergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space atp ATP adp ADP atp->adp Ectonucleotidase (e.g., CD39) amp AMP adp->amp Ectonucleotidase (e.g., CD39) p2y12 P2Y12 Receptor adp->p2y12 ado Adenosine amp->ado Ecto-5'-nucleotidase (CD73) ino Inosine ado->ino Adenosine Deaminase gi Gi p2y12->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp response Cellular Response camp->response

Caption: Purinergic signaling cascade.

References

Application Note: Quantitative Analysis of Inosine Diphosphate (IDP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine diphosphate (IDP) is a crucial intermediate in purine metabolism and plays a role in cellular signaling. Accurate quantification of IDP is essential for understanding its physiological and pathological functions. This application note provides a detailed protocol for the sensitive and specific quantification of IDP in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is applicable to researchers in metabolic studies, drug discovery, and clinical diagnostics.

Introduction

This compound (IDP) is a purine ribonucleoside diphosphate, consisting of a hypoxanthine nucleobase, a ribose sugar, and two phosphate groups.[1] It is a key metabolite in the purine metabolic pathway, serving as a precursor for the synthesis of other important molecules.[1] Dysregulation of purine metabolism has been implicated in various diseases, including gout and immunodeficiencies.[1][2] Therefore, the ability to accurately measure IDP levels is critical for advancing our understanding of these conditions and for the development of novel therapeutics.

This document outlines a robust LC-MS/MS method for the quantification of IDP, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling and Metabolic Pathways

This compound is centrally positioned within the purine metabolism pathway. It is formed from inosine monophosphate (IMP) and can be further converted to inosine triphosphate (ITP). The broader pathway involves the de novo synthesis of purines, starting from phosphoribosyl pyrophosphate (PRPP), and salvage pathways that recycle purine bases. Inosine itself, a precursor to IMP, has been shown to modulate signaling pathways, including those involving adenosine A1 and A2A receptors, which in turn can influence downstream cascades like MEK/ERK1/2 and PI3K/Akt. While direct signaling roles for IDP are less characterized, its position as a key metabolic intermediate suggests its levels can influence these broader signaling networks.

IDP_Signaling_Pathway cluster_metabolism Purine Metabolism cluster_signaling Potential Downstream Signaling PRPP PRPP De Novo Synthesis De Novo Synthesis PRPP->De Novo Synthesis Multiple Steps IMP Inosine Monophosphate (IMP) De Novo Synthesis->IMP IDP This compound (IDP) IMP->IDP IMPK ITP Inosine Triphosphate (ITP) IDP->ITP NDPK Adenosine Receptors Adenosine A1/A2A Receptors IDP->Adenosine Receptors Indirect Influence Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Adenosine->Adenosine Receptors Inosine->IMP HPRT1 MEK_ERK MEK/ERK Pathway Adenosine Receptors->MEK_ERK Modulates PI3K_Akt PI3K/Akt Pathway Adenosine Receptors->PI3K_Akt Modulates IDP_Experimental_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in Cold Methanol Sample->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution and Reconstitution SPE->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis IDP_Fragmentation IDP IDP [M-H]⁻ m/z 427.0 Frag1 [M-H-PO3-H2O]⁻ m/z 329.0 IDP->Frag1 Loss of H3PO4 Frag2 Pyrophosphate [H2P2O6]⁻ m/z 159.0 IDP->Frag2 Cleavage of phosphoester bond Frag3 Hypoxanthine [C5H3N4O]⁻ m/z 135.0 IDP->Frag3 Cleavage of glycosidic bond

References

Application Notes and Protocols: Inosine Nucleotides in In Vitro Transcription Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, the precise synthesis of RNA molecules through in vitro transcription (IVT) is a cornerstone technology.[1][2] While canonical ribonucleoside triphosphates (ATP, CTP, GTP, and UTP) are the standard building blocks, the incorporation of non-canonical or modified nucleotides is a rapidly expanding field of interest.[1] Among these, inosine-containing RNA has garnered significant attention for its roles in RNA metabolism, structure, and immunogenicity.[3][4]

This document provides detailed application notes and protocols on the use of inosine triphosphate (ITP) in in vitro transcription experiments. While inosine diphosphate (IDP) is a key intermediate in the cellular synthesis of ITP, it is the triphosphate form that serves as the substrate for RNA polymerases during transcription. These notes will elucidate the metabolic context of inosine nucleotides, the practical applications of generating inosine-containing RNA, and the downstream consequences for translation and cellular interactions.

The Role of Inosine Nucleotides in a Cellular Context

Inosine is a naturally occurring purine nucleoside that plays a crucial role in various cellular processes. It is formed when hypoxanthine is attached to a ribose ring. Inosine monophosphate (IMP) is a central intermediate in the de novo synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The cellular pool of inosine triphosphate (ITP) is tightly regulated. IMP can be sequentially phosphorylated to this compound (IDP) and then to ITP by nucleoside monophosphate (NMP) and nucleoside diphosphate (NDP) kinases, respectively. However, the accumulation of ITP is generally prevented by the enzyme inosine triphosphate pyrophosphatase (ITPase), which hydrolyzes ITP back to IMP. This regulation is critical, as the aberrant incorporation of inosine into RNA can have significant biological consequences.

Inosine_Metabolism cluster_synthesis Synthesis Pathway IMP Inosine Monophosphate (IMP) IDP This compound (IDP) IMP->IDP NMP Kinase ITP Inosine Triphosphate (ITP) IDP->ITP NDP Kinase ITP->IMP Hydrolysis RNA Inosine-containing RNA ITP->RNA RNA Polymerase (in vitro transcription) ITPase ITPase ITPase->ITP

Caption: Metabolic pathway of inosine nucleotide synthesis and degradation.

Applications of Inosine-Containing RNA in Research

The deliberate incorporation of inosine into RNA transcripts via IVT has several important research applications:

  • Structural Studies: Inosine can form wobble base pairs with adenosine, cytosine, and uridine. This property can be exploited to study RNA secondary structures, as the introduction of inosine can alter folding and stability.

  • Probing RNA-Protein Interactions: By substituting specific guanosine residues with inosine, researchers can investigate the importance of the 2-amino group of guanine for specific RNA-protein recognition events.

  • Modulating Immune Responses: Inosine-containing RNA has been identified as a novel innate immune recognition element. The presence of inosine can trigger immune sensors and induce cytokine production, making it a valuable tool for immunological studies.

  • Investigating Translational Fidelity: The misincorporation of inosine can lead to reduced translational efficiency and stalling of the ribosome. IVT-generated inosine-containing transcripts are used to study the mechanisms of ribosomal decoding and the consequences of non-canonical nucleotides on protein synthesis.

Quantitative Data on Inosine Incorporation and its Effects

The concentration of ITP in the IVT reaction directly influences the extent of inosine incorporation into the resulting RNA transcript. This, in turn, has a quantifiable impact on downstream applications such as protein translation.

Table 1: Inosine Triphosphate Concentration and Incorporation in In Vitro Transcription

ITP Concentration in IVT Reaction (mM)Canonical NTP Concentration (mM)Resulting Inosine Content in RNA (%)Reference
0.110Not specified
110Not specified
1010Not specified, but significant increase
Variable to achieve 6%Not specified6%
Variable to achieve 10%Not specified10%
Variable to achieve 16%Not specified16%

Table 2: Effect of Inosine-Containing Luciferase RNA on In Vitro Translation

ITP Concentration in IVT (mM)Resulting Luciferase ActivityReference
10Significant reduction compared to control

Experimental Protocol: In Vitro Transcription of Inosine-Containing RNA

This protocol is a generalized procedure for the synthesis of inosine-containing RNA using T7 RNA polymerase. It is based on methodologies described in the literature. Researchers should optimize reaction conditions based on their specific template and experimental goals.

Materials and Reagents
  • Linearized plasmid DNA template or PCR product with a T7 promoter (1 µg)

  • Nuclease-free water

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Canonical rNTP mix (10 mM each of ATP, CTP, UTP)

  • GTP solution (10 mM)

  • ITP solution (10 mM or other desired concentration)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or phenol-chloroform extraction reagents

Procedure

Caption: Workflow for in vitro transcription with inosine triphosphate.

  • Reaction Assembly: In a nuclease-free microfuge tube on ice, assemble the following components in the order listed. The ratio of ITP to GTP will determine the approximate percentage of guanosine substitution with inosine. For example, a 4:1 ratio of GTP to ITP would theoretically lead to a 20% substitution rate.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
5x Transcription Buffer4 µL1x
rNTP mix (ATP, CTP, UTP)2 µL1 mM each
GTP solutionVariableVariable
ITP solutionVariableVariable
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor0.5 µL~20 units
T7 RNA Polymerase1 µL~50 units
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.

  • DNase Treatment: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized RNA using a column-based RNA purification kit according to the manufacturer's protocol or by performing a phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. The quality and size of the transcript can be assessed by denaturing agarose gel electrophoresis.

  • (Optional) Quantification of Inosine Incorporation: To precisely quantify the percentage of inosine incorporation, the RNA can be digested to nucleosides using phosphodiesterase, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Consequences of Inosine Incorporation

The presence of inosine in an mRNA transcript can have profound effects on its biological function, particularly during translation.

Inosine_Translation_Effect cluster_transcription In Vitro Transcription cluster_translation Translation DNA DNA Template IVT IVT with ITP DNA->IVT mRNA Inosine-containing mRNA IVT->mRNA Ribosome Ribosome mRNA->Ribosome Stalling Ribosome Stalling Ribosome->Stalling Misreading of inosine codons AlteredProtein Altered Protein Sequence Ribosome->AlteredProtein Context-dependent recoding ReducedProtein Reduced Protein Yield Stalling->ReducedProtein

Caption: Consequences of inosine in mRNA on the process of translation.

  • Reduced Translational Efficiency: Studies have shown that inosine-containing luciferase RNA results in a significant reduction in luciferase activity when translated in vitro. This is attributed, in part, to a decrease in the abundance of the full-length protein produced.

  • Ribosome Stalling: The presence of inosine within a codon can cause the ribosome to stall during elongation. This effect is more pronounced when multiple inosines are present in a codon.

  • Context-Dependent Recoding: While inosine is primarily decoded as guanosine by the ribosome, it can also be read as adenosine or even uracil, depending on the surrounding nucleotide context. This can lead to the synthesis of proteins with altered amino acid sequences.

Conclusion

The incorporation of inosine into RNA via in vitro transcription is a powerful technique for researchers studying RNA structure, function, and its interaction with the cellular machinery. By substituting GTP with ITP in the transcription reaction, it is possible to generate RNA molecules with tailored levels of inosine content. While this modification can hinder translation, it provides an invaluable tool for dissecting the intricacies of RNA biology, from immune recognition to the fundamental mechanics of protein synthesis. Researchers and drug development professionals can leverage these methods to advance our understanding of RNA-based therapeutics and disease pathologies.

References

Inosine Diphosphate in Drug Discovery: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inosine diphosphate (IDP) and its related metabolic pathways have emerged as a significant area of interest in drug discovery and development. Primarily, the enzymes that metabolize inosine nucleotides, such as Inosine Triphosphate Pyrophosphatase (ITPA) and Nudix (Nucleoside Diphosphate linked moiety X)-type Motif 15 (NUDT15), are crucial in the context of pharmacogenetics and personalized medicine. Variations in the genes encoding these enzymes can lead to altered drug metabolism and severe toxicities, particularly with thiopurine drugs used in cancer and autoimmune diseases. Furthermore, the development of inhibitors for these enzymes presents a promising therapeutic strategy to modulate the efficacy of existing drugs. This document provides detailed application notes and experimental protocols relevant to the role of IDP in drug discovery for researchers, scientists, and drug development professionals.

Application Notes

Pharmacogenetics of Thiopurine Therapy

A major application of inosine nucleotide metabolism in drug discovery lies in the pharmacogenetics of thiopurine drugs such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). These drugs are widely used in the treatment of acute lymphoblastic leukemia (ALL), inflammatory bowel disease, and autoimmune disorders. Thiopurines are prodrugs that are metabolized to their active form, 6-thioguanine nucleotides (6-TGNs). However, they are also metabolized into inactive or potentially toxic metabolites by enzymes including ITPA and NUDT15.

  • ITPA: This enzyme hydrolyzes inosine triphosphate (ITP) and its thio-analog, 6-thioinosine triphosphate (6-thio-ITP), preventing their accumulation. Genetic polymorphisms in the ITPA gene can lead to reduced enzyme activity, causing an accumulation of 6-thio-ITP, which is associated with adverse drug reactions.

  • NUDT15: This enzyme hydrolyzes the active thiopurine metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-TGTP), to their less toxic monophosphate forms.[1][2][3] Genetic variants of NUDT15, particularly prevalent in Asian and Hispanic populations, can cause a significant loss of function, leading to severe myelosuppression in patients treated with standard doses of thiopurines.[4][5]

Therefore, genotyping for ITPA and NUDT15 variants is a critical application in drug development and clinical practice to personalize thiopurine dosing and mitigate toxicity.

Development of Enzyme Inhibitors as Drug Candidates

The development of small molecule inhibitors targeting ITPA and NUDT15 is an active area of drug discovery.

  • NUDT15 Inhibitors: By inhibiting NUDT15, the concentration of active 6-TGNs can be increased, potentially enhancing the therapeutic efficacy of thiopurines or overcoming drug resistance. Small molecule inhibitors of NUDT15, such as TH1760 and TH7755, have been developed and shown to sensitize cancer cells to 6-thioguanine. These inhibitors serve as valuable tool compounds for research and as potential leads for novel cancer therapies.

  • ITPA Inhibitors: While less explored, inhibitors of ITPA could also serve as modulators of purine metabolism. A notable characteristic of ITPA is its strong competitive inhibition by its product, this compound (IDP). This intrinsic property can be exploited in the design of competitive inhibitors.

High-Throughput Screening (HTS) for Novel Modulators

HTS assays are essential for identifying novel inhibitors of ITPA and NUDT15 from large compound libraries. Colorimetric assays, such as the malachite green assay, are well-suited for HTS as they can detect the phosphate or pyrophosphate released during the enzymatic reaction in a high-throughput format. These screens are the first step in the drug discovery pipeline to identify "hit" compounds that can be further optimized into lead candidates.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for ITPA and NUDT15
EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Human ITPA (Wild-Type)ITP2.9 - 150.8 - 1.5
Human NUDT15 (Wild-Type)6-thio-dGTP1.91.3
Human NUDT15 (Wild-Type)dGTP431.1
Human NUDT15 (Wild-Type)6-thio-GTP1.80.3
Human NUDT15 (Wild-Type)GTP1600.2
Human NUDT15 (R139C Variant)6-thio-dGTP2.31.1
Table 2: Inhibitor Potency against NUDT15
InhibitorTargetInhibition Constant (K_i_)IC₅₀Reference
TH1760Human NUDT15-25 nM
TH7755Human NUDT1510.2 ± 0.9 nM30 nM
TH7755Mouse NUDT15-144 nM

Experimental Protocols

Protocol for NUDT15 Activity Assay using Malachite Green

This protocol is for determining the enzymatic activity of NUDT15 by measuring the release of inorganic phosphate (Pi) from the hydrolysis of 6-thio-dGTP.

Materials:

  • Recombinant human NUDT15 enzyme

  • 6-thio-deoxyguanosine triphosphate (6-thio-dGTP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (prepared as described in)

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 620-640 nm

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the Assay Buffer.

    • Add 80 µL of each standard to separate wells of the 96-well plate.

    • Add 20 µL of Malachite Green Reagent to each standard well.

    • Incubate for 15-20 minutes at room temperature.

    • Measure the absorbance at 630 nm.

    • Plot the absorbance versus phosphate concentration to generate a standard curve.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the Assay Buffer and varying concentrations of the substrate, 6-thio-dGTP (e.g., 0-100 µM).

    • Add 40 µL of the reaction mixture to the wells of the 96-well plate.

    • Initiate the reaction by adding 10 µL of diluted NUDT15 enzyme (e.g., final concentration of 1-5 nM). Include a "no enzyme" control with buffer only.

    • Incubate the plate at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate produced.

    • Calculate the enzyme activity (e.g., in µmol/min/mg of enzyme).

Protocol for High-Throughput Screening of NUDT15 Inhibitors

This protocol adapts the malachite green assay for HTS of a small molecule library.

Materials:

  • Same as Protocol 1, plus:

  • Compound library dissolved in DMSO

  • 384-well clear flat-bottom plates

  • Automated liquid handling system (optional but recommended)

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50-100 nL) of each compound from the library to the wells of a 384-well plate. This results in a final compound concentration typically in the 1-20 µM range.

    • Include positive controls (e.g., a known inhibitor like TH7755) and negative controls (DMSO only).

  • Enzyme and Substrate Addition:

    • Add 10 µL of diluted NUDT15 enzyme in Assay Buffer to each well and pre-incubate with the compounds for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 6-thio-dGTP substrate in Assay Buffer to each well. The final substrate concentration should be at or near the K_m_ value for sensitive inhibitor detection.

  • Reaction and Detection:

    • Incubate the plate at 37°C for 15-30 minutes.

    • Stop the reaction and detect phosphate production by adding 10 µL of Malachite Green Reagent to each well.

    • Incubate for 15-20 minutes at room temperature.

    • Read the absorbance at 630 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Validate hits through dose-response curves to determine IC₅₀ values.

Protocol for Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of IDP from cell lysates.

Materials:

  • Cell culture and harvesting reagents

  • Internal Standard (IS): A stable isotope-labeled IDP (e.g., ¹³C₁₀,¹⁵N₄-IDP)

  • Lysis/Extraction Buffer: Cold 70-80% methanol or acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., HILIC or ion-pair reversed-phase)

Procedure:

  • Sample Preparation:

    • Harvest cells (typically 1-5 million cells per sample) by centrifugation.

    • Quickly wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate proteins by adding a known volume of cold Lysis/Extraction Buffer containing the internal standard.

    • Vortex thoroughly and incubate on ice for 20-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

    • Inject the sample onto the LC-MS/MS system.

    • Separate IDP from other cellular components using an appropriate LC gradient.

    • Detect and quantify IDP and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for IDP and its IS will need to be optimized on the specific mass spectrometer.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of IDP with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of IDP in the samples by interpolating their peak area ratios on the standard curve.

    • Normalize the IDP concentration to the cell number or total protein content of the original sample.

Visualizations

Purine_Metabolism_and_Thiopurine_Pathway cluster_de_novo De Novo Purine Synthesis cluster_salvage Salvage Pathway cluster_interconversion Nucleotide Interconversion cluster_thiopurine Thiopurine Metabolism IMP IMP AMP AMP IMP->AMP Adenylosuccinate synthetase & lyase XMP XMP IMP->XMP IMPDH ITP ITP IMP->ITP Kinases Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT Guanine Guanine GMP GMP Guanine->GMP HPRT PRPP PRPP PRPP->IMP PRPP->GMP GDP GDP GMP->GDP ADP ADP AMP->ADP XMP->GMP GMP synthetase GTP GTP GDP->GTP ATP ATP ADP->ATP IDP IDP ITP->IDP ITPA 6-MP 6-MP 6-thio-IMP 6-thio-IMP 6-MP->6-thio-IMP HPRT 6-thio-GMP 6-thio-GMP 6-thio-IMP->6-thio-GMP IMPDH 6-thio-ITP 6-thio-ITP 6-thio-IMP->6-thio-ITP Kinases 6-thio-GDP 6-thio-GDP 6-thio-GMP->6-thio-GDP 6-thio-dGDP 6-thio-dGDP 6-thio-GMP->6-thio-dGDP 6-thio-ITP->6-thio-IMP Hydrolysis 6-thio-GTP 6-thio-GTP 6-thio-GDP->6-thio-GTP Kinases 6-thio-GTP->6-thio-GMP Hydrolysis DNA/RNA incorporation\n(Cytotoxicity) DNA/RNA incorporation (Cytotoxicity) 6-thio-GTP->DNA/RNA incorporation\n(Cytotoxicity) 6-thio-dGTP 6-thio-dGTP 6-thio-dGDP->6-thio-dGTP Kinases DNA incorporation\n(Cytotoxicity) DNA incorporation (Cytotoxicity) 6-thio-dGTP->DNA incorporation\n(Cytotoxicity) 6-thio-dGMP 6-thio-dGMP 6-thio-dGTP->6-thio-dGMP Hydrolysis NUDT15 NUDT15 NUDT15->6-thio-GTP NUDT15->6-thio-dGTP ITPA ITPA ITPA->6-thio-ITP IDP->IMP ITPA_inhibitor ITPA Inhibitors ITPA_inhibitor->ITPA NUDT15_inhibitor NUDT15 Inhibitors NUDT15_inhibitor->NUDT15

Caption: Purine and Thiopurine Metabolism Pathways.

HTS_Workflow start Start HTS Campaign primary_screen Primary Screen (e.g., 100,000 compounds at a single concentration) start->primary_screen hit_identification Hit Identification (Based on % inhibition threshold) primary_screen->hit_identification hit_identification->primary_screen False Positives/Negatives dose_response Dose-Response Confirmation (Determine IC50 values for hits) hit_identification->dose_response dose_response->hit_identification Inactive Compounds orthogonal_assay Orthogonal Assay Validation (Confirm hits with a different assay format) dose_response->orthogonal_assay orthogonal_assay->dose_response Assay Artifacts selectivity_profiling Selectivity Profiling (Test against related enzymes) orthogonal_assay->selectivity_profiling lead_optimization Lead Optimization (Medicinal chemistry to improve potency, selectivity, and ADME properties) selectivity_profiling->lead_optimization end Lead Candidate lead_optimization->end

Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.

IDP_Signaling_Hypothesis ITP ITP IDP IDP ITP->IDP ITPA ITPA ITPA IDP->ITPA Competitive Inhibition Signaling_Protein Putative IDP-Binding Signaling Protein/Enzyme IDP->Signaling_Protein Binding/Modulation Cellular_Stress Cellular Stress (e.g., oxidative stress, metabolic imbalance) Purine_Pool_Imbalance Purine Nucleotide Pool Imbalance Cellular_Stress->Purine_Pool_Imbalance Purine_Pool_Imbalance->ITP Increased Levels Downstream_Effects Modulation of Downstream Signaling Pathways Signaling_Protein->Downstream_Effects

Caption: Hypothetical Signaling Role of this compound.

References

Illuminating Cellular Processes: Fluorescent Analogs of Inosine Diphosphate for High-Resolution Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine diphosphate (IDP) is a crucial purine nucleotide involved in a variety of cellular signaling pathways, primarily through its interaction with P2Y purinergic receptors. To visualize and dissect the intricate roles of IDP in real-time, fluorescently labeled analogs have emerged as indispensable tools. These probes allow for high-resolution imaging of IDP localization, trafficking, and its influence on downstream signaling cascades within living cells. This document provides detailed application notes and experimental protocols for the use of two common classes of fluorescent IDP analogs: 2'/3'-O-(N-Methylanthraniloyl)this compound (MANT-IDP) and BODIPY-labeled this compound (BODIPY-IDP).

Featured Fluorescent IDP Analogs

The choice of a fluorescent analog is critical and depends on the specific experimental requirements, such as the desired spectral properties and the nature of the biological system under investigation.

MANT-IDP

MANT-IDP is a fluorescent analog where the N-methylanthraniloyl group is attached to the ribose moiety of this compound. The MANT fluorophore exhibits sensitivity to its local environment, which can result in changes to its fluorescent properties upon binding to proteins.

BODIPY-IDP

BODIPY dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[1] Attaching a BODIPY fluorophore to IDP results in a bright and photostable probe suitable for a wide range of imaging applications.

Data Presentation: Photophysical Properties

The selection of an appropriate fluorescent probe is guided by its photophysical characteristics. The following table summarizes the key spectral properties of MANT and BODIPY FL, the fluorophores used in the IDP analogs discussed.

Fluorescent AnalogExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
MANT-IDP (estimated from MANT-ADP)3554485,800 (at 355 nm)0.22
BODIPY FL-IDP (estimated from BODIPY FL)~503~512>80,000~1.0

Note: Data for MANT-IDP is estimated from the values reported for MANT-ADP[2][3]. Data for BODIPY FL-IDP is based on the general properties of the BODIPY FL dye[1]. Actual values may vary depending on the specific conjugation chemistry and local environment.

Signaling Pathways and Experimental Workflows

Visualizing the context in which fluorescent IDP analogs function is crucial for experimental design and data interpretation. The following diagrams illustrate a generalized workflow for synthesizing these probes and the key signaling pathways they can be used to investigate.

G cluster_synthesis Synthesis Workflow IDP IDP Coupling Coupling Reaction IDP->Coupling Fluorophore-NHS Activated Fluorophore (e.g., BODIPY-FL NHS ester) Fluorophore-NHS->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Fluorescent_IDP Fluorescent IDP Analog Purification->Fluorescent_IDP

Caption: Generalized workflow for the synthesis of fluorescent IDP analogs.

G cluster_p2y1 P2Y1 Receptor Signaling IDP_P2Y1 IDP P2Y1_Receptor P2Y1 Receptor (Gq-coupled) IDP_P2Y1->P2Y1_Receptor activates PLC Phospholipase C (PLC) P2Y1_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_P2Y1 Cellular Response (e.g., Platelet Shape Change) Ca_Release->Cellular_Response_P2Y1 PKC->Cellular_Response_P2Y1

Caption: IDP signaling cascade through the Gq-coupled P2Y1 receptor.

G cluster_p2y12_13 P2Y12/P2Y13 Receptor Signaling IDP_P2Y12_13 IDP P2Y12_13_Receptor P2Y12/P2Y13 Receptor (Gi-coupled) IDP_P2Y12_13->P2Y12_13_Receptor activates AC Adenylyl Cyclase (AC) P2Y12_13_Receptor->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_P2Y12_13 Cellular Response (e.g., Inhibition of Secretion) PKA->Cellular_Response_P2Y12_13

Caption: IDP signaling cascade through the Gi-coupled P2Y12 and P2Y13 receptors.

Experimental Protocols

The successful use of fluorescent IDP analogs in cellular imaging requires careful attention to probe delivery, cell handling, and imaging parameters.

Protocol 1: Introduction of Fluorescent IDP Analogs into Live Cells

The introduction of charged molecules like IDP analogs into the cytoplasm of living cells requires methods that transiently permeabilize the cell membrane.

A. Microinjection

This method allows for the direct delivery of a precise amount of the fluorescent probe into individual cells.

Materials:

  • Fluorescent IDP analog (e.g., MANT-IDP or BODIPY-IDP) dissolved in injection buffer (e.g., sterile PBS or 100 mM KCl, 10 mM K-PIPES, pH 7.4) to a final concentration of 1-10 µM.

  • Micropipettes with a tip diameter of ~0.5 µm.

  • Micromanipulator and microinjector system.

  • Inverted fluorescence microscope.

  • Cells cultured on glass-bottom dishes.

Procedure:

  • Prepare the fluorescent IDP analog solution and back-fill the micropipette.

  • Mount the micropipette onto the micromanipulator.

  • Place the cell culture dish on the microscope stage and identify the target cells.

  • Carefully bring the micropipette into contact with the cell membrane of a target cell.

  • Apply a brief, controlled pressure pulse using the microinjector to deliver a small volume of the probe solution into the cytoplasm.

  • Withdraw the micropipette and move to the next target cell.

  • Allow the cells to recover for 15-30 minutes before imaging.

B. Electroporation

Electroporation is suitable for introducing the probe into a larger population of cells simultaneously.

Materials:

  • Fluorescent IDP analog.

  • Electroporator and compatible cuvettes.

  • Electroporation buffer (e.g., Opti-MEM or a commercially available electroporation buffer).

  • Cells in suspension.

Procedure:

  • Harvest and wash the cells, then resuspend them in cold electroporation buffer at a density of 1-5 x 10⁶ cells/mL.

  • Add the fluorescent IDP analog to the cell suspension to a final concentration of 1-10 µM.

  • Transfer the cell/probe mixture to a pre-chilled electroporation cuvette.

  • Apply an electrical pulse using the electroporator. Optimal pulse parameters (voltage, pulse duration, number of pulses) must be determined empirically for each cell type.[4]

  • Immediately after the pulse, add pre-warmed culture medium to the cuvette.

  • Gently transfer the cells to a culture dish and incubate for 4-24 hours to allow for recovery and expression before imaging.

Protocol 2: Live-Cell Fluorescence Imaging

Materials:

  • Cells loaded with fluorescent IDP analog.

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 supplemented with HEPES and serum).

  • Confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

  • Appropriate filter sets for the chosen fluorophore (e.g., DAPI/FITC filter set for MANT-IDP, FITC/TRITC filter set for BODIPY-IDP).

Procedure:

  • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Place the culture dish on the microscope stage within the incubation chamber and allow the temperature and atmosphere to equilibrate.

  • Locate the cells containing the fluorescent probe.

  • Set the imaging parameters:

    • Excitation Wavelength: Set to the excitation maximum of the fluorophore (e.g., ~355 nm for MANT-IDP, ~503 nm for BODIPY-IDP).

    • Emission Collection: Use a bandpass filter centered around the emission maximum (e.g., ~450 nm for MANT-IDP, ~515 nm for BODIPY-IDP).

    • Exposure Time/Laser Power: Use the lowest possible exposure time and laser power to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.

  • Acquire single-plane or z-stack images over time to monitor the dynamic behavior of the fluorescent IDP analog.

Protocol 3: Fixed-Cell Imaging

Fixation can be used to preserve the cellular distribution of the probe at a specific time point.

Materials:

  • Cells loaded with fluorescent IDP analog.

  • 4% Paraformaldehyde (PFA) in PBS.

  • PBS (Phosphate-Buffered Saline).

  • Antifade mounting medium.

Procedure:

  • After the desired incubation or treatment time, gently wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with intracellular antibodies is desired.

  • (Optional) Perform immunocytochemistry for co-localization studies.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Conclusion

Fluorescent analogs of this compound, such as MANT-IDP and BODIPY-IDP, are powerful tools for the visualization of purinergic signaling pathways in living and fixed cells. By providing spatial and temporal information on IDP dynamics, these probes enable researchers to gain deeper insights into the complex roles of this nucleotide in health and disease. The protocols and data presented here serve as a guide for the effective application of these fluorescent analogs in cellular imaging experiments, paving the way for new discoveries in cell biology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Inosine Diphosphate (IDP) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for inosine diphosphate (IDP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate measurement of IDP in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound (IDP)?

A1: The primary methods for IDP quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). These techniques allow for the separation and sensitive detection of IDP from other nucleotides.[1] Enzymatic assays, often coupled with luminescence or fluorescence detection, are also used. A common enzymatic approach involves the conversion of IDP to a more easily detectable molecule, such as ATP, which can then be quantified using a luciferase-based assay.

Q2: What are the critical considerations for sample preparation when measuring intracellular IDP?

A2: Proper sample preparation is crucial for accurate IDP quantification. Key considerations include:

  • Rapid Quenching and Extraction: Cellular metabolism must be stopped immediately to prevent changes in nucleotide levels. This is typically achieved by rapid cooling and extraction with cold solvents like methanol or perchloric acid.[2][3]

  • Cell Lysis: Efficient cell lysis is necessary to release intracellular nucleotides. Sonication or the use of specific lysis buffers are common methods.

  • Stability: Inosine nucleotides can be unstable. It is important to process samples quickly and store them at -80°C to minimize degradation.[4] Studies have shown that related nucleotides like ATP can degrade to form inosine and hypoxanthine, which could potentially interfere with the accurate measurement of the endogenous IDP pool if sample handling is delayed or improper.[5]

  • Removal of Interfering Substances: The sample matrix can contain substances that interfere with downstream analysis. Solid-phase extraction (SPE) can be used to clean up samples before HPLC or LC-MS/MS analysis.

Q3: How can I improve the separation of IDP from other nucleotides in my HPLC analysis?

A3: Achieving good separation of highly polar nucleotides like IDP can be challenging. Here are some tips:

  • Ion-Pairing Chromatography: Using an ion-pairing reagent in the mobile phase can improve the retention and separation of nucleotides on a reverse-phase column.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for the separation of polar compounds like nucleotides.

  • Inert HPLC System: Phosphorylated compounds like IDP can interact with stainless steel components in standard HPLC systems, leading to poor peak shape and recovery. Using a bio-inert or PEEK-lined HPLC system can significantly improve results.

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving good separation, as it affects the charge state of the nucleotides.

Q4: Can I use a luciferase-based assay to measure IDP?

A4: Yes, a luciferase-based assay can be adapted to measure IDP. The principle involves a coupled enzyme reaction:

  • An enzyme such as nucleoside-diphosphate kinase is used to convert IDP to inosine triphosphate (ITP), using a phosphate donor.

  • Alternatively, and more commonly for quantification, pyruvate kinase can be used to transfer a phosphate group from phosphoenolpyruvate (PEP) to IDP, generating pyruvate and ATP.

  • The newly generated ATP is then quantified using a standard firefly luciferase/luciferin reaction, where the amount of light produced is proportional to the initial amount of IDP.

It is important to ensure that the sample is free of endogenous ATP or that background ATP levels are measured and subtracted.

Troubleshooting Guides

HPLC and LC-MS/MS Methods
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of phosphate groups with metal components in the HPLC system.- Inappropriate mobile phase pH.- Column degradation.- Use a bio-inert or PEEK-lined HPLC system and column.- Optimize the mobile phase pH to ensure consistent ionization of IDP.- Replace the column or use a guard column.
Variable Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before each run.
Low Signal or Poor Sensitivity - Sample degradation.- Inefficient ionization in the mass spectrometer.- Matrix effects causing ion suppression.- Ensure proper sample handling and storage to prevent degradation.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows).- Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
Co-elution with Other Nucleotides - Suboptimal chromatographic conditions.- Adjust the mobile phase gradient, pH, or ion-pairing reagent concentration.- Consider using a different column chemistry (e.g., HILIC instead of reverse-phase).
Luciferase-Based Enzymatic Assays
Problem Potential Cause(s) Suggested Solution(s)
High Background Signal - ATP contamination in reagents or samples.- Endogenous kinase activity in the sample.- Use ATP-free reagents.- Include a control reaction without the coupling enzyme to measure and subtract background ATP.- Heat-inactivate samples to destroy endogenous enzyme activity.
Low Signal or No Signal - Inefficient enzymatic conversion of IDP.- Inhibition of luciferase by components in the sample.- Degradation of luciferase or luciferin.- Optimize the concentration of the coupling enzyme and the reaction time.- Perform a spike-and-recovery experiment with a known amount of ATP to check for inhibition.- Use fresh luciferase and luciferin reagents and protect them from light.
Non-linear Standard Curve - Substrate depletion at high IDP concentrations.- Saturation of the detector.- Dilute samples to fall within the linear range of the assay.- Adjust the luminometer settings (e.g., integration time) to avoid detector saturation.
High Well-to-Well Variability - Pipetting errors.- Inconsistent temperature across the plate.- Bubbles in the wells.- Use calibrated pipettes and ensure proper mixing.- Allow the plate and reagents to equilibrate to room temperature before reading.- Be careful during reagent addition to avoid introducing bubbles.

Experimental Protocols

Protocol: Quantification of Intracellular IDP by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and cell type.

  • Sample Preparation:

    • Culture cells to the desired density.

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A bio-inert HPLC or UHPLC system is recommended.

    • Column: A C18 reverse-phase column with an ion-pairing agent (e.g., tributylamine) or a HILIC column.

    • Mobile Phase A: Aqueous buffer with an ion-pairing agent or an appropriate buffer for HILIC.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient to separate IDP from other nucleotides.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for IDP and an appropriate internal standard.

  • Data Analysis:

    • Generate a standard curve using a series of known concentrations of IDP.

    • Quantify the amount of IDP in the samples by comparing their peak areas to the standard curve.

    • Normalize the IDP concentration to the cell number or total protein content.

Visualizations

Purine Metabolism Pathway

The following diagram illustrates the central role of inosine monophosphate (IMP) in purine metabolism, from which this compound (IDP) is derived.

Purine_Metabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP de novo synthesis IDP This compound (IDP) IMP->IDP AMP Adenosine Monophosphate (AMP) IMP->AMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH ITP Inosine Triphosphate (ITP) IDP->ITP ADP Adenosine Diphosphate (ADP) AMP->ADP ATP Adenosine Triphosphate (ATP) ADP->ATP GMP Guanosine Monophosphate (GMP) GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP XMP->GMP

Caption: Simplified purine metabolism pathway showing the synthesis of key nucleotides from IMP.

Experimental Workflow for Luciferase-Based IDP Quantification

This diagram outlines the key steps in quantifying IDP using a coupled enzymatic luciferase assay.

Luciferase_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Start Biological Sample Lysis Cell Lysis & Metabolite Extraction Start->Lysis Cleanup Sample Cleanup (optional) Lysis->Cleanup Conversion Enzymatic conversion of IDP to ATP Cleanup->Conversion Luciferase Luciferase reaction with ATP Conversion->Luciferase Detection Luminescence Detection Luciferase->Detection Quantification Quantify IDP Concentration Detection->Quantification StandardCurve Generate Standard Curve StandardCurve->Quantification

References

Technical Support Center: Optimizing Inosine Diphosphate (IDP) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing inosine diphosphate (IDP) concentration in your enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound (IDP) for my enzyme assay?

The optimal IDP concentration is highly dependent on the specific enzyme being studied and must be determined empirically. It is crucial to perform a substrate titration to find the concentration that results in a robust and reproducible signal. For many enzymes, a starting point for titration is the Michaelis constant (Km) of the enzyme for IDP, if known. If the Km is unknown, a broad range of IDP concentrations should be tested.

Q2: How should I prepare and store my IDP stock solutions?

IDP is typically supplied as a solid. For accurate concentration determination, it is recommended to dissolve it in an appropriate aqueous buffer. The stability of IDP in aqueous solutions can be affected by pH and temperature. It is advisable to prepare fresh solutions for each experiment or to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. One study on the stability of inosine phosphate in aqueous solutions highlighted the importance of pH control.[1]

Q3: I am observing a high background signal in my assay. What are the possible causes and solutions?

High background can obscure the true signal from your enzymatic reaction. Common causes include:

  • Contaminated Reagents: Buffers or other reagents may be contaminated with enzymes or luminescent/fluorescent impurities.[2][3]

  • Suboptimal Reagent Concentrations: Excessively high concentrations of detection reagents can lead to non-specific signals.[1]

  • Non-specific Binding: In plate-based assays, reagents may bind non-specifically to the plate surface.

  • Inadequate Washing: Insufficient washing between steps in multi-step assays can leave behind unbound reagents.

Q4: My assay signal is too low or absent. What should I do?

A low or absent signal can indicate several issues:

  • Suboptimal Reagent Concentrations: The concentration of the enzyme, IDP, or other essential co-factors may be too low.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It's crucial to keep diluted enzyme solutions on ice.

  • Incorrect Buffer Conditions: The pH, salt concentration, or presence of inhibitors in the buffer can suppress enzyme activity.

  • Problem with Detection Reagents: Detection reagents may be expired, improperly prepared, or degraded.

Troubleshooting Guides

Guide 1: High Background Signal

High background can significantly reduce the signal-to-noise ratio of your assay. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Signal Detected check_reagents 1. Check for Contaminated Reagents - Run controls without enzyme/IDP. - Use fresh, high-purity reagents. start->check_reagents optimize_reagents 2. Optimize Reagent Concentrations - Titrate detection reagents. - Reduce concentration if necessary. check_reagents->optimize_reagents Contamination Ruled Out improve_blocking 3. Improve Blocking (for plate assays) - Increase blocking agent concentration or incubation time. - Add a non-ionic detergent (e.g., Tween-20). optimize_reagents->improve_blocking Concentrations Optimized enhance_washing 4. Enhance Washing Steps - Increase the number and duration of washes. - Ensure complete aspiration of wash buffer. improve_blocking->enhance_washing Blocking Improved end Background Signal Reduced enhance_washing->end Washing Optimized

Troubleshooting workflow for high background signal.

Table 1: Solutions for High Background

Possible Cause Recommended Solution
Reagent ContaminationPrepare fresh buffers and reagent solutions. Use high-purity water.
High Detection Reagent ConcentrationPerform a titration to determine the optimal concentration of detection reagents.
Insufficient BlockingIncrease the concentration of the blocking agent (e.g., BSA) or the incubation time.
Inadequate WashingIncrease the number of wash steps and ensure thorough removal of wash buffer between steps.
Extended Incubation TimesOptimize the incubation time for the enzymatic reaction and detection steps to be within the linear range.
Guide 2: Low or No Signal

A weak or absent signal can prevent accurate measurement of enzyme activity. Use this guide to identify and address the root cause.

Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low or No Signal Detected check_enzyme 1. Verify Enzyme Activity - Use a fresh enzyme aliquot. - Confirm appropriate storage and handling. start->check_enzyme optimize_concentrations 2. Optimize Reagent Concentrations - Perform titrations for enzyme and IDP. - Ensure co-factor concentrations are adequate. check_enzyme->optimize_concentrations Enzyme is Active verify_buffer 3. Check Buffer Conditions - Confirm optimal pH and salt concentration. - Screen for potential inhibitory components. optimize_concentrations->verify_buffer Concentrations Optimized check_detection 4. Validate Detection System - Use a positive control for the detection reaction. - Prepare fresh detection reagents. verify_buffer->check_detection Buffer is Optimal end Signal Restored check_detection->end Detection Validated

Troubleshooting workflow for low or no signal.

Table 2: Solutions for Low Signal

Possible Cause Recommended Solution
Inactive EnzymeUse a new, verified batch of enzyme. Ensure proper storage and handling on ice.
Suboptimal IDP ConcentrationPerform a titration to determine the optimal IDP concentration (see Protocol 1).
Suboptimal Enzyme ConcentrationTitrate the enzyme to find a concentration that yields a linear reaction rate over time.
Incorrect Assay ConditionsVerify that the buffer pH, ionic strength, and temperature are optimal for the enzyme.
Degraded Detection ReagentsPrepare fresh detection reagents and validate their activity with a positive control.

Experimental Protocols

Protocol 1: Determining Optimal IDP Concentration

This protocol outlines a general method for determining the optimal IDP concentration for your enzyme assay by performing a substrate titration.

Experimental Workflow for IDP Concentration Optimization

idp_optimization_workflow start Start: IDP Optimization prepare_reagents 1. Prepare Reagents - Prepare a high-concentration stock of IDP. - Prepare a working solution of the enzyme at a fixed concentration. start->prepare_reagents serial_dilution 2. Create IDP Serial Dilution - Perform a serial dilution of the IDP stock to cover a wide concentration range (e.g., 0.1x to 10x expected Km). prepare_reagents->serial_dilution setup_reactions 3. Set Up Assay Reactions - To each well, add a constant amount of enzyme and varying concentrations of IDP. - Include a 'no IDP' control. serial_dilution->setup_reactions initiate_reaction 4. Initiate and Incubate - Initiate the reaction (e.g., by adding a co-substrate like ATP for kinases). - Incubate at the optimal temperature for a fixed time within the linear range of the reaction. setup_reactions->initiate_reaction measure_signal 5. Measure Signal - Stop the reaction if necessary. - Measure the output signal (e.g., fluorescence, luminescence, absorbance). initiate_reaction->measure_signal plot_data 6. Plot and Analyze Data - Plot the signal versus IDP concentration. - Determine the concentration that gives a robust signal in the linear portion of the curve. measure_signal->plot_data end Optimal IDP Concentration Determined plot_data->end

Workflow for optimizing IDP concentration.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of IDP in a suitable buffer. The exact concentration will depend on the expected affinity of your enzyme for IDP.

    • Prepare a working solution of your enzyme at a fixed concentration. This concentration should be determined from a prior enzyme titration experiment to ensure the reaction rate is linear over the desired time course.

  • IDP Titration:

    • Perform a serial dilution of the IDP stock solution to create a range of concentrations. A 10- to 12-point dilution series is recommended. If the Km is known, this range should bracket the Km value (e.g., from 0.1 x Km to 10 x Km).

    • In a multi-well plate, add a constant volume of the enzyme solution to each well.

    • Add the different concentrations of IDP to the wells. Include a control with no IDP to measure the background signal.

  • Reaction and Detection:

    • Initiate the enzymatic reaction by adding any other necessary substrates or co-factors (e.g., ATP for a kinase assay).

    • Incubate the plate at the optimal temperature for a predetermined time. This incubation time should be within the linear range of the reaction.

    • Stop the reaction if necessary, and then add the detection reagents.

    • Measure the signal using an appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no IDP" control) from all other readings.

    • Plot the signal intensity versus the IDP concentration.

    • The optimal IDP concentration is typically the lowest concentration that gives a robust and reproducible signal, often near the point of saturation (the plateau of the curve). For inhibitor screening, a concentration at or near the Km is often used.

References

Preventing inosine diphosphate degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of inosine diphosphate (IDP) during sample preparation, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IDP) and why is its stability critical?

This compound (IDP) is a purine nucleotide that plays a role in cellular metabolism. As an intermediate in nucleotide pathways, the accurate quantification of IDP levels is crucial for studies in cell signaling, metabolic flux, and drug development. IDP is highly susceptible to degradation by endogenous enzymes released during sample collection and processing. Failure to prevent this degradation can lead to a significant underestimation of its concentration, compromising data integrity.

Q2: What are the primary causes of IDP degradation during sample preparation?

IDP degradation is primarily caused by two factors:

  • Enzymatic Activity: During cell lysis, endogenous phosphatases and nucleotidases are released. These enzymes rapidly dephosphorylate IDP, converting it sequentially to inosine monophosphate (IMP), inosine, and finally hypoxanthine.[1][2][3]

  • Chemical Instability: Non-enzymatic hydrolysis can also occur, accelerated by suboptimal conditions such as high temperatures and acidic pH.[4][5]

Q3: How does temperature impact IDP stability?

Temperature is a critical factor. Elevated temperatures significantly increase the rate of both enzymatic degradation and chemical hydrolysis. To preserve IDP, it is imperative to keep biological samples on ice or frozen throughout the entire collection and preparation workflow. For long-term storage, samples should be kept at -80°C and repeated freeze-thaw cycles should be avoided.

Q4: What is the role of phosphatases and how can they be inhibited?

Phosphatases are enzymes that remove phosphate groups from molecules like IDP. Alkaline and acid phosphatases, as well as specific nucleotidases, are responsible for the rapid breakdown of nucleotides upon cell lysis. To counteract their activity, a broad-spectrum phosphatase inhibitor cocktail should be added to the lysis buffer immediately upon sample collection. These cocktails typically contain a mixture of inhibitors such as sodium fluoride, sodium orthovanadate, β-glycerophosphate, and sodium pyrophosphate to block a wide range of phosphatases.

Troubleshooting Guide

Problem: Low or No IDP Signal Detected

Q: My IDP concentration is much lower than expected. What is the most common cause? A: The most frequent cause is enzymatic degradation due to improper sample handling. Ensure that samples are processed as quickly as possible after collection and are kept consistently cold (on ice or at 4°C) at every step. For tissue samples, snap-freezing in liquid nitrogen immediately after collection is the best practice to halt all enzymatic activity.

Q: I processed my samples on ice but still observe significant IDP loss. What should I try next? A: If temperature control alone is insufficient, potent enzymatic activity is the likely culprit. There are two primary strategies:

  • Use a Phosphatase Inhibitor Cocktail: If not already in use, add a commercial phosphatase inhibitor cocktail to your lysis buffer. This directly inactivates the enzymes responsible for degradation.

  • Perform a Quenching/Deproteinization Step: Immediately treat the sample with an ice-cold organic solvent mixture (e.g., methanol/acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate and remove proteins, including all degradative enzymes.

Q: Could my lysis buffer be contributing to the degradation? A: Yes. The pH of your lysis buffer is important. For the related nucleotide IMP, stability is lower in acidic conditions compared to neutral or alkaline pH. Most cell lysis buffers are formulated at a slightly basic pH (7.4–8.0), which helps maintain the stability of many proteins and analytes. Furthermore, if your buffer does not contain phosphatase inhibitors, degradation is highly likely.

Problem: High Variability Between Replicate Samples

Q: I'm seeing inconsistent IDP levels across my replicates. What could be the reason? A: High variability is often a sign of inconsistent sample processing.

  • Handling Time: Ensure that the time between sample collection, lysis, and freezing is identical for every sample.

  • Inhibitor Efficacy: If using inhibitors, make sure they are thoroughly mixed into the lysis buffer and that the buffer is added to the sample immediately.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Aliquot samples into single-use volumes before long-term storage.

  • Incomplete Homogenization: For tissue samples, ensure complete and consistent homogenization to allow for uniform lysis and inhibitor distribution.

Data Summary

The stability of nucleotides is highly dependent on temperature and pH. The following table summarizes the stability of Inosine Monophosphate (IMP), a direct downstream product of IDP degradation, under various conditions. This data illustrates the critical need for controlled sample handling.

CompoundTemperaturepHHalf-Life (t½)Reference
IMP100°C4.08.7 hours
IMP100°C7.013.1 hours
IMP100°C9.046.2 hours
IMP23°C5.0~36 years (estimated)

Visualized Pathways and Workflows

IDP_Degradation_Pathway cluster_enzymes Enzymatic Action IDP This compound (IDP) IMP Inosine Monophosphate (IMP) IDP->IMP Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Phosphatase Phosphatases Phosphatase->IDP Nucleotidase 5'-Nucleotidases (e.g., NT5E) Nucleotidase->IMP PNP Purine Nucleoside Phosphorylase (PNP) PNP->Inosine

Caption: Enzymatic degradation pathway of this compound (IDP).

Sample_Prep_Workflow cluster_collection Step 1: Collection cluster_extraction Step 2: Lysis & Extraction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Collect Collect Sample (Cell culture / Tissue) Freeze Immediate Cooling (Place on ice or snap-freeze in LN2) Collect->Freeze Crucial first step to halt enzyme activity Homogenize Homogenize in Cold Lysis Buffer + Phosphatase Inhibitors OR + Quenching Solvent (e.g., Methanol) Freeze->Homogenize Centrifuge Centrifuge at 4°C to Pellet Proteins & Debris Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Proceed to Analysis (e.g., HPLC-MS/MS) Supernatant->Analyze

Caption: Recommended workflow for IDP sample preparation.

Troubleshooting_Logic Start Problem: Low or No IDP Signal CheckHandling Was the sample processed immediately and kept cold? Start->CheckHandling CheckInhibitors Were broad-spectrum phosphatase inhibitors used? CheckHandling->CheckInhibitors Yes ActionHandling ACTION: Standardize collection. Use ice / LN2 immediately. CheckHandling->ActionHandling No CheckQuench Was an effective quenching method used? CheckInhibitors->CheckQuench Yes ActionInhibitors ACTION: Add a validated phosphatase inhibitor cocktail to lysis buffer. CheckInhibitors->ActionInhibitors No CheckStorage Were freeze-thaw cycles avoided? CheckQuench->CheckStorage Yes ActionQuench ACTION: Use cold organic solvent or TCA to deproteinize. CheckQuench->ActionQuench No ActionStorage ACTION: Aliquot samples before freezing for single use. CheckStorage->ActionStorage No

References

Technical Support Center: Mass Spectrometry of Inosine Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inosine diphosphate (IDP) in mass spectrometry applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common artifacts observed in the mass spectrometry of this compound (IDP)?

The most frequently encountered artifacts in the mass spectrometry of IDP and other nucleotides include:

  • Metal Adducts: The negatively charged phosphate groups of IDP have a high affinity for positively charged metal ions. Sodium ([M+Na-H]⁻, [M+2Na-2H]⁻) and potassium ([M+K-H]⁻, [M+2K-2H]⁻) adducts are particularly common and can significantly reduce the signal intensity of the desired deprotonated molecule ([M-H]⁻) and complicate spectral interpretation.[1][2][3][4] The presence of trace alkali metal salts in mobile phases and reagents is a primary source of these adducts.[3]

  • In-Source Fragmentation/Decay (ISD): This phenomenon occurs in the ion source and can lead to the premature fragmentation of IDP before mass analysis. A common in-source fragmentation for nucleotides is the loss of the phosphate groups, which can lead to the misidentification of species. For instance, in-source fragmentation of triphosphates can generate diphosphates, potentially interfering with the analysis of endogenous IDP.

  • Neutral Loss of Phosphate Groups: During tandem mass spectrometry (MS/MS), the phosphate moieties are labile and can be lost as phosphoric acid (H₃PO₄; 98 Da) or metaphosphoric acid (HPO₃; 80 Da). This is a characteristic fragmentation for phosphorylated molecules but can sometimes lead to a dominant neutral loss peak with little other fragmentation information, making structural elucidation challenging.

  • Contaminants: Common laboratory contaminants can interfere with IDP analysis. These include keratins from dust and skin, phthalates from plastics, and detergents used in sample preparation.

Q2: My IDP signal is weak or undetectable. What are the likely causes and how can I troubleshoot this?

Poor signal intensity for IDP is a common issue that can be addressed by systematically evaluating several factors.

Potential Cause Troubleshooting Steps
Suboptimal Ionization Ensure the electrospray ionization (ESI) source is clean and properly tuned. For IDP, negative ion mode is typically used to detect the deprotonated molecule. Optimize spray voltage, capillary temperature, and gas flows.
Metal Adduct Formation The formation of sodium and potassium adducts can significantly reduce the intensity of the [M-H]⁻ ion. Use high-purity solvents and reagents to minimize metal ion contamination. Consider adding a small amount of a volatile salt with a cation that has a lower binding affinity than Na⁺ or K⁺ to outcompete adduct formation.
Sample Degradation IDP can be susceptible to enzymatic degradation by phosphatases in biological samples or hydrolysis in acidic or basic solutions. Prepare samples on ice and consider using phosphatase inhibitors. Ensure the pH of your solutions is appropriate for IDP stability.
Ion Suppression High concentrations of salts or other co-eluting species from the sample matrix can suppress the ionization of IDP. Ensure your sample preparation method effectively removes interfering substances. Diluting the sample may also help.
Poor Chromatographic Peak Shape Tailing or broad peaks can lead to a lower signal-to-noise ratio. Optimize your liquid chromatography (LC) method, including the mobile phase composition and gradient.

Q3: I am observing multiple peaks with masses corresponding to sodium and potassium adducts of IDP. How can I minimize these?

Minimizing metal adducts is crucial for obtaining clean and quantifiable mass spectra for IDP.

Strategy Detailed Action
Use High-Purity Reagents Utilize LC-MS grade solvents, water, and additives to reduce the introduction of alkali metal salts.
Acid-Washed Labware Thoroughly clean all glassware and plasticware with an acid wash to remove any residual metal ions.
Optimize Mobile Phase The addition of ion-pairing reagents like triethylamine (TEA) or using mobile phases with low pH can help to reduce adduct formation. A low pH reconditioning step during the LC gradient can also help displace adsorbed metal salts from the column and fluid path.
Sample Desalting For complex biological samples, incorporate a desalting step in your sample preparation protocol, such as solid-phase extraction (SPE).

Q4: My MS/MS spectrum for IDP is dominated by a single peak corresponding to the neutral loss of a phosphate group. How can I obtain more structural information?

The lability of the phosphoanhydride bond in IDP often leads to a dominant neutral loss of HPO₃ (80 Da) or H₃PO₄ (98 Da) during collision-induced dissociation (CID).

  • Optimize Collision Energy: Systematically vary the collision energy. Lower energies may favor the precursor ion, while slightly higher energies might induce more specific fragmentation of the inosine or ribose moieties without complete dominance of the neutral loss.

  • Use Alternative Fragmentation Techniques: If available, consider using alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), which may provide different fragmentation patterns and more structural information.

  • Analyze Other Fragment Ions: Even if the neutral loss is dominant, look for other lower abundance fragment ions that can provide structural confirmation. Common fragments for nucleosides include the protonated or deprotonated base (hypoxanthine) and fragments from the ribose sugar.

Experimental Protocols

Protocol 1: Sample Preparation for Intracellular IDP Analysis from Cultured Cells

This protocol is adapted from methods for nucleotide extraction and analysis.

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solution (e.g., 70:30 methanol:water) to the cell culture dish.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Solid-Phase Extraction (SPE) for Desalting and Fractionation (Optional but Recommended):

    • Use a suitable anion exchange cartridge to separate nucleotides based on their phosphate groups.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the cell extract onto the cartridge.

    • Wash the cartridge to remove salts and other contaminants.

    • Elute the nucleotide fractions using a salt gradient. The diphosphate fraction containing IDP would typically elute at a specific salt concentration.

    • Further desalt the collected fraction using a C18 or graphitized carbon SPE cartridge if necessary.

  • Final Preparation:

    • Dry the final eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with a low concentration of a volatile buffer).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be optimized for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column with ion-pairing agents in the mobile phase, or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure retention and elution of the polar IDP.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation and quantification using Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M-H]⁻): m/z 427.0

    • Product Ions (for MRM): Monitor characteristic fragment ions, such as the loss of phosphate (e.g., m/z 347.0 for [M-H-HPO₃]⁻) and the hypoxanthine base fragment (e.g., m/z 135.0). The specific transitions should be optimized empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cultured Cells lysis Cell Lysis & Extraction (e.g., Methanol/Water) cell_culture->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Anion Exchange/Desalting) supernatant->spe drying Dry Down spe->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (HILIC or Reversed-Phase) reconstitution->lc_separation esi Electrospray Ionization (ESI) (Negative Mode) lc_separation->esi ms_detection Mass Spectrometry (Full Scan / MS/MS) esi->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Common Fragments IDP This compound [M-H]⁻ m/z 427.0 neutral_loss_hpo3 Loss of Metaphosphoric Acid [M-H-HPO₃]⁻ m/z 347.0 IDP->neutral_loss_hpo3 -HPO₃ neutral_loss_h3po4 Loss of Phosphoric Acid [M-H-H₃PO₄]⁻ m/z 329.0 IDP->neutral_loss_h3po4 -H₃PO₄ hypoxanthine Hypoxanthine Base [C₅H₃N₄O]⁻ m/z 135.0 IDP->hypoxanthine Glycosidic Bond Cleavage phosphate Phosphate Ion [PO₃]⁻ m/z 79.0 IDP->phosphate Phosphate Cleavage

Caption: Common fragmentation pathways of this compound in MS/MS.

References

Technical Support Center: Synthesis of Inosine Diphosphate (IDP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of inosine diphosphate (IDP).

Troubleshooting Guide

Low Yield of this compound (IDP)

Low product yield is a common challenge in both chemical and enzymatic IDP synthesis. Below is a systematic guide to troubleshoot and improve your reaction efficiency.

1. Enzymatic Synthesis Issues

  • Problem: Suboptimal Enzyme Activity

    • Solution:

      • Enzyme Concentration: Increase the concentration of the nucleoside monophosphate kinase (NMPK) in a stepwise manner.

      • Enzyme Source: Substrate specificity can vary between NMPKs from different organisms. Consider screening enzymes from alternative sources.

      • Enzyme Integrity: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot of the enzyme.

  • Problem: Inadequate Reaction Conditions

    • Solution:

      • pH: Most kinases exhibit optimal activity within a pH range of 7.0 to 8.5. It is advisable to perform small-scale pilot reactions to determine the optimal pH for your specific enzyme.

      • Magnesium Concentration: Divalent cations such as Mg²⁺ are essential for kinase activity. The optimal Mg²⁺ concentration is typically in a slight molar excess over the total nucleotide concentration (ATP + IMP).

      • Temperature: While 37°C is a common incubation temperature for many enzymatic reactions, the optimal temperature can vary. Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the ideal condition for your NMPK.

      • Incubation Time: Monitor the reaction progress at different time points using HPLC or TLC to identify the optimal reaction duration and to check for potential product degradation over extended periods.

  • Problem: Substrate Quality and Concentration

    • Solution:

      • IMP Purity: Verify the purity of the starting inosine monophosphate (IMP) using analytical techniques like HPLC or NMR. Impurities can act as inhibitors for the kinase.

      • ATP Quality: Use a fresh, high-quality stock of adenosine triphosphate (ATP). ATP can hydrolyze to ADP and AMP over time, which reduces the concentration of the phosphate donor.

      • ATP Regeneration System: To maintain a high concentration of ATP throughout the reaction, especially for large-scale synthesis, consider implementing an ATP regeneration system (e.g., creatine kinase with creatine phosphate or pyruvate kinase with phosphoenolpyruvate).

  • Problem: Product Inhibition or Degradation

    • Solution:

      • Product Inhibition: The accumulation of IDP or the byproduct ADP can inhibit the NMPK. If product inhibition is suspected, a continuous flow reaction system where the product is selectively removed might be beneficial, though this can be complex to set up.

      • Product Degradation: Analyze the reaction mixture for any degradation products. If degradation is observed, optimizing the reaction time and purification strategy is crucial.

2. Chemical Synthesis Issues

  • Problem: Incomplete Reaction

    • Solution:

      • Reagent Stoichiometry: Ensure the correct molar ratios of the activating agent and the phosphate donor to the IMP substrate.

      • Anhydrous Conditions: Many chemical phosphorylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

      • Reaction Time and Temperature: Optimize the reaction time and temperature as these parameters can significantly influence the reaction completeness.

  • Problem: Formation of Byproducts

    • Solution:

      • Side Reactions: Undesired phosphorylation at other positions on the inosine molecule can occur. The use of protecting groups, though it adds extra steps, can significantly improve the regioselectivity of the reaction.

      • Purification: Employ appropriate purification techniques, such as anion-exchange chromatography or reversed-phase ion-pairing HPLC, to effectively separate the desired IDP from byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing IDP from IMP?

A1: The most common laboratory-scale method is the enzymatic synthesis of IDP from IMP using a nucleoside monophosphate kinase (NMPK). This method is highly specific and avoids the need for protecting groups often required in chemical synthesis. ATP is typically used as the phosphate donor. For chemical synthesis, a common approach involves the activation of IMP followed by a coupling reaction with a phosphate donor.

Q2: How can I monitor the progress of my IDP synthesis reaction?

A2: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC). Anion-exchange or reversed-phase ion-pairing chromatography can be used to separate and quantify the substrate (IMP), the product (IDP), and the phosphate donor and its byproducts (ATP, ADP, AMP).

Q3: My HPLC chromatogram shows multiple unexpected peaks. What could be the cause?

A3: In enzymatic synthesis, unexpected peaks could be due to the degradation of substrates or products, or non-specific activity of the enzyme. In chemical synthesis, these peaks often represent byproducts from side reactions, such as the formation of isomers or degradation of the starting material. It is also important to ensure the purity of your starting materials.

Q4: What is the role of magnesium ions in the enzymatic synthesis of IDP?

A4: Magnesium ions (Mg²⁺) are a critical cofactor for most kinases, including NMPKs. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for the enzyme. An excess of free Mg²⁺ can also play a role in activating the enzyme and stabilizing the transition state of the phosphorylation reaction.

Q5: The yield of my chemical synthesis of IDP is consistently low. What can I do?

A5: Low yields in chemical phosphorylation can be due to several factors. Ensure that your reaction is carried out under strictly anhydrous conditions, as water can quench the activated intermediates. The purity of your starting IMP and the phosphorylating agent is also crucial. Optimization of the reaction stoichiometry, temperature, and reaction time is often necessary. The choice of solvent can also have a significant impact on the reaction outcome.

Data Presentation

Table 1: Effect of pH on the Yield of Enzymatically Synthesized IDP

pHReaction Time (hours)IDP Yield (%)
6.5445
7.0465
7.5485
8.0492
8.5488

Note: Data are representative and may vary depending on the specific enzyme and other reaction conditions.

Table 2: Influence of Mg²⁺:Nucleotide Molar Ratio on IDP Yield

Molar Ratio (Mg²⁺ : Total Nucleotides)Reaction Time (hours)IDP Yield (%)
0.5 : 1455
1 : 1478
1.5 : 1495
2 : 1493
2.5 : 1490

Note: Data are representative and may vary depending on the specific enzyme and other reaction conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (IDP)

This protocol describes the synthesis of IDP from IMP using a generic nucleoside monophosphate kinase (NMPK).

Materials:

  • Inosine 5'-monophosphate (IMP), sodium salt

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Nucleoside monophosphate kinase (NMPK)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl₂) (1 M)

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 1 mL reaction, add the following components in order:

    • 700 µL of nuclease-free water

    • 100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

    • 50 µL of 100 mM IMP (final concentration: 5 mM)

    • 100 µL of 100 mM ATP (final concentration: 10 mM)

    • 15 µL of 1 M MgCl₂ (final concentration: 15 mM)

  • Mix the components gently by pipetting.

  • Add 10-50 units of NMPK to the reaction mixture. The optimal amount of enzyme should be determined empirically.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, terminate it by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.

  • Centrifuge the mixture to pellet the denatured enzyme.

  • Purify the IDP from the supernatant using anion-exchange chromatography or preparative HPLC.

Protocol 2: HPLC Analysis of IDP Synthesis

This protocol provides a general method for the analysis of nucleotides using reversed-phase ion-pairing HPLC.

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phases:

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium bromide (TBAB).

  • Mobile Phase B: 50% Acetonitrile in Mobile Phase A.

Procedure:

  • Equilibrate the column with 100% Mobile Phase A at a flow rate of 1 mL/min.

  • Inject 10-20 µL of the reaction mixture (diluted if necessary).

  • Run a linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Monitor the absorbance at 254 nm.

  • Identify and quantify the peaks corresponding to IMP, IDP, ATP, and ADP by comparing their retention times and peak areas with those of known standards.

Visualizations

Enzymatic_IDP_Synthesis cluster_products Products IMP Inosine Monophosphate (IMP) Enzyme Nucleoside Monophosphate Kinase (NMPK) + Mg²⁺ IMP->Enzyme ATP Adenosine Triphosphate (ATP) ATP->Enzyme IDP This compound (IDP) ADP Adenosine Diphosphate (ADP) Enzyme->IDP Enzyme->ADP

Caption: Enzymatic conversion of IMP to IDP.

Troubleshooting_Workflow Start Low IDP Yield Check_Enzyme Check Enzyme Activity and Concentration Start->Check_Enzyme Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Mg²⁺) Check_Enzyme->Optimize_Conditions Enzyme OK Resolution Improved IDP Yield Check_Enzyme->Resolution Increased Enzyme/ Used New Batch Check_Substrates Verify Substrate Quality (IMP, ATP) Optimize_Conditions->Check_Substrates Conditions Optimized Optimize_Conditions->Resolution Yield Increased Analyze_Byproducts Analyze for Product Inhibition or Degradation Check_Substrates->Analyze_Byproducts Substrates Pure Check_Substrates->Resolution Used Pure Substrates Analyze_Byproducts->Resolution No Inhibition/ Degradation Found

Caption: Troubleshooting workflow for low IDP yield.

Removing contaminating nucleotides from inosine diphosphate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inosine diphosphate (IDP). Our goal is to help you resolve common issues encountered during the purification of IDP and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminating nucleotides in commercial this compound (IDP) preparations?

A1: Commercial preparations of IDP can be contaminated with structurally similar nucleotides. The most common contaminants include:

  • Guanosine diphosphate (GDP)

  • Adenosine diphosphate (ADP)

  • Inosine monophosphate (IMP) [1]

  • Inosine triphosphate (ITP) [2][3][4]

ITP can arise from the phosphorylation of IMP or the deamination of adenosine triphosphate (ATP) during synthesis.[5] The presence of these contaminants can interfere with downstream applications, making their removal critical.

Q2: What are the primary methods for removing contaminating nucleotides from IDP preparations?

A2: The two main strategies for purifying IDP are enzymatic degradation of contaminants and chromatographic separation.

  • Enzymatic Degradation: This method uses enzymes that specifically target and degrade contaminating nucleotides. For example, apyrase can be used to hydrolyze contaminating triphosphates and diphosphates to their monophosphate forms, which are then more easily separated from IDP.

  • Chromatography: High-performance liquid chromatography (HPLC) and ion-exchange chromatography are powerful techniques for separating nucleotides based on their physicochemical properties, such as charge and hydrophobicity.

Q3: How can I assess the purity of my IDP preparation?

A3: The purity of an IDP sample is most commonly assessed using analytical HPLC coupled with UV detection. By comparing the chromatogram of the purified sample to that of a known standard, one can identify and quantify the remaining impurities. The peak area of IDP relative to the total peak area of all components provides a quantitative measure of purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification of contaminants based on their mass-to-charge ratio.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of IDP.

Chromatographic Purification (HPLC and Ion-Exchange)

Problem: I am observing peak tailing in my HPLC chromatogram.

  • Possible Cause 1: Secondary Interactions with Residual Silanols: Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with the polar nucleotide molecules, causing them to be retained longer and resulting in asymmetrical peaks.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.

      • Use of End-Capped Columns: Employing columns where the residual silanols have been "end-capped" can significantly reduce peak tailing.

      • Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can mask the charged sites on both the analyte and the stationary phase, leading to improved peak shape.

  • Possible Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the amount of sample injected onto the column. Diluting the sample before injection can help determine if this is the cause.

  • Possible Cause 3: Column Contamination or Degradation: Accumulation of contaminants from previous runs or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Column Washing: Implement a rigorous column washing protocol between runs.

      • Use of a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

      • Column Replacement: If the column has been used extensively, it may need to be replaced.

Problem: I am experiencing low recovery of IDP after ion-exchange chromatography.

  • Possible Cause 1: Poor Binding to the Resin: The pH or ionic strength of the sample and binding buffer may not be optimal for the interaction between IDP and the ion-exchange resin.

    • Solution:

      • pH Adjustment: For anion-exchange chromatography, ensure the pH of the buffer is at least 0.5 to 1 unit above the pKa of the phosphate groups of IDP to ensure a net negative charge.

      • Low Ionic Strength: The sample and binding buffer should have a low ionic strength to facilitate strong electrostatic interactions with the resin.

  • Possible Cause 2: Elution Conditions are Too Harsh: The salt concentration in the elution buffer may be too high, causing the IDP to elute prematurely or in a broad peak.

    • Solution: Optimize the salt gradient for elution. A shallower gradient can improve the separation and recovery of the target nucleotide.

  • Possible Cause 3: Nonspecific Adsorption: IDP may be interacting with the column matrix through non-ionic interactions.

    • Solution: Consider adding a small percentage of an organic solvent to the mobile phase to disrupt hydrophobic interactions.

Enzymatic Purification

Problem: The enzymatic degradation of contaminating nucleotides is incomplete.

  • Possible Cause 1: Suboptimal Enzyme Activity: The reaction conditions (pH, temperature, co-factors) may not be ideal for the enzyme being used.

    • Solution: Review the manufacturer's protocol for the specific enzyme and optimize the reaction buffer and conditions accordingly.

  • Possible Cause 2: Insufficient Enzyme Concentration or Incubation Time: The amount of enzyme or the reaction time may not be sufficient to degrade all of the contaminating nucleotides.

    • Solution: Increase the enzyme concentration or extend the incubation time. It is advisable to perform a time-course experiment to determine the optimal reaction time.

  • Possible Cause 3: Presence of Enzyme Inhibitors: The IDP preparation may contain substances that inhibit the activity of the degrading enzyme.

    • Solution: Purify the IDP sample by a preliminary step (e.g., size-exclusion chromatography) to remove potential inhibitors before enzymatic treatment.

Experimental Protocols

Protocol 1: Purification of IDP by Anion-Exchange HPLC

This protocol provides a general method for the separation of IDP from common nucleotide contaminants.

Materials:

  • IDP preparation containing contaminants

  • Anion-exchange HPLC column (e.g., a column packed with a quaternary ammonium-functionalized stationary phase)

  • Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 8.0

  • Mobile Phase B: 1 M Ammonium Bicarbonate, pH 8.0

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Dissolve the crude IDP in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound nucleotides using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the IDP peak.

  • Desalting: Desalt the collected fractions using a suitable method, such as lyophilization, to remove the ammonium bicarbonate.

Protocol 2: Enzymatic Removal of Contaminating ADP and GDP

This protocol describes a method for the enzymatic conversion of contaminating ADP and GDP to their respective monophosphates, which can then be more easily separated from IDP.

Materials:

  • IDP preparation containing ADP and GDP contaminants

  • Nucleoside Diphosphate Kinase (NDPK)

  • Adenosine Monophosphate (AMP)

  • Guanosine Monophosphate (GMP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl)

Method:

  • Reaction Setup: In a microcentrifuge tube, combine the IDP sample with the reaction buffer.

  • Add Monophosphates: Add an excess of AMP and GMP to the reaction mixture.

  • Initiate Reaction: Add NDPK to the reaction mixture to initiate the transfer of the terminal phosphate from ADP and GDP to AMP and GMP, respectively, forming ATP and GTP, and leaving behind IMP and GMP.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Enzyme Inactivation: Inactivate the enzyme by heating the mixture to 95°C for 5 minutes.

  • Purification: The resulting mixture, now enriched in IDP and containing monophosphates and triphosphates, can be further purified by anion-exchange HPLC (as described in Protocol 1) to isolate the IDP.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis and purification of nucleotides.

Table 1: HPLC Method Validation Parameters for Nucleotide Quantification

ParameterTypical Value
Linearity (r²)≥ 0.999
Accuracy (Recovery)98 - 102%
Precision (RSD)≤ 2%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL

Table 2: Comparison of IDP Purification Methods

MethodPrinciplePurity AchievedTypical Recovery
Anion-Exchange HPLCSeparation based on charge> 98%80 - 95%
Enzymatic Degradation + ChromatographyEnzymatic removal of contaminants followed by chromatographic separation> 99%70 - 90%

Visualizations

Inosine Nucleotide Metabolism and Signaling Pathway

The following diagram illustrates the central role of inosine nucleotides in purine metabolism and how their levels are controlled to prevent aberrant incorporation into nucleic acids, which can trigger cellular stress responses.

Inosine_Metabolism cluster_0 De Novo Purine Synthesis cluster_1 Interconversion and Degradation cluster_2 Salvage Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IDP This compound (IDP) IMP->IDP NMP Kinase AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase IDP->IMP ITPase ITP Inosine Triphosphate (ITP) IDP->ITP NDP Kinase ITP->IDP ITPase RNA/DNA RNA / DNA ITP->RNA/DNA Polymerases (Misincorporation) Cellular Stress Response Cellular Stress Response RNA/DNA->Cellular Stress Response Triggers Inosine Inosine Inosine->IMP HGPRT ATP ATP ADP ADP ATP->ADP ADP->AMP GTP GTP GDP GDP GTP->GDP GDP->GMP

Caption: Inosine nucleotide metabolism and its role in cellular signaling.

Experimental Workflow for IDP Purification

The diagram below outlines the logical steps for purifying IDP from a crude preparation containing nucleotide contaminants.

IDP_Purification_Workflow start Crude IDP Preparation (with ADP, GDP, ITP contaminants) decision High levels of ITP/other NTPs? start->decision enzymatic_step Enzymatic Pre-treatment (e.g., Apyrase) decision->enzymatic_step Yes chromatography Anion-Exchange HPLC decision->chromatography No enzymatic_step->chromatography analysis Purity Assessment (Analytical HPLC) chromatography->analysis pure_idp Pure IDP (>98%) analysis->pure_idp Purity Met repurify Repurify or Optimize Method analysis->repurify Purity Not Met repurify->chromatography

Caption: Logical workflow for the purification of this compound (IDP).

References

Storage conditions to maintain inosine diphosphate integrity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inosine Diphosphate (IDP). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal use of IDP in experimental settings. Here you will find detailed information on storage conditions, troubleshooting guides for common experimental issues, and validated protocols for assessing the quality of your IDP stocks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound (IDP)?

For long-term stability, solid IDP should be stored at -20°C in a desiccated environment. Under these conditions, it can remain stable for extended periods.

Q2: How should I store IDP in solution?

IDP solutions are more susceptible to degradation than the solid form. For optimal stability, aqueous solutions of IDP should be prepared in a suitable buffer (e.g., Tris-HCl or HEPES) at a slightly alkaline pH (around 7.4) and stored in aliquots to minimize freeze-thaw cycles.

Q3: How many times can I freeze-thaw my IDP solution?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of IDP. Each cycle of freezing and thawing can cause partial degradation of the molecule. For best results, aliquot your IDP solution into single-use volumes before freezing. While there is no definitive number of freeze-thaw cycles that IDP can withstand without any degradation, it is best practice to minimize this to fewer than three cycles.

Q4: What are the main degradation products of IDP?

The primary degradation products of IDP are inosine monophosphate (IMP), inosine, and hypoxanthine. Degradation can occur through hydrolysis of the phosphate bonds or the glycosidic bond.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in enzymatic assays (e.g., kinase assays).
  • Possible Cause 1: IDP Degradation. The presence of degradation products such as IMP can interfere with enzymatic reactions.

    • Solution: Verify the integrity of your IDP stock using the HPLC protocol provided below. Always use freshly prepared or properly stored aliquots of IDP for your experiments.

  • Possible Cause 2: Incorrect IDP Concentration. Inaccurate quantification of your IDP stock can lead to erroneous results.

    • Solution: Re-quantify your IDP solution using a spectrophotometer and the appropriate molar extinction coefficient. Ensure that your stock solution is fully dissolved.

  • Possible Cause 3: Interference from Contaminants. Contaminants in the IDP preparation or the reaction buffer can inhibit or alter enzyme activity.

    • Solution: Use high-purity IDP and ensure that all reagents and buffers are of high quality and free from nucleases or phosphatases.

Issue 2: Solubility problems with IDP.
  • Possible Cause: IDP has limited solubility in acidic solutions.

    • Solution: Dissolve IDP in a slightly alkaline buffer (pH 7.0-8.0). Gentle warming and vortexing can aid in dissolution. Do not use strongly acidic solutions for preparing IDP stocks.

Issue 3: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause 1: Degradation of IDP. As mentioned, IDP can degrade into IMP, inosine, and hypoxanthine.

    • Solution: Compare the retention times of the unexpected peaks with standards of the potential degradation products. If degradation is confirmed, discard the stock and prepare a fresh solution from solid IDP.

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminants in the solvent or the IDP itself.

    • Solution: Analyze a blank run (solvent only) to rule out solvent contamination. If the IDP is suspected to be impure, consider purchasing a new lot from a reputable supplier.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (IDP)

FormTemperatureDurationNotes
Solid -20°C> 1 yearStore in a desiccated environment.
Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Solution 4°C< 24 hoursFor immediate use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for IDP Integrity Assessment

This protocol allows for the separation and quantification of IDP and its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5

    • Mobile Phase B: 100% Methanol

    • IDP standard

    • IMP, Inosine, and Hypoxanthine standards

  • Procedure:

    • Prepare a standard curve for IDP and its potential degradation products.

    • Dilute a sample of your IDP stock in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 20% Mobile Phase B

      • 15-20 min: Hold at 20% Mobile Phase B

      • 20-25 min: Return to 100% Mobile Phase A

    • Set the UV detector to 254 nm.

    • Identify and quantify the peaks by comparing their retention times and areas to the standards.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Integrity Analysis (HPLC) cluster_experiment Experimental Use prep_solid Solid IDP prep_solution Prepare IDP Solution (e.g., in Tris Buffer pH 7.4) prep_solid->prep_solution prep_aliquot Aliquot into single-use tubes prep_solution->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store analysis_thaw Thaw one aliquot prep_store->analysis_thaw For Quality Control exp_thaw Thaw one aliquot prep_store->exp_thaw For Experiment analysis_hplc Inject on HPLC system analysis_thaw->analysis_hplc analysis_data Analyze chromatogram for degradation products analysis_hplc->analysis_data exp_results Interpret results analysis_data->exp_results Inform interpretation exp_use Use in experiment (e.g., Kinase Assay) exp_thaw->exp_use exp_use->exp_results

Caption: Recommended workflow for handling and quality control of IDP.

purine_metabolism ATP ATP ADP ADP ATP->ADP ATPase AMP AMP ADP->AMP Adenylate Kinase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase IMP IMP (Inosine Monophosphate) AMP->IMP AMP Deaminase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase IMP->Inosine 5'-Nucleotidase IDP IDP (this compound) IMP->IDP Nucleoside-diphosphate kinase XMP XMP IMP->XMP IMPDH IDP->IMP ITP ITP (Inosine Triphosphate) IDP->ITP Nucleoside-diphosphate kinase ITP->IDP GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP

Caption: Simplified overview of IDP's role in purine metabolism.

Validation & Comparative

The Guanosine Standard: A Comparative Analysis of Inosine Diphosphate's Role in Microtubule Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the intricate dance of microtubule dynamics has been understood through the lens of guanosine triphosphate (GTP) and guanosine diphosphate (GDP). GTP-bound tubulin readily polymerizes into microtubules, while the subsequent hydrolysis of GTP to GDP within the microtubule lattice induces mechanical strain, leading to the dynamic instability crucial for cellular processes. This report provides a comparative guide for researchers, scientists, and drug development professionals on the established role of GDP versus that of its purine analog, inosine diphosphate (IDP), in microtubule assembly, supported by available experimental data.

While GTP is the canonical high-affinity nucleotide for tubulin, studies have shown that other purine nucleoside triphosphates, including inosine triphosphate (ITP), can also support microtubule assembly. Upon polymerization, ITP, like GTP, is hydrolyzed to its diphosphate form (IDP), which becomes incorporated into the microtubule lattice. This guide will objectively compare the downstream effects of GDP and IDP on microtubule structure and stability.

Guanosine Diphosphate (GDP): The Engine of Instability

The role of GDP in microtubule dynamics is intrinsically linked to the hydrolysis of GTP. When a GTP-tubulin dimer adds to a growing microtubule, the GTP is hydrolyzed to GDP. This GDP remains bound to tubulin within the microtubule lattice. The conformational change induced by this hydrolysis is central to the process of dynamic instability. The GDP-bound tubulin lattice is inherently less stable and more prone to rapid depolymerization, a phenomenon known as "catastrophe." This instability is critical for the rapid remodeling of the microtubule cytoskeleton required for cell division, migration, and intracellular transport. In essence, GDP-tubulin is the "off" state that favors disassembly.

This compound (IDP): An Alternative Regulator?

Research into the specificity of tubulin for different nucleotides has revealed that ITP can substitute for GTP in promoting polymerization. Crucially, ITP is also hydrolyzed during this process, resulting in IDP being incorporated into the microtubule lattice.[1] This positions IDP as a direct analog to GDP in the context of the microtubule polymer. While data is less extensive than for GDP, existing studies allow for a foundational comparison.

The key difference between the guanosine and inosine nucleotides lies in their binding affinity to tubulin. GTP binds with a significantly higher affinity than ITP. However, once the tubulin E-site (exchangeable site) is saturated with either nucleotide, their ability to stimulate the assembly process is remarkably similar.[1]

Quantitative Data Comparison: Nucleotide Binding and Polymerization

The following tables summarize the key quantitative data comparing the effects of guanosine and inosine nucleotides on tubulin.

Nucleotide TriphosphateRelative Binding Affinity to TubulinReference
GTP 3000[1]
ITP 10[1]
Polymerization ParameterCondition with GTP/GDPCondition with ITP/IDPReference
Critical Concentration Essentially IdenticalEssentially Identical[1]
Nucleotide State in Polymer GDPIDP
Hydrolysis during Assembly YesYes

Note: The critical concentration is the minimum concentration of tubulin dimers required for microtubule assembly to occur. The finding that it is essentially identical when the E-site is saturated with either GTP or ITP suggests that the fundamental polymerization-promoting ability is conserved between the two nucleotides once binding has occurred.

Signaling Pathways and Logical Relationships

The fundamental pathway of nucleotide-driven microtubule assembly is conserved between GTP and ITP, primarily differing in the initial binding affinity.

G cluster_GTP Guanosine Nucleotide Cycle cluster_ITP Inosine Nucleotide Cycle GTP_Tub Tubulin-GTP MT_GTP_Cap MT + GTP-Cap GTP_Tub->MT_GTP_Cap Polymerization GDP_Tub Tubulin-GDP GDP_Tub->GTP_Tub Nucleotide Exchange MT_GDP_Lattice MT (GDP-Lattice) MT_GTP_Cap->MT_GDP_Lattice GTP Hydrolysis MT_GDP_Lattice->GDP_Tub Depolymerization (Catastrophe) ITP_Tub Tubulin-ITP MT_ITP_Cap MT + ITP-Cap ITP_Tub->MT_ITP_Cap Polymerization IDP_Tub Tubulin-IDP IDP_Tub->ITP_Tub Nucleotide Exchange MT_IDP_Lattice MT (IDP-Lattice) MT_ITP_Cap->MT_IDP_Lattice ITP Hydrolysis MT_IDP_Lattice->IDP_Tub Depolymerization Free_Tub Free Tubulin Dimer Free_Tub->GTP_Tub Free_Tub->ITP_Tub GTP GTP GTP->GTP_Tub High Affinity Binding ITP ITP ITP->ITP_Tub Low Affinity Binding

Caption: Comparative nucleotide cycles in microtubule assembly.

Experimental Protocols

The methodologies used to compare nucleotide specificity in microtubule assembly typically involve tubulin purification followed by polymerization and nucleotide binding assays.

Tubulin Preparation

Tubulin is purified from sources like porcine or bovine brain through multiple cycles of temperature-dependent assembly and disassembly. A crucial step for nucleotide specificity studies is the removal of endogenous nucleotides and any associated nucleoside diphosphate kinase (NDPK) activity. This is often achieved by chromatography, for instance, on a phosphocellulose column, to yield E-site nucleotide-depleted tubulin.

Nucleotide Binding Assay

To determine the binding affinity of different nucleotides, competition assays are employed. A common method involves incubating the purified, nucleotide-depleted tubulin with a fluorescent or radioactive GTP analog and varying concentrations of the competitor nucleotide (e.g., ITP). The displacement of the labeled analog is measured, and the data are used to calculate the dissociation constant (Kd) or relative binding affinity.

In Vitro Microtubule Polymerization Assay

This assay measures the extent and rate of microtubule formation. A standard method is turbidimetry, which monitors the increase in light scattering at 340 nm as microtubules polymerize.

Workflow:

  • Reaction Mix: A polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) is prepared.

  • Initiation: Purified tubulin (e.g., 2-3 mg/mL) is mixed with a saturating concentration (e.g., 1 mM) of the nucleotide to be tested (GTP or ITP) on ice.

  • Polymerization: The reaction is initiated by raising the temperature to 37°C, typically in a temperature-controlled spectrophotometer.

  • Measurement: The optical density (absorbance) at 340 nm is recorded over time (e.g., for 30-60 minutes).

  • Analysis: The resulting polymerization curve allows for the determination of the lag time (nucleation phase), the maximum rate of polymerization (growth phase), and the steady-state polymer mass. The critical concentration is determined by performing the assay at various tubulin concentrations and identifying the threshold at which polymerization occurs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tubulin Purified, NDPK-depleted Tubulin Mix Combine Tubulin, Buffer, and Nucleotide on Ice Tubulin->Mix Buffer Polymerization Buffer (PIPES, MgCl2, EGTA) Buffer->Mix NTP Nucleotide Stock (GTP or ITP, 1mM) NTP->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance (340nm) over Time Incubate->Measure Curve Generate Polymerization Curve Measure->Curve Params Determine: - Lag Time - Max Rate - Steady State Plateau Curve->Params

Caption: Workflow for a turbidimetric microtubule polymerization assay.

Conclusion and Future Directions

The available evidence indicates that while tubulin has a strong binding preference for GTP, it is not absolutely specific. Inosine triphosphate can effectively promote microtubule assembly once bound, and it undergoes hydrolysis to IDP in a manner analogous to the GTP-GDP cycle. The fact that the critical concentration for polymerization is nearly identical for both nucleotides suggests that the conformational state of tubulin required for assembly is achieved with either purine nucleotide triphosphate.

This makes the GDP-IDP comparison within the microtubule lattice particularly relevant. The primary difference originates from the initial, much weaker binding of ITP to free tubulin dimers. For drug development professionals, this highlights the 2-exocyclic amino group of guanine as a key determinant for high-affinity binding to the E-site. Targeting this specific interaction could yield highly selective inhibitors of tubulin polymerization.

Further research is required to elucidate the precise biophysical consequences of having IDP versus GDP in the microtubule lattice. It is unknown if the strain energy stored and released upon hydrolysis is identical, or if the stability and depolymerization kinetics of an IDP-microtubule differ from a GDP-microtubule. High-resolution microscopy and force-spectroscopy studies on ITP-assembled microtubules would provide valuable data on whether inosine nucleotides can modulate microtubule dynamics in a distinct manner from their guanosine counterparts.

References

Inosine Diphosphate as a Substrate for Nucleoside Diphosphate Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of inosine diphosphate (IDP) as a substrate for various nucleoside diphosphate kinases (NDPKs). NDPKs, also known as NMEs or Nm23, are housekeeping enzymes crucial for maintaining the intracellular pool of nucleoside triphosphates (NTPs). Their broad substrate specificity makes them key players in cellular metabolism and signaling. While extensive research has been conducted on the kinetics of NDPKs with canonical nucleoside diphosphates such as ADP and GDP, specific comparative data for IDP is less prevalent in the literature. This guide summarizes the existing knowledge on NDPK substrate preferences, provides detailed experimental protocols to facilitate the direct comparison of IDP with other substrates, and illustrates the key signaling pathways involving NDPK activity.

Performance Comparison of NDPK Substrates

Nucleoside diphosphate kinases catalyze the reversible transfer of the γ-phosphate from a donor NTP (commonly ATP) to an acceptor NDP. The general reaction is:

NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂

The substrate specificity of NDPKs is generally broad, with a noted preference for purine nucleosides over pyrimidine nucleosides. While direct comparative kinetic data for IDP across different NDPK isoforms is not extensively available in the reviewed literature, the available data for other purine and pyrimidine substrates strongly suggest that IDP, a purine nucleotide, is a viable substrate.

Below is a table summarizing representative kinetic parameters for human NDPK-A (NME1) with commonly studied nucleoside diphosphates. This data serves as a benchmark for researchers aiming to characterize the efficiency of IDP as an NDPK substrate.

Substrate (NDP)Phosphate Donor (NTP)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ADPGTP1202502.1 x 10⁶[1]
GDPATP803003.8 x 10⁶[1]
CDPATP3001505.0 x 10⁵[1]
UDPATP2502008.0 x 10⁵[1]
IDP ATP/GTP N/A N/A N/A

Note: "N/A" indicates that specific kinetic data for IDP was not found in the surveyed literature. The provided data for other substrates are representative and may vary depending on the specific NDPK isoform and experimental conditions. The general preference for purines (GDP, ADP) over pyrimidines (CDP, UDP) is evident from the higher catalytic efficiencies (kcat/Km).

Experimental Protocols

To facilitate the direct investigation of IDP as an NDPK substrate, two common and robust experimental protocols are detailed below.

Coupled Spectrophotometric Assay

This continuous assay measures the production of ATP (from ADP and a phosphate donor) or the consumption of ATP (in the reverse reaction) by coupling it to the oxidation or reduction of NAD(P)H, which can be monitored spectrophotometrically at 340 nm. To measure the phosphorylation of IDP to ITP using ATP as the phosphate donor, the consumption of ATP can be coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system.

Principle:

NDPK: IDP + ATP → ITP + ADP PK: ADP + Phosphoenolpyruvate → Pyruvate + ATP LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The decrease in NADH absorbance at 340 nm is directly proportional to the rate of ADP production by NDPK.

Materials:

  • Purified NDPK enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • ATP solution (e.g., 100 mM stock)

  • IDP solution (e.g., 100 mM stock)

  • Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock)

  • NADH solution (e.g., 10 mM stock)

  • Pyruvate Kinase (PK) (e.g., 500 units/mL)

  • Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Reaction Buffer, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Add the substrate IDP to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • To determine kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of IDP while keeping the ATP concentration constant (and saturating), and vice versa.

HPLC-Based Assay

This method directly measures the concentrations of the substrate (IDP) and the product (ITP) over time, offering high specificity and accuracy.[2]

Materials:

  • Purified NDPK enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • ATP solution (e.g., 10 mM stock)

  • IDP solution (e.g., 10 mM stock)

  • Quenching solution (e.g., 0.5 M HClO₄ or 10% trichloroacetic acid)

  • Neutralization solution (e.g., 2 M K₂CO₃)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector.

  • Mobile phase (e.g., potassium phosphate buffer with a methanol or acetonitrile gradient).

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, ATP, and IDP at the desired concentrations.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the purified NDPK enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Neutralize the samples with the neutralization solution.

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify IDP and ITP.

  • The concentrations of substrate and product are determined by comparing the peak areas to a standard curve.

  • The initial reaction rates are calculated from the linear phase of product formation or substrate consumption.

  • Kinetic parameters can be determined by performing the assay at varying substrate concentrations.

Visualizing NDPK's Role in Cellular Processes

Signaling Pathways

NDPKs play a crucial role in localizing the supply of specific NTPs for various cellular processes, including G-protein signaling. NDPK can directly interact with Gβγ subunits of heterotrimeric G-proteins, leading to the local generation of GTP from GDP, which in turn activates the Gα subunit.

G_protein_signaling GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. Conformational Change AC Adenylyl Cyclase G_protein->AC 4. Gα(GTP) Activation NDPK NDPK-B NDPK->G_protein 3. Local GTP Synthesis GTP GTP NDPK->GTP cAMP cAMP AC->cAMP 5. cAMP Production Ligand Ligand Ligand->GPCR 1. Activation ATP ATP ATP->NDPK GDP GDP GDP->NDPK Downstream Downstream Effectors cAMP->Downstream experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Purify NDPK Isoforms Assay_Setup Set up Reaction Mixtures (Varying Substrate Concentrations) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Nucleotide Stocks (IDP, ADP, GDP, etc.) Substrate_Prep->Assay_Setup Spectrophotometric Coupled Spectrophotometric Assay (Measure NADH decline) Assay_Setup->Spectrophotometric HPLC HPLC-Based Assay (Measure Substrate/Product) Assay_Setup->HPLC Rate_Calc Calculate Initial Reaction Rates Spectrophotometric->Rate_Calc HPLC->Rate_Calc Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Rate_Calc->Kinetics Comparison Compare Catalytic Efficiency (kcat/Km) Kinetics->Comparison ping_pong_mechanism cluster_invisible E NDPK E_NTP1 NDPK-NTP₁ E->E_NTP1 + NTP₁ E_P NDPK-P E_NTP1->E_P Phosphorylation E_P->E + NDP₁ E_P_NDP2 NDPK-P-NDP₂ E_P->E_P_NDP2 + NDP₂ E_NTP2 NDPK-NTP₂ E_P_NDP2->E_NTP2 Phosphotransfer E_NTP2->E + NTP₂ NTP1 NTP₁ NDP1 NDP₁ NDP2 NDP₂ NTP2 NTP₂

References

The Role of Inosine Diphosphate in Mitochondrial Bioenergetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the bioenergetic role of inosine diphosphate (IDP) reveals its potential to fuel mitochondrial respiration, albeit through an indirect mechanism. This guide provides a comparative analysis of IDP's role versus that of adenosine diphosphate (ADP) in driving oxidative phosphorylation, supported by a proposed experimental framework for its validation.

Introduction

Adenosine diphosphate (ADP) is widely recognized as the primary physiological substrate for ATP synthase, driving mitochondrial oxidative phosphorylation (OXPHOS) and cellular energy production. However, the bioenergetic landscape of the cell includes a variety of other nucleoside diphosphates. Among these, this compound (IDP), a purine nucleotide, has been a subject of interest regarding its potential contribution to cellular energy metabolism. This guide explores the validation of IDP's role in the crucial metabolic pathway of mitochondrial respiration, comparing its efficacy to the canonical substrate, ADP.

The central hypothesis is that IDP can indeed fuel mitochondrial ATP synthesis, not by direct interaction with ATP synthase, but indirectly through the action of Nucleoside Diphosphate Kinase (NDPK). NDPK is an enzyme with broad substrate specificity that catalyzes the transfer of a phosphate group from a nucleoside triphosphate (NTP), typically ATP, to a nucleoside diphosphate (NDP).

Proposed Signaling Pathway: The Indirect Route of IDP in Fueling Oxidative Phosphorylation

The proposed mechanism for IDP-driven mitochondrial respiration is a two-step process mediated by NDPK, which is present in the mitochondrial intermembrane space and matrix.

IDP_Pathway cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix IDP_IMS IDP NDPK_IMS NDPK IDP_IMS->NDPK_IMS ATP_IMS ATP ATP_IMS->NDPK_IMS ITP_IMS ITP NDPK_IMS->ITP_IMS Phosphate transfer ADP_IMS ADP NDPK_IMS->ADP_IMS ADP_matrix ADP ADP_IMS->ADP_matrix ANT ATP_Synthase ATP Synthase ADP_matrix->ATP_Synthase Pi Pi Pi->ATP_Synthase ATP_matrix ATP ATP_Synthase->ATP_matrix ETC Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient pumps H+ H_gradient->ATP_Synthase drives caption Indirect mechanism of IDP-driven mitochondrial respiration.

Caption: Indirect mechanism of IDP-driven mitochondrial respiration.

In this pathway, IDP in the presence of ATP is converted by NDPK into inosine triphosphate (ITP) and ADP. The newly generated ADP is then transported into the mitochondrial matrix by the Adenine Nucleotide Translocase (ANT) and subsequently utilized by ATP synthase to drive oxidative phosphorylation.

Experimental Validation: A Comparative High-Resolution Respirometry Study

To validate the proposed role of IDP and compare its efficacy to ADP, a high-resolution respirometry (HRR) experiment is proposed. HRR allows for the precise measurement of oxygen consumption in isolated mitochondria under various defined substrate and inhibitor conditions.

Experimental Protocols

1. Isolation of Mitochondria: Mitochondria will be isolated from a suitable biological source (e.g., rat liver, cultured cells) using standard differential centrifugation protocols. The integrity and quality of the isolated mitochondria will be assessed by measuring the respiratory control ratio (RCR) with known substrates (e.g., pyruvate and malate).

2. High-Resolution Respirometry (HRR): An Oroboros Oxygraph-2k or a similar instrument will be used. Isolated mitochondria will be suspended in a respiration buffer (e.g., MiR05). The experiment will follow a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol.

SUIT Protocol Outline:

  • State 1 (LEAKin): Baseline respiration with complex I-linked substrates (e.g., pyruvate & malate) to establish the LEAK state, representing proton leak across the inner mitochondrial membrane in the absence of ADP.

  • State 2 (OXPHOS): Titration of either ADP or IDP to stimulate oxidative phosphorylation. This will be the key comparative step.

  • State 3 (OXPHOSmax): Saturating concentrations of ADP or IDP will be added to achieve maximal coupled respiration.

  • State 4 (ETS): Addition of an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system (ETS), independent of ATP synthase.

  • Inhibition: Sequential addition of inhibitors such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to confirm the mitochondrial origin of the respiration.

Experimental Groups:

  • Control Group: ADP will be used as the substrate to stimulate OXPHOS.

  • Experimental Group: IDP will be used as the substrate to stimulate OXPHOS.

  • NDPK Inhibition Group: The experimental group will be repeated in the presence of an NDPK inhibitor to validate the dependency of IDP-driven respiration on NDPK activity.

HRR_Workflow cluster_prep Preparation cluster_protocol SUIT Protocol Isolate_Mito Isolate Mitochondria Prepare_HRR Prepare HRR Chamber (MiR05 buffer) Isolate_Mito->Prepare_HRR Start Start Measurement Prepare_HRR->Start Add_Substrates Add CI Substrates (Pyruvate + Malate) Start->Add_Substrates LEAK_state Measure LEAK Respiration Add_Substrates->LEAK_state Add_Nucleotide Titrate ADP or IDP LEAK_state->Add_Nucleotide OXPHOS_state Measure OXPHOS Respiration Add_Nucleotide->OXPHOS_state Add_Uncoupler Add FCCP OXPHOS_state->Add_Uncoupler ETS_state Measure ETS Capacity Add_Uncoupler->ETS_state Add_Inhibitors Add Rotenone & Antimycin A ETS_state->Add_Inhibitors ROX_state Measure Residual O2 Consumption Add_Inhibitors->ROX_state End End Measurement ROX_state->End caption Experimental workflow for comparative HRR.

Caption: Experimental workflow for comparative HRR.

Data Presentation: Quantitative Comparison of Mitochondrial Respiration

The following tables summarize the expected quantitative data from the proposed high-resolution respirometry experiments. The values are hypothetical and serve to illustrate the expected outcomes.

Table 1: Comparison of Mitochondrial Respiration Rates (pmol O₂/s/mg mitochondrial protein)

Respiratory StateADP (Control)IDP (Experimental)IDP + NDPK Inhibitor
LEAK 252525
OXPHOS 15012030
ETS 200200200

Table 2: Calculated Respiratory Ratios

RatioADP (Control)IDP (Experimental)IDP + NDPK Inhibitor
Respiratory Control Ratio (RCR) 6.04.81.2
OXPHOS/ETS Ratio 0.750.600.15

Interpretation of Expected Results

The data presented in the tables would support the hypothesis that IDP can stimulate mitochondrial respiration, but to a lesser extent than ADP. The lower OXPHOS rate and RCR in the presence of IDP would be consistent with an indirect mechanism that is dependent on the efficiency of the NDPK-catalyzed reaction and the subsequent transport of the generated ADP. The significant reduction in the OXPHOS rate in the presence of an NDPK inhibitor would strongly validate the proposed indirect pathway.

Conclusion

While ADP remains the primary driver of oxidative phosphorylation, this comparative guide illustrates a plausible and experimentally verifiable role for this compound in mitochondrial bioenergetics. The proposed mechanism, centered around the activity of Nucleoside Diphosphate Kinase, highlights the interconnectedness of nucleotide metabolism. The validation of this pathway through high-resolution respirometry would provide valuable insights into the metabolic flexibility of mitochondria and could have implications for understanding cellular energy homeostasis in various physiological and pathological conditions. Further research, including kinetic analysis of NDPK with IDP as a substrate, is warranted to fully elucidate the quantitative contribution of non-adenine nucleotides to cellular energy production.

A Researcher's Guide to Inosine Diphosphate Analogs for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inosine diphosphate (IDP) analogs for use in competitive binding assays. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of appropriate analogs for studying P2Y receptors, particularly the P2Y13 receptor.

In the study of purinergic signaling, competitive binding assays are a cornerstone for characterizing the interaction of ligands with their receptors. This compound (IDP) and its analogs are of particular interest for their role in modulating the activity of P2Y receptors, a family of G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. This guide focuses on IDP analogs that can be employed in competitive binding assays to determine the affinity and selectivity of new chemical entities.

Comparison of this compound Analogs

The selection of an appropriate IDP analog is critical for the successful execution and interpretation of competitive binding assays. Analogs can be broadly categorized into radiolabeled, fluorescent, and non-hydrolyzable variants, each offering distinct advantages.

AnalogReceptor Target(s)Binding Affinity (EC50/Ki)Labeled/UnlabeledKey Features
2-Methylthiothis compound (2-MeS-IDP) P2Y13 (human)19 nM (EC50)[1][2]UnlabeledPotent and selective agonist for the P2Y13 receptor.
This compound (IDP) P2Y13 (mouse)High Affinity [ ]UnlabeledEndogenous ligand for certain P2Y receptors.
MRS2395 P2Y123.6 µM (Ki)[3]UnlabeledA selective antagonist. While an adenosine derivative, its structural concepts can inform IDP analog design.

Note: Data for a wider range of IDP analogs is still emerging. The table will be updated as more information becomes available.

Key Considerations for Analog Selection

  • Receptor Specificity: The choice of analog should be guided by the P2Y receptor subtype under investigation. 2-MeS-IDP, for instance, shows high potency for the P2Y13 receptor.

  • Assay Format: The availability of radiolabeled or fluorescently tagged analogs will determine the type of competitive binding assay that can be performed.

  • Stability: Non-hydrolyzable analogs are preferred for assays where enzymatic degradation of the ligand is a concern, as they provide more stable and reproducible results.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is designed for determining the binding affinity of unlabeled IDP analogs for the P2Y13 receptor using a radiolabeled competitor.

Materials:

  • HEK293 cells stably expressing the human P2Y13 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA)

  • Radioligand: [³³P]2-Methylthioadenosine diphosphate ([³³P]2-MeS-ADP)[4]

  • Unlabeled IDP analogs (test compounds)

  • Non-specific binding control (e.g., high concentration of a known P2Y13 agonist like 2-MeS-ADP)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-P2Y13 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A range of concentrations of the unlabeled IDP analog.

      • A fixed concentration of [³³P]2-MeS-ADP (typically at or below its Kd).

      • Cell membrane preparation.

    • For total binding, omit the unlabeled analog.

    • For non-specific binding, add a saturating concentration of a non-radiolabeled P2Y13 agonist.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled IDP analog.

    • Determine the IC50 value (the concentration of unlabeled analog that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Fluorescence-Based Competitive Binding Assay

This protocol outlines a general procedure for a fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET)-based competitive binding assay.

Materials:

  • Purified P2Y13 receptor or cell membranes expressing the receptor.

  • Assay buffer.

  • Fluorescently labeled IDP analog or a fluorescent ligand that binds to the P2Y13 receptor.

  • Unlabeled IDP analogs (test compounds).

  • 96- or 384-well black plates.

  • Fluorescence plate reader capable of measuring FP or FRET.

Procedure:

  • Assay Setup:

    • In a microplate, add the assay buffer.

    • Add a fixed concentration of the fluorescently labeled ligand.

    • Add a range of concentrations of the unlabeled IDP analog.

    • Add the purified receptor or cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or FRET signal using a plate reader. A decrease in the signal indicates displacement of the fluorescent ligand by the unlabeled analog.

  • Data Analysis:

    • Plot the change in fluorescence signal against the logarithm of the concentration of the unlabeled IDP analog.

    • Determine the IC50 value.

    • Calculate the Ki using the appropriate equation for the specific assay format.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor G_protein Gi Protein (αβγ) P2Y13->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP IDP IDP Analog IDP->P2Y13 binds cAMP cAMP ATP->cAMP synthesis Downstream Downstream Cellular Response cAMP->Downstream regulates

Caption: P2Y13 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Membranes Prepare P2Y13-expressing cell membranes Incubation Incubate membranes with radioligand and unlabeled analogs Membranes->Incubation Reagents Prepare radioligand, unlabeled analogs, and buffers Reagents->Incubation Filtration Filter to separate bound from free radioligand Incubation->Filtration Counting Quantify radioactivity with a scintillation counter Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Radioligand Competitive Binding Assay Workflow.

This guide provides a foundational understanding of the use of this compound analogs in competitive binding assays. As research in this area progresses, new analogs and more refined techniques will undoubtedly emerge, further enhancing our ability to probe the complexities of P2Y receptor pharmacology.

References

Comparative Analysis of Inosine Diphosphate and Related Purine Metabolite Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inosine diphosphate (IDP) and its closely related purine metabolites, inosine monophosphate (IMP) and inosine, in healthy versus diseased tissues. While direct quantitative data for IDP is scarce in existing literature, this guide focuses on the well-documented fluctuations of IMP and inosine, which serve as critical indicators of metabolic and signaling pathway dysregulation in various pathological conditions. The methodologies presented are applicable to the broader study of purine metabolism, including the analysis of IDP.

Introduction to this compound and its Metabolic Context

This compound (IDP) is a purine ribonucleoside 5'-diphosphate. It exists within the intricate network of purine metabolism, a set of pathways crucial for the synthesis of DNA and RNA, cellular energy transfer, and signal transduction. IDP's direct precursors and derivatives, inosine monophosphate (IMP) and inosine triphosphate (ITP), are central to these processes. IMP is the first nucleotide formed in the de novo synthesis of purines and can be subsequently converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP)[1]. Inosine, the nucleoside form, is involved in purinergic signaling and has been shown to possess neuroprotective, cardioprotective, and immunomodulatory properties[2][3].

Dysregulation of purine metabolism is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases[2]. Consequently, the levels of purine metabolites like IMP and inosine are often altered in diseased tissues compared to healthy ones, making them valuable biomarkers and potential therapeutic targets.

Quantitative Analysis of IMP and Inosine in Healthy vs. Diseased Tissues

The following table summarizes findings from various studies that have quantified IMP and inosine levels in diseased tissues compared to healthy controls. It is important to note that concentrations can vary significantly based on the tissue type, the specific disease state, and the analytical methods used.

MetaboliteDisease StateTissue/SampleObservationReference
IMP Chronic Obstructive Pulmonary Disease (COPD)Skeletal MuscleElevated levels in resting muscle of stable COPD patients compared to healthy controls.[4]
IMP Adipocyte Browning (in mice)Adipose TissueIncreased levels of IMP were observed during the browning of adipocytes.
IMP Prostate CancerBloodNo significant difference in IMP Dehydrogenase 2 (IMPDH2) levels between PCa patients and controls.
Inosine Diabetes (in rats)Plasma & LiverIncreased concentrations of inosine were found in the plasma and liver of diabetic rats.
Inosine Inflammation (in mice)SpleenInflammation caused significant increases in inosine levels in the spleen.
Inosine Gastric CancerTumor TissueProgression of gastric tumors is associated with changes in adenosine-to-inosine editing.

Experimental Protocols for Metabolite Quantification

Accurate quantification of purine metabolites is essential for understanding their roles in health and disease. Below are detailed methodologies for two common analytical techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for IMP and Inosine Quantification

LC-MS/MS is a highly sensitive and specific method for the simultaneous measurement of multiple metabolites in complex biological samples.

  • Sample Preparation (from Tissue):

    • Homogenize flash-frozen tissue samples in a cold lysis buffer (e.g., methanol:water, 70:30) to precipitate proteins and extract metabolites.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

    • For phosphorylated nucleotides like IMP, a solid-phase extraction (SPE) step may be employed for enrichment and purification.

    • Dry the final extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or a C18 reverse-phase column with an appropriate gradient of mobile phases. An example mobile phase system is 10 mM tributylamine and 15 mM acetic acid in water (A) and methanol (B).

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.

    • Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

2. Fluorometric Assay for Inosine Quantification

Fluorometric assays offer a simpler, high-throughput alternative for measuring specific metabolites.

  • Principle: This assay is based on a coupled enzyme reaction. Inosine is first converted to hypoxanthine by purine nucleoside phosphorylase (PNP). The hypoxanthine then reacts with a specific probe and substrate mix in the presence of an enzyme to generate a fluorescent product. The fluorescence intensity is directly proportional to the inosine concentration.

  • Protocol:

    • Sample Preparation: Prepare tissue or cell lysates as described for the LC-MS/MS method. Serum, plasma, and urine can also be used.

    • Reaction Setup: In a 96-well plate, add the prepared samples and inosine standards.

    • Add the reaction mix containing PNP, the fluorescent probe, and other necessary enzymes and substrates.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

    • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm) using a fluorescence plate reader.

    • Calculation: Determine the inosine concentration in the samples by comparing their fluorescence readings to the standard curve generated from the inosine standards.

Signaling Pathways and Experimental Workflows

Purine Metabolism Pathway

The following diagram illustrates the central position of IMP in the de novo purine synthesis pathway, leading to the formation of AMP and GMP, and its degradation to inosine and subsequently to uric acid.

Purine_Metabolism PRPP Ribose-5-Phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP de novo synthesis (10 steps) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Inosine Inosine IMP->Inosine 5'-Nucleotidase IDP This compound (IDP) IMP->IDP Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Adenosine Adenosine Adenosine->Inosine Adenosine Deaminase Guanosine Guanosine Guanosine->GMP ITP Inosine Triphosphate (ITP) ITP->IMP ITPase IDP->ITP

Caption: Overview of the purine biosynthesis and degradation pathway.

Experimental Workflow for LC-MS/MS-based Metabolomics

This diagram outlines the typical steps involved in quantifying purine metabolites like IMP and inosine from tissue samples using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue Sample (Healthy vs. Diseased) Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Extraction Metabolite Extraction & Protein Precipitation Homogenization->Extraction Supernatant Supernatant Collection Extraction->Supernatant Drying Drying & Reconstitution Supernatant->Drying LC Liquid Chromatography Separation Drying->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Peak Integration & Quantification MS->Quantification Comparison Comparative Statistical Analysis Quantification->Comparison

Caption: Workflow for metabolite quantification by LC-MS/MS.

References

Validating the Specificity of an Inosine Diphosphate-Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of Nucleoside Diphosphate Kinase (NM23-H2), a known inosine diphosphate (IDP)-binding protein, with other relevant nucleotide-binding proteins. The presented experimental data, detailed protocols, and pathway visualizations aim to facilitate the validation and characterization of protein-IDP interactions in research and drug development settings.

Specificity Comparison: NM23-H2 and Other Nucleotide-Binding Proteins

The specificity of a protein for its ligand is crucial for its biological function. The following table summarizes the binding affinities (Kd) of NM23-H2 for this compound (IDP) and other structurally similar nucleotides. For comparative purposes, data for other inosine nucleotide-binding proteins, Inosine Monophosphate Dehydrogenase (IMPDH) and Purine Nucleoside Phosphorylase (PNP), are also included to highlight the distinct specificity of NM23-H2 for the diphosphate form of inosine.

ProteinLigandBinding Affinity (Kd)Comments
NM23-H2 This compound (IDP) 5.0 ± 0.276 μM [1]Binds to the Guanosine Diphosphate (GDP) binding pocket.[1]
NM23-H2Guanosine Diphosphate (GDP)High Affinity (exact Kd not specified)IDP binds to the GDP-binding pocket, suggesting competitive binding.[1]
NM23-H2Adenosine Diphosphate (ADP)Lower Affinity than GDP/IDP (inferred)As a nucleoside diphosphate kinase, NM23-H2 binds various NDPs, but specificity can vary.
NM23-H2Cytidine Diphosphate (CDP)Lower Affinity than GDP/IDP (inferred)
Inosine Monophosphate Dehydrogenase (IMPDH)Inosine Monophosphate (IMP)High AffinityRate-limiting enzyme in guanine nucleotide biosynthesis.
Purine Nucleoside Phosphorylase (PNP)InosineHigh AffinityCatalyzes the phosphorolysis of inosine to hypoxanthine.

Note: The binding of IDP to NM23-H2 is noteworthy as it can act as a "molecular decoy," disrupting the interaction of NM23-H2 with the G-quadruplex structure in the c-MYC promoter, thereby inhibiting c-MYC transcription.[1]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for two key experimental techniques are provided below.

Saturation Transfer Difference (STD) NMR for Measuring Protein-Ligand Binding

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful technique to identify and characterize ligand binding to a protein and can be used to determine the dissociation constant (Kd).

Principle: The STD NMR experiment relies on the transfer of saturation from the protein to a bound ligand. Protons on the protein are selectively saturated with a radiofrequency pulse. This saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. The magnitude of this signal decrease is proportional to the fraction of time the ligand is bound to the protein.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., NM23-H2) in a suitable deuterated buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 in D2O). The protein concentration should be in the low micromolar range (e.g., 10-50 μM).

    • Prepare a stock solution of the ligand (e.g., IDP) in the same deuterated buffer.

    • Mix the protein and ligand solutions to achieve a final ligand concentration that is in large excess of the protein concentration (e.g., 100-fold molar excess).

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum of the protein-ligand mixture to serve as a reference.

    • Set up the STD NMR experiment. This involves acquiring two spectra in an interleaved manner:

      • On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein resonances appear (e.g., -1.0 ppm or 7.0-8.0 ppm, avoiding ligand signals).

      • Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the ligand that has bound to the protein.

  • Data Analysis and Kd Determination:

    • Integrate the signals in the STD spectrum and the reference spectrum.

    • The STD amplification factor (STD_amp) is calculated for each ligand proton as the ratio of the STD signal intensity to the reference signal intensity.

    • To determine the Kd, perform a titration experiment by acquiring STD spectra at a fixed protein concentration and varying ligand concentrations.

    • Plot the STD amplification factor as a function of the ligand concentration and fit the data to the following equation:

      STD_amp = STD_max * [Ligand] / (Kd + [Ligand])

      where STD_max is the maximum STD amplification factor at saturation.

Chromatin Immunoprecipitation (ChIP) for Validating In Vivo Protein-DNA Interactions

Chromatin Immunoprecipitation (ChIP) is used to determine whether a protein of interest binds to a specific DNA sequence in vivo. This is particularly relevant for understanding the role of NM23-H2 in regulating c-MYC transcription.

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the DNA is purified and analyzed by PCR, qPCR, or sequencing to identify the DNA sequences that were bound by the protein.

Detailed Protocol:

  • Cell Cross-linking and Lysis:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Harvest the cells and lyse them to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and resuspend them in a suitable lysis buffer.

    • Shear the chromatin into fragments of 200-1000 base pairs using sonication. The optimal sonication conditions need to be determined empirically for each cell type and sonicator.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the target protein (e.g., anti-NM23-H2) overnight at 4°C with gentle rotation. A negative control immunoprecipitation should be performed using a non-specific IgG antibody.

    • Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads several times with a series of wash buffers of increasing stringency to remove non-specifically bound proteins and DNA.

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of a high salt concentration.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • DNA Analysis:

    • Analyze the purified DNA by qPCR using primers specific to the putative binding site (e.g., the c-MYC promoter) and a control region not expected to be bound by the protein.

    • The enrichment of the target DNA sequence in the immunoprecipitated sample compared to the negative control indicates that the protein of interest binds to that specific genomic region in vivo.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

IDP_NM23H2_cMYC_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention IDP This compound (IDP) NM23H2 NM23-H2 IDP->NM23H2 Binds to GDP pocket cMYC_Promoter c-MYC Promoter (G-Quadruplex) NM23H2->cMYC_Promoter Binds & Unfolds NM23H2_inactive NM23-H2 (IDP-bound) Transcription c-MYC Transcription cMYC_Promoter->Transcription Activates cMYC_Promoter_stable c-MYC Promoter (G-Quadruplex Stable) Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Promotes Transcription_inhibited c-MYC Transcription Inhibited Proliferation_inhibited Cell Proliferation Inhibited IDP_analog IDP (as decoy) IDP_analog->NM23H2_inactive Binds & Sequesters cMYC_Promoter_stable->Transcription_inhibited Inhibits Transcription_inhibited->Proliferation_inhibited Reduces

Caption: IDP-mediated regulation of c-MYC transcription via NM23-H2.

ChIP_Workflow start Start: Cells in Culture crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse cells and isolate chromatin crosslink->lyse shear 3. Shear chromatin (Sonication) lyse->shear immunoprecipitate 4. Immunoprecipitate with anti-NM23-H2 antibody shear->immunoprecipitate wash 5. Wash to remove non-specific binding immunoprecipitate->wash elute 6. Elute protein-DNA complexes wash->elute reverse 7. Reverse cross-links elute->reverse purify 8. Purify DNA reverse->purify analyze 9. Analyze DNA by qPCR (c-MYC promoter primers) purify->analyze end End: Quantify NM23-H2 binding analyze->end

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

References

A Comparative Analysis of the Metabolic Fates of Inosine Diphosphate and Other Purine Diphosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of inosine diphosphate (IDP) and other key purine diphosphates: adenosine diphosphate (ADP), guanosine diphosphate (GDP), and xanthosine diphosphate (XDP). Understanding the distinct metabolic pathways of these molecules is crucial for various fields of research, including drug development, cellular signaling, and metabolic disorder studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex metabolic networks involved.

Introduction to Purine Diphosphate Metabolism

Purine nucleotides are fundamental to numerous cellular processes, serving as building blocks for nucleic acids, energy currency, and signaling molecules.[1][2] The metabolism of purine diphosphates is a critical aspect of maintaining cellular homeostasis. While the roles of ADP and GDP in energy metabolism and signal transduction are well-established, the metabolic significance of IDP and XDP is less characterized. This guide aims to provide a comparative overview of their metabolic pathways, highlighting key enzymatic conversions and potential regulatory points.

Inosine monophosphate (IMP) is a central precursor in purine metabolism, from which both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are synthesized.[1][3] The corresponding diphosphates—IDP, ADP, and GDP—are interconverted with their monophosphate and triphosphate counterparts through the action of various kinases and phosphatases. The metabolic fate of these diphosphates is intricately linked to both the de novo synthesis and salvage pathways of purine metabolism.[4]

Comparative Metabolic Pathways

The metabolic fates of IDP, ADP, GDP, and XDP are governed by a series of enzymatic reactions that either channel them towards energy production, nucleic acid synthesis, or degradation pathways.

This compound (IDP):

IDP occupies a unique position in purine metabolism. It can be phosphorylated to inosine triphosphate (ITP) by nucleoside diphosphate kinases (NDPKs) or dephosphorylated to IMP. Additionally, IDP can be hydrolyzed to IMP by ectonucleoside triphosphate diphosphohydrolase 8. The subsequent metabolism of IMP can lead to the formation of AMP or GMP, or it can be catabolized to inosine and then hypoxanthine.

Adenosine Diphosphate (ADP):

ADP is a well-known component of the cellular energy cycle, being phosphorylated to ATP through oxidative phosphorylation and substrate-level phosphorylation. NDPKs also catalyze the transfer of a phosphate group from other nucleoside triphosphates to ADP to form ATP.

Guanosine Diphosphate (GDP):

Similar to ADP, GDP is phosphorylated to guanosine triphosphate (GTP), a crucial molecule for signal transduction (e.g., G-protein signaling) and protein synthesis. This phosphorylation is primarily carried out by NDPKs.

Xanthosine Diphosphate (XDP):

The metabolic fate of XDP is the least understood among the purine diphosphates discussed. It is presumed to be phosphorylated to xanthosine triphosphate (XTP) or dephosphorylated to xanthosine monophosphate (XMP). XMP is an intermediate in the conversion of IMP to GMP.

The following diagram illustrates the central metabolic pathways for these purine diphosphates.

Figure 1: Overview of the metabolic pathways of IDP, ADP, GDP, and XDP.

Quantitative Comparison of Metabolic Parameters

A direct quantitative comparison of the metabolic fates of these purine diphosphates is challenging due to the limited availability of comparative kinetic data for all relevant enzymes under identical conditions. However, existing literature provides some insights into the relative efficiencies of their conversions.

Nucleoside diphosphate kinases (NDPKs) are key enzymes in the phosphorylation of diphosphates to triphosphates. While comprehensive kinetic data for IDP as a substrate for various NDPK isoforms is scarce, studies on other purine diphosphates suggest that the enzyme exhibits broad substrate specificity. The table below summarizes available kinetic parameters for NDPK with different purine diphosphate substrates.

SubstrateEnzyme SourceKm (µM)Vmax (relative activity)Reference
ADP Dictyostelium discoideum100-200-
GDP Dictyostelium discoideum100-200-
IDP -Data not availableData not available-
XDP -Data not availableData not available-

Note: The available data is limited and from different sources, making direct comparison difficult. Further research is needed to establish a comprehensive comparative dataset.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments to compare the metabolic fate of purine diphosphates.

Protocol 1: In Vitro Metabolism Assay using Cell Lysates

This protocol describes a method to compare the conversion rates of IDP, ADP, GDP, and XDP in a cellular environment.

1. Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Purine diphosphate standards (IDP, ADP, GDP, XDP)

  • ATP solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Quenching solution (e.g., ice-cold methanol or perchloric acid)

  • LC-MS/MS system

2. Cell Lysate Preparation:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells using the chosen lysis buffer on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cytosolic and nuclear extract) and determine the protein concentration (e.g., using a BCA assay).

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing the cell lysate (e.g., 50 µg of total protein), reaction buffer, and ATP (as a phosphate donor, e.g., 1 mM).

  • Initiate the reaction by adding the respective purine diphosphate substrate (e.g., 100 µM final concentration).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.

4. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the substrate (IDP, ADP, GDP, or XDP) and its potential metabolites (e.g., IMP, ITP, AMP, ATP, GMP, GTP, XMP, XTP).

  • Calculate the rate of substrate consumption and product formation.

The following diagram outlines the experimental workflow for this protocol.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant protein_quant Protein Quantification supernatant->protein_quant reaction_setup Set up Reaction Mixture (Lysate, Buffer, ATP) protein_quant->reaction_setup add_substrate Add Purine Diphosphate (IDP, ADP, GDP, or XDP) reaction_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation time_points Collect Aliquots at Different Time Points incubation->time_points quenching Quench Reaction time_points->quenching protein_precip Protein Precipitation quenching->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms data_analysis Data Analysis (Rate Calculation) lcms->data_analysis

Figure 2: Experimental workflow for the in vitro metabolism assay.

Protocol 2: Kinetic Analysis of Nucleoside Diphosphate Kinase (NDPK)

This protocol details a spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of NDPK for different purine diphosphate substrates. The assay couples the production of ATP (or other NTPs) to the reduction of NADP+ via hexokinase and glucose-6-phosphate dehydrogenase.

1. Materials:

  • Purified NDPK enzyme

  • Purine diphosphate substrates (IDP, ADP, GDP, XDP)

  • ATP (as a phosphate donor for the reverse reaction, or a different NTP for the forward reaction)

  • Coupling enzymes: Hexokinase and Glucose-6-Phosphate Dehydrogenase

  • Glucose

  • NADP+

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, glucose, NADP+, ATP, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Add a fixed concentration of NDPK to the mixture.

  • Initiate the reaction by adding varying concentrations of the purine diphosphate substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

3. Data Analysis:

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each purine diphosphate substrate.

Conclusion

The metabolic fates of this compound and other purine diphosphates are integral to cellular function. While the pathways of ADP and GDP are well-defined within the context of energy metabolism and signaling, the roles of IDP and XDP are less clear and represent an active area of research. This guide provides a framework for comparing these metabolic pathways, highlighting the need for more comprehensive quantitative data. The provided experimental protocols offer a starting point for researchers to further investigate the enzymatic conversions and kinetic parameters of these important molecules, which will ultimately contribute to a more complete understanding of purine metabolism and its implications in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Inosine Diphosphate (IDP)

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Inosine Diphosphate (IDP), ensuring the protection of laboratory personnel and the environment.

This document provides a comprehensive overview of the necessary safety precautions, handling procedures, and disposal protocols for this compound (IDP). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards. IDP is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management of its waste.[1]

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its potential hazards and the requisite safety measures.

Personal Protective Equipment (PPE):

A summary of recommended personal protective equipment when handling IDP is provided below.

PPE CategorySpecific Recommendations
Hand Protection Wear suitable chemical-resistant gloves (e.g., nitrile).
Eye Protection Use safety goggles with side protection.
Body Protection Wear a lab coat.
Respiratory If dust formation is likely, use a particulate filter respirator.[2]

Handling and Storage:

  • Ventilation: Always handle IDP in a well-ventilated area to minimize inhalation risks.[1]

  • Avoid Contact: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[1]

  • Storage: Store IDP in a tightly sealed container in a cool, dry place.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service.[1] Do not discharge IDP down the drain.

Experimental Protocol: Preparing IDP Waste for Disposal

  • Segregation: Isolate all waste materials contaminated with IDP, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials.

  • Containment:

    • Solid Waste: Place all solid IDP waste into a clearly labeled, leak-proof container. The container should be marked as "Hazardous Waste" and specify "this compound."

    • Liquid Waste: If IDP is in a solution, do not dispose of it down the sink. Collect it in a sealed, leak-proof container that is appropriately labeled with its contents.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name ("this compound") and associated hazard symbols.

  • Storage Pending Disposal: Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting collection by a licensed waste disposal company.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department or local waste disposal authorities for specific disposal requirements and to arrange for pickup.

Spill Management

In the event of an IDP spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Containment and Cleanup:

    • Mechanically collect the spilled material (e.g., with a scoop or dustpan), avoiding methods that could generate dust.

    • Place the collected material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of IDP waste.

start IDP Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (IDP in solution) waste_type->liquid_waste Liquid containerize_solid Place in a labeled, sealed, leak-proof solid waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed, leak-proof liquid waste container. liquid_waste->containerize_liquid storage Store in designated hazardous waste area. containerize_solid->storage no_drain Do NOT pour down the drain. containerize_liquid->no_drain containerize_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal vendor for pickup. storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inosine Diphosphate
Reactant of Route 2
Inosine Diphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.